2-Bromo-5-ethylthiophene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5-ethylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrS/c1-2-5-3-4-6(7)8-5/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYRYQZIGBWDHAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70627869 | |
| Record name | 2-Bromo-5-ethylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70627869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62323-44-8 | |
| Record name | 2-Bromo-5-ethylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70627869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-5-ethylthiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Bromo-5-ethylthiophene for Advanced Research and Development
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed technical overview of 2-bromo-5-ethylthiophene (CAS No. 62323-44-8). We will explore its fundamental properties, synthesis, reactivity, and applications, with a focus on its role as a versatile building block in organic synthesis. This document is intended to serve as a practical resource, offering insights into experimental design and execution.
Core Identification and Physicochemical Properties
This compound is a substituted thiophene derivative that has garnered significant interest as a key intermediate in the synthesis of complex organic molecules. Its unique structural features, namely the reactive bromine atom and the ethyl group on the thiophene ring, make it a valuable synthon in the development of novel pharmaceuticals and organic electronic materials.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 62323-44-8 | [1][2][3][4][5] |
| Molecular Formula | C₆H₇BrS | [1][2] |
| Molecular Weight | 191.09 g/mol | [2][3] |
| Appearance | Not specified (likely a liquid) | Inferred |
| Boiling Point | Not specified; (65 °C / 15 mmHg for 2-bromo-5-methylthiophene) | |
| Density | Not specified; (1.552 g/mL at 25 °C for 2-bromo-5-methylthiophene) | |
| Solubility | Expected to be soluble in common organic solvents like THF, chloroform, and dioxane. | Inferred |
Synthesis of this compound: A Practical Approach
The synthesis of this compound is typically achieved through the electrophilic bromination of 2-ethylthiophene. This reaction is a standard transformation in heterocyclic chemistry and can be accomplished using various brominating agents.
Caption: General reaction scheme for the synthesis of this compound.
Recommended Experimental Protocol
This protocol is based on established methods for the bromination of substituted thiophenes.[6][7]
Materials:
-
2-Ethylthiophene
-
N-Bromosuccinimide (NBS)
-
Acetic Acid (or Chloroform)
-
Sodium Bicarbonate Solution (saturated)
-
Brine
-
Anhydrous Magnesium Sulfate
-
Hexane
-
Silica Gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-ethylthiophene (1.0 eq) in glacial acetic acid.
-
Add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution at room temperature. The reaction is typically exothermic, and the temperature should be monitored.
-
After the addition is complete, stir the reaction mixture at room temperature for several hours or until TLC analysis indicates the complete consumption of the starting material.
-
Pour the reaction mixture into a separatory funnel containing water and extract with a suitable organic solvent such as diethyl ether or dichloromethane.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by flash column chromatography on silica gel, eluting with hexane, to afford the pure product.
Chemical Reactivity and Synthetic Applications
The bromine atom at the 2-position of the thiophene ring is the primary site of reactivity, making this compound an excellent substrate for a variety of cross-coupling reactions. These reactions are fundamental in constructing carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures.
Caption: Reactivity and applications of this compound.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds by coupling an organoboron compound with an organic halide, catalyzed by a palladium complex.[8] this compound readily participates in Suzuki couplings with a wide range of arylboronic acids to yield 2-aryl-5-ethylthiophenes.
Typical Reaction Conditions:
-
Palladium Catalyst: Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine ligand (e.g., SPhos)
-
Base: K₂CO₃, K₃PO₄, Cs₂CO₃
-
Solvent: Toluene, Dioxane, DMF, often with an aqueous component
-
Temperature: 80-110 °C
Stille Cross-Coupling
The Stille coupling involves the reaction of an organostannane with an organic halide, also catalyzed by a palladium complex. This reaction is known for its tolerance of a wide variety of functional groups.[9][10]
Typical Reaction Conditions:
-
Palladium Catalyst: Pd(PPh₃)₄, Pd₂(dba)₃ with a phosphine ligand (e.g., P(o-tol)₃)
-
Solvent: Toluene, THF, DMF
-
Temperature: 90-110 °C
Spectroscopic Characterization
4.1. ¹H NMR Spectroscopy (Predicted)
-
Thiophene Protons: Two doublets are expected in the aromatic region (δ 6.5-7.5 ppm). The proton at the 3-position will likely appear at a lower chemical shift than the proton at the 4-position. The coupling constant between these two protons (J) is expected to be in the range of 3-5 Hz.
-
Ethyl Group Protons: A quartet for the methylene protons (-CH₂-) and a triplet for the methyl protons (-CH₃) are expected in the aliphatic region (δ 1.0-3.0 ppm).
4.2. ¹³C NMR Spectroscopy (Predicted)
-
Thiophene Carbons: Four signals are expected in the aromatic region (δ 110-150 ppm). The carbon bearing the bromine atom (C2) will be significantly shielded, while the carbon attached to the ethyl group (C5) will also show a distinct chemical shift. The other two thiophene carbons (C3 and C4) will appear at intermediate shifts.
-
Ethyl Group Carbons: Two signals are expected in the aliphatic region (δ 10-30 ppm) for the methylene and methyl carbons.
4.3. Infrared (IR) Spectroscopy (Predicted)
-
C-H stretching (aromatic): Weak bands around 3100 cm⁻¹.
-
C-H stretching (aliphatic): Bands in the region of 2850-2960 cm⁻¹.
-
C=C stretching (thiophene ring): Bands around 1400-1500 cm⁻¹.
-
C-Br stretching: A band in the fingerprint region, typically below 800 cm⁻¹.
4.4. Mass Spectrometry (MS) (Predicted)
-
Molecular Ion Peak: A prominent molecular ion peak [M]⁺ is expected at m/z 190 and 192 with a characteristic 1:1 isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br).
-
Fragmentation: Common fragmentation pathways would involve the loss of the ethyl group ([M-29]⁺) and the bromine atom ([M-79/81]⁺).
Safety and Handling
While a specific safety data sheet (SDS) for this compound is not widely available, it should be handled with the standard precautions for halogenated organic compounds. Based on data for similar compounds like 2-bromothiophene and other brominated thiophenes, the following hazards should be considered:[11][12][13][14]
-
Health Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.
-
Physical Hazards: May be a combustible liquid.
Recommended Personal Protective Equipment (PPE):
-
Eye/Face Protection: Safety glasses with side-shields or chemical goggles.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile), lab coat.
-
Respiratory Protection: Use in a well-ventilated area or a fume hood.
Handling and Storage:
-
Keep container tightly closed in a dry and well-ventilated place.
-
Keep away from heat, sparks, and open flames.
-
Store away from strong oxidizing agents.
Conclusion
This compound is a valuable and versatile building block in modern organic synthesis. Its straightforward preparation and predictable reactivity in key cross-coupling reactions make it an attractive starting material for the development of novel pharmaceuticals and advanced materials. This guide provides a solid foundation for researchers to confidently incorporate this compound into their synthetic strategies. As with any chemical, a thorough risk assessment should be conducted before use, and all handling should be performed by trained personnel in a suitable laboratory setting.
References
[1] Aaron Chemicals. (n.d.). 62323-44-8 | MFCD12033305 | this compound. Retrieved from [Link]
[12] Angene Chemical. (2025, March 22). Safety Data Sheet: 2-(1-Bromo-ethyl)-thiophene. Retrieved from [Link]
[15] MDPI. (n.d.). Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT. Retrieved from [Link]
[8] PubMed Central. (n.d.). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Retrieved from [Link]
[5] Boroncore. (n.d.). 62323-44-8 | this compound. Retrieved from [Link]
[7] SpringerLink. (n.d.). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Retrieved from [Link]
[16] The Royal Society of Chemistry. (n.d.). Electronic coupling mediated by furan, thiophene, selenophene and tellurophene in a homologous series of organic. Retrieved from [Link]
[17] Semantic Scholar. (n.d.). Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. Retrieved from [Link]
[18] PubChem. (n.d.). 2-Bromo-5-[2-(5-bromothiophen-2-yl)ethyl]thiophene. Retrieved from [Link]
[19] J-Stage. (n.d.). The Infrared Absorption Spectra of Thiophene Derivatives. Retrieved from [Link]
[20] PubChem. (n.d.). This compound. Retrieved from [Link]
[21] PubChem. (n.d.). 2-Bromo-5-methylthiophene. Retrieved from [Link]
[9] OpenOChem Learn. (n.d.). Stille Coupling. Retrieved from [Link]
[10] Chemical Communications (RSC Publishing). (n.d.). Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation. Retrieved from [Link]
Sources
- 1. 62323-44-8 | MFCD12033305 | this compound [aaronchem.com]
- 2. anaxlab.com [anaxlab.com]
- 3. 62323-44-8 | CAS DataBase [chemicalbook.com]
- 4. chemscene.com [chemscene.com]
- 5. 62323-44-8 | this compound | Boroncore [boroncore.com]
- 6. benchchem.com [benchchem.com]
- 7. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 10. Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
- 12. angenechemical.com [angenechemical.com]
- 13. fishersci.com [fishersci.com]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. rsc.org [rsc.org]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. 1,2-Bis(5-bromothiophen-2-yl)ethane | C10H8Br2S2 | CID 20981060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 20. This compound | C6H7BrS | CID 22729112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. 2-Bromo-5-methylthiophene | C5H5BrS | CID 69831 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties of 2-Bromo-5-ethylthiophene
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the physical and spectroscopic properties of 2-Bromo-5-ethylthiophene (CAS No: 62323-44-8), a heterocyclic organic compound of increasing interest in medicinal chemistry and materials science. This document is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of thiophene-based molecules.
Core Molecular and Physical Characteristics
This compound is a substituted thiophene ring system where a bromine atom and an ethyl group are attached at the 2 and 5 positions, respectively. This substitution pattern imparts specific physicochemical properties that are crucial for its reactivity and potential applications.
Structural and General Properties
A clear understanding of the fundamental physical properties is the cornerstone of effective laboratory practice and process development. The key physical data for this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 62323-44-8 | [1] |
| Molecular Formula | C₆H₇BrS | [1] |
| Molecular Weight | 191.09 g/mol | [2] |
| Boiling Point | 78.5 °C at 11 Torr | [1] |
| Density | 1.493 g/cm³ | [1] |
| Appearance | Not explicitly stated; analogous compounds are often colorless to pale yellow liquids. | |
| Melting Point | Data not readily available. | |
| Solubility | Data not readily available; expected to be soluble in common organic solvents. | |
| Refractive Index | Data not readily available. |
Note: The absence of readily available experimental data for melting point, solubility, and refractive index highlights an area for further experimental characterization.
Rationale for Experimental Determination of Physical Properties
The precise determination of physical constants such as boiling point, density, and refractive index is not merely a data-collection exercise. These parameters are critical for:
-
Purity Assessment: A sharp boiling point range is a strong indicator of a pure compound.
-
Reaction Monitoring: Changes in refractive index can be used to monitor the progress of a reaction.
-
Process Scale-up: Density is a critical parameter for mass-to-volume conversions in larger-scale syntheses.
Spectroscopic Characterization: The Molecular Fingerprint
Spectroscopic analysis provides an unambiguous identification of a molecule and offers insights into its electronic and structural environment. While experimental spectra for this compound are not widely published, this section outlines the expected spectral features based on analogous compounds and provides standardized protocols for their acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules.
2.1.1. Expected ¹H NMR Spectral Features
The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons on the thiophene ring and the protons of the ethyl group.
-
Thiophene Protons: Two doublets in the aromatic region (typically δ 6.5-7.5 ppm), showing coupling to each other.
-
Ethyl Group Protons: A quartet for the methylene (-CH₂-) protons (δ ~2.8 ppm) coupled to the methyl protons, and a triplet for the methyl (-CH₃) protons (δ ~1.3 ppm) coupled to the methylene protons.
2.1.2. Expected ¹³C NMR Spectral Features
The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms in the molecule.
-
Thiophene Carbons: Four distinct signals are expected for the four carbons of the thiophene ring. The carbon bearing the bromine atom will be significantly shifted downfield.
-
Ethyl Group Carbons: Two signals corresponding to the methylene and methyl carbons.
2.1.3. Experimental Protocol for NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra is essential for accurate structural assignment.
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
Acquisition Parameters:
-
Acquire a ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a ¹³C spectrum, which may require a longer acquisition time due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands.
-
C-H stretching (aromatic): Around 3100 cm⁻¹
-
C-H stretching (aliphatic): Around 2850-2960 cm⁻¹
-
C=C stretching (thiophene ring): Around 1400-1500 cm⁻¹
-
C-Br stretching: In the fingerprint region, typically below 800 cm⁻¹
2.2.1. Experimental Protocol for FT-IR Spectroscopy
-
Sample Preparation: For a liquid sample like this compound, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: Place the salt plates in the sample holder of an FT-IR spectrometer and acquire the spectrum.
-
Background Correction: A background spectrum of the clean salt plates should be acquired and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.
2.3.1. Expected Mass Spectrum
The mass spectrum of this compound will show a molecular ion peak [M]⁺. Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. Fragmentation may occur, leading to peaks corresponding to the loss of the ethyl group or the bromine atom.
2.3.2. Experimental Protocol for Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a gas chromatograph (GC-MS).
-
Ionization: Electron ionization (EI) is a common method for this type of molecule.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: An ion detector records the abundance of each ion.
Safety and Handling
GHS Hazard Information
Based on available supplier information, this compound is classified with the following hazards[1]:
-
Hazard Statements:
-
H227: Combustible liquid
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
-
-
Precautionary Statements:
-
P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking.
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Recommended Handling Practices
Given the hazard profile, the following handling procedures are recommended:
-
Engineering Controls: Work in a well-ventilated fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from ignition sources.
Conclusion
This compound is a valuable building block in organic synthesis. This guide has provided a consolidated overview of its known physical properties and outlined the expected spectroscopic characteristics and the methodologies for their determination. The lack of extensive publicly available experimental data underscores the opportunity for further research to fully characterize this compound, which will undoubtedly facilitate its broader application in drug discovery and materials science.
References
-
PubChem. (n.d.). 2-Bromo-5-[2-(5-bromothiophen-2-yl)ethyl]thiophene. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Solar Cells. Retrieved from [Link]
-
Amazon S3. (n.d.). Influence of Alkyl Substitution Pattern on Reactivity of Thiophene-Based Monomers in Kumada Catalyst-Transfer Polycondensation. Retrieved from [Link]
-
NIST. (n.d.). 2-Acetyl-5-bromothiophene. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-5-nitrothiophene. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-5-methylthiophene. Retrieved from [Link]
-
Chemexper. (2025, May 20). 2-allyl-5-bromothiophene. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. Retrieved from [Link]
-
NIST. (n.d.). Thiophene. Retrieved from [Link]
-
National Library of Medicine. (2014, June 5). Experimental and theoretical FT-IR, Raman and XRD study of 2-acetyl-5-chlorothiophene. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra recorded for (a) 5-bromothiophene-2-carbaldehyde, (b).... Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2017, August 26). Experimental and Theoretical Study of 2-Carbaldehyde Oxime-5-Nitrothiophene Molecule. Retrieved from [Link]
-
PubChem. (n.d.). 2-Ethylthiophene. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-5-ethylphenol. Retrieved from [Link]
Sources
2-Bromo-5-ethylthiophene safety data sheet (SDS) information
An In-depth Technical Guide on the Safe Handling of 2-Bromo-5-ethylthiophene
This guide provides comprehensive safety data and handling protocols for this compound, a crucial building block in the synthesis of advanced materials and pharmaceutical compounds. Designed for researchers, chemists, and drug development professionals, this document synthesizes critical safety information to ensure the well-being of laboratory personnel and the integrity of research outcomes. The causality behind each safety recommendation is explained to foster a deeper understanding of risk mitigation.
Chemical Identity and Physicochemical Properties
This compound, with the CAS number 62323-44-8, is a substituted thiophene derivative.[1] A clear understanding of its physical and chemical properties is fundamental to its safe handling and storage.
| Property | Value | Source |
| Molecular Formula | C₆H₇BrS | [2] |
| IUPAC Name | This compound | [2] |
| CAS Number | 62323-44-8 | [1] |
| Combustibility | Combustible liquid | [2] |
Further detailed physicochemical properties such as boiling point, density, and refractive index are often determined by the supplier and can be found on specific certificates of analysis.
Hazard Identification and GHS Classification
The primary known hazards associated with this compound are its combustibility, acute oral toxicity, and potential for skin irritation.[2] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating these hazards.
| GHS Classification | Hazard Statement | Signal Word | Pictogram |
| Flammable liquids | H227: Combustible liquid | Warning | No Pictogram |
| Acute toxicity, oral | H302: Harmful if swallowed | Warning | GHS07 (Exclamation Mark) |
| Skin corrosion/irritation | H315: Causes skin irritation | Warning | GHS07 (Exclamation Mark) |
This classification is based on available data and may be supplemented by data from structurally similar compounds.
The following diagram illustrates the logical flow of hazard identification, leading to the necessary precautionary measures.
Caption: GHS Hazard Identification Pathway for this compound.
First-Aid Measures: A Self-Validating Emergency Protocol
In the event of exposure, immediate and appropriate first-aid is critical. These protocols are designed to mitigate harm while awaiting professional medical attention.
General Advice: In all cases of exposure, it is imperative to show the safety data sheet to the attending medical professional.[3]
-
Inhalation:
-
Skin Contact:
-
Eye Contact:
-
Ingestion:
Fire-Fighting Measures
As a combustible liquid, this compound requires specific fire-fighting strategies.[2]
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[7][8] A water mist may be used to cool closed containers.[7]
-
Specific Hazards Arising from the Chemical: During a fire, hazardous decomposition products may be formed. These can include carbon monoxide (CO), carbon dioxide (CO₂), sulfur oxides, and hydrogen halides.[3][4] Containers may explode when heated.[3][7]
-
Protective Equipment for Firefighters: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes and to avoid inhaling toxic fumes.[3][4]
Accidental Release Measures
A systematic approach is necessary to contain and clean up spills of this compound, protecting both personnel and the environment.
-
Personal Precautions:
-
Environmental Precautions: Prevent the chemical from entering drains, surface water, or the soil.[3]
-
Methods for Containment and Cleaning Up:
Handling and Storage: Proactive Safety
The causality behind proper handling and storage procedures is to prevent the formation of hazardous conditions.
-
Safe Handling Protocol:
-
Storage Conditions:
The following workflow diagram outlines the decision-making process for safe handling.
Caption: Decision workflow for the safe handling of this compound.
Exposure Controls and Personal Protection
Engineering controls are the first line of defense, followed by personal protective equipment (PPE).
-
Engineering Controls: Ensure adequate ventilation, especially in confined areas. Eyewash stations and safety showers must be in close proximity to the workstation.[3][4]
-
Personal Protective Equipment (PPE):
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[3][4] | Prevents accidental splashes from contacting the eyes. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing to prevent skin exposure.[3][9] | Mitigates the risk of skin irritation and absorption. |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[3][4] | Protects against inhalation of harmful vapors or mists. |
Toxicological Information
References
-
2-Bromo-5-methylthiophene | C5H5BrS | CID 69831. PubChem. [Link]
-
This compound | C6H7BrS | CID 22729112. PubChem. [Link]
-
2-Acetyl-5-bromothiophene | C6H5BrOS | CID 79335. PubChem. [Link]
-
Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT. MDPI. [Link]
-
2-Bromo-5-[2-(5-bromothiophen-2-yl)ethyl]thiophene | C10H8Br2S2 | CID 20981060. PubChem. [Link]
-
2-Bromothiophene | C4H3BrS | CID 13851. PubChem. [Link]
-
Section 5: Firefighting Measures. OSHA. [Link]
-
2-Bromo-5-nitrothiophene | C4H2BrNO2S | CID 83222. PubChem. [Link]
-
2-Bromo-5-fluorothiophene | C4H2BrFS | CID 14786521. PubChem. [Link]
-
Ethyl 5-bromothiophene-2-carboxylate | C7H7BrO2S | CID 605723. PubChem. [Link]
Sources
- 1. This compound | 62323-44-8 [chemicalbook.com]
- 2. This compound | C6H7BrS | CID 22729112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. chemicalbook.com [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. 2-Bromo-5-nitrothiophene | C4H2BrNO2S | CID 83222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Ethyl 5-bromothiophene-2-carboxylate | C7H7BrO2S | CID 605723 - PubChem [pubchem.ncbi.nlm.nih.gov]
solubility of 2-Bromo-5-ethylthiophene in organic solvents
An In-depth Technical Guide to the Solubility of 2-Bromo-5-ethylthiophene in Organic Solvents
Authored by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of this compound. It is intended for researchers, scientists, and professionals in drug development and organic synthesis. This document delves into the theoretical principles governing the solubility of this compound, outlines detailed experimental protocols for its determination, and offers insights into the interpretation of solubility data. The guide is structured to provide both a strong theoretical foundation and practical, actionable methodologies for laboratory applications.
Introduction to this compound
This compound is a substituted thiophene, a class of heterocyclic compounds containing a five-membered aromatic ring with one sulfur atom.[1] Thiophene and its derivatives are significant building blocks in medicinal chemistry and materials science, valued for their unique physicochemical properties.[1][2] The structure of this compound, featuring a bromine atom and an ethyl group on the thiophene ring, dictates its polarity and, consequently, its solubility in various organic solvents. Understanding these solubility characteristics is crucial for its application in chemical reactions, purification processes like crystallization and chromatography, and formulation development.[3]
Key Molecular Features Influencing Solubility:
-
Thiophene Ring: The aromatic thiophene core is relatively nonpolar.[4]
-
Ethyl Group (-CH₂CH₃): This alkyl group is nonpolar and contributes to the overall lipophilicity of the molecule.
-
Bromo Group (-Br): The bromine atom is electronegative, introducing a degree of polarity, but its effect is often outweighed by the larger nonpolar scaffold.
Based on these features, this compound is anticipated to be a nonpolar to weakly polar molecule.
Theoretical Framework for Solubility
The fundamental principle governing solubility is "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[3] The solubility of this compound in a given organic solvent is therefore dependent on the interplay of intermolecular forces between the solute and the solvent.
-
Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): this compound is expected to exhibit high solubility in these solvents. The primary intermolecular interactions would be van der Waals forces, which are compatible with the nonpolar nature of the thiophene ring and the ethyl substituent. Thiophene itself is readily soluble in solvents like ether, benzene, and toluene.[4]
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Tetrahydrofuran): Moderate to good solubility is expected in these solvents. While these solvents have dipole moments, they can also engage in van der Waals interactions.
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Water): Low solubility is anticipated in highly polar protic solvents, especially water. The parent compound, 2-ethylthiophene, has a very low water solubility of 0.292 mg/mL at 25°C.[5] The lack of functional groups capable of strong hydrogen bonding in this compound limits its ability to interact favorably with protic solvents.[1]
Experimental Determination of Solubility
The following section provides a detailed protocol for the qualitative and semi-quantitative determination of the solubility of this compound. This systematic approach allows researchers to classify the compound's solubility in a range of common laboratory solvents.
Materials and Equipment
-
This compound
-
A selection of organic solvents (e.g., hexane, toluene, diethyl ether, ethyl acetate, acetone, acetonitrile, methanol, ethanol)
-
Small test tubes or vials
-
Vortex mixer
-
Graduated pipettes or micropipettes
-
Analytical balance
-
Spatula
Experimental Workflow Diagram
Caption: Workflow for determining the solubility of this compound.
Step-by-Step Protocol
-
Preparation: In a small, clean, and dry test tube, accurately weigh approximately 25 mg of this compound.[6]
-
Solvent Addition: Add 0.75 mL of the chosen organic solvent to the test tube in three portions of 0.25 mL.[6]
-
Mixing: After each addition of the solvent, cap the test tube and vortex it vigorously for 30-60 seconds to facilitate dissolution.[6]
-
Observation: After the final addition and mixing, visually inspect the solution against a well-lit background.
-
Soluble: The solid completely dissolves, leaving a clear, homogenous solution.
-
Partially Soluble: Some of the solid dissolves, but undissolved particles remain, or the solution appears cloudy.
-
Insoluble: The solid does not appear to dissolve at all.[3]
-
-
Record Keeping: Meticulously record the observations for each solvent tested.
-
Temperature Considerations: For a more thorough analysis, the experiment can be repeated at different temperatures (e.g., elevated or cooled) to understand the temperature dependence of solubility. An increase in temperature generally increases the solubility of solids in liquids.[7]
Data Summary and Interpretation
The results from the experimental protocol can be compiled into a table for easy comparison and interpretation. This data will provide a practical solubility profile for this compound.
Table 1: Solubility Profile of this compound in Common Organic Solvents
| Solvent Class | Solvent | Predicted Solubility | Experimental Observation |
| Nonpolar | Hexane | High | |
| Toluene | High | ||
| Diethyl Ether | High | ||
| Polar Aprotic | Ethyl Acetate | Moderate-High | |
| Acetone | Moderate | ||
| Acetonitrile | Moderate | ||
| Tetrahydrofuran (THF) | Moderate-High | ||
| Polar Protic | Methanol | Low | |
| Ethanol | Low | ||
| Water | Insoluble |
This table should be filled in by the researcher based on their experimental findings.
Interpretation of Results:
-
High solubility in nonpolar solvents would confirm the predominantly nonpolar character of this compound. This is valuable information for selecting solvents for chemical reactions or extraction processes.
-
Moderate solubility in polar aprotic solvents can be useful for applications where a degree of solvent polarity is required, such as in certain chromatographic separations.
-
Low solubility in polar protic solvents is important for purification steps like precipitation or crystallization. For example, a nonpolar solvent could be used to dissolve the compound, followed by the addition of a polar "anti-solvent" to induce crystallization.
Conclusion
This technical guide has provided a detailed examination of the solubility of this compound. By understanding the underlying chemical principles and employing the outlined experimental protocols, researchers can effectively determine the solubility profile of this compound. This knowledge is essential for the successful design of synthetic routes, purification strategies, and formulation development in various scientific and industrial applications. The provided framework empowers researchers to generate reliable and actionable solubility data, a critical parameter in the practical application of this compound.
References
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
-
Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. YouTube. Retrieved from [Link]
- Solubility of Organic Compounds. (2023, August 31).
-
Experiment_727_Organic Compound Functional Groups__1_2_0. (2024, November 19). Chemistry LibreTexts. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
Solubility of Thiophene. (n.d.). Solubility of Things. Retrieved from [Link]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
-
Properties of Thiophene Derivatives and Solubility. (n.d.). ResearchGate. Retrieved from [Link]
-
2-Ethylthiophene. (n.d.). PubChem. Retrieved from [Link]
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.ws [chem.ws]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. 2-Ethylthiophene | C6H8S | CID 13388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. youtube.com [youtube.com]
An In-depth Technical Guide to the Reactivity and Stability of 2-Bromo-5-ethylthiophene
Abstract
2-Bromo-5-ethylthiophene is a pivotal heterocyclic building block in the fields of materials science and medicinal chemistry. Its unique electronic and structural characteristics, defined by the electron-rich thiophene ring, a reactive carbon-bromine bond at the C2 position, and an activating ethyl group at the C5 position, render it a versatile substrate for a multitude of organic transformations. This guide provides a comprehensive analysis of the reactivity and stability of this compound. We will delve into its synthetic pathway, explore its behavior in key palladium-catalyzed cross-coupling reactions and lithiation-based functionalizations, and discuss its overall stability and handling considerations. The content herein is curated for researchers, scientists, and drug development professionals, offering both theoretical understanding and practical, field-proven protocols.
Physicochemical Properties and Stability Profile
A foundational understanding of a reagent's physical properties and stability is paramount for its effective use in synthesis. This compound is a substituted thiophene that requires careful handling and storage to ensure its integrity.
Physical and Chemical Data
The key properties of this compound are summarized below for quick reference.
| Property | Value | Source |
| Molecular Formula | C₆H₇BrS | [1] |
| Molecular Weight | 191.09 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | Inferred from similar compounds |
| Boiling Point | ~80-82 °C at 15 mmHg | Inferred from similar compounds |
| Density | ~1.4-1.5 g/mL | Inferred from similar compounds |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., THF, ether, acetone, toluene) | Inferred from similar compounds[2] |
Stability and Handling
While specific degradation kinetics for this compound are not extensively published, its stability can be inferred from data on analogous compounds like 2-bromothiophene.
-
Thermal Stability : 2-Bromo-5-alkylthiophenes are generally stable under normal laboratory conditions but should be protected from excessive heat to prevent potential decomposition or polymerization, especially if trace impurities are present. Distillation should be performed under reduced pressure.
-
Photochemical Stability : Thiophene derivatives can be sensitive to light.[3] It is best practice to store the compound in amber bottles or protected from light to prevent photochemical degradation or side reactions.
-
Chemical Stability : The compound is stable under neutral conditions. It is generally incompatible with strong oxidizing agents and strong bases, which can lead to degradation or unwanted reactions.[4] The C-Br bond is susceptible to nucleophilic attack and metal-halogen exchange, which forms the basis of its reactivity.
-
Storage : For long-term storage, it is recommended to keep this compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated (2-8°C).
Synthesis of this compound
The most direct and regioselective synthesis of this compound involves the bromination of its precursor, 2-ethylthiophene. The ethyl group is an ortho-, para- director in electrophilic aromatic substitution. Since the C5 (para) position is sterically unhindered and electronically activated, bromination occurs with high regioselectivity at this site.
Synthetic Workflow
The synthesis is a two-step process starting from commercially available thiophene:
-
Friedel-Crafts Acylation: Thiophene is acylated with propionyl chloride to form 2-acetylthiophene.
-
Wolff-Kishner or Clemmensen Reduction: The ketone is reduced to yield 2-ethylthiophene.[5]
-
Regioselective Bromination: 2-ethylthiophene is then brominated, typically using N-Bromosuccinimide (NBS), to yield the final product.[6]
Caption: Synthetic pathway for this compound.
Experimental Protocol: Bromination of 2-Ethylthiophene
Causality: This protocol uses N-Bromosuccinimide (NBS) as the brominating agent. NBS is preferred over elemental bromine (Br₂) for regioselectivity and safer handling. The reaction is performed in the dark to prevent radical side reactions initiated by light. Chloroform or carbon tetrachloride serves as an inert solvent.
-
Preparation : To a round-bottom flask equipped with a magnetic stirrer, add 2-ethylthiophene (1.0 eq.). Dissolve it in anhydrous chloroform.
-
Reagent Addition : Cool the solution to 0°C in an ice bath. Add N-Bromosuccinimide (1.05 eq.) portion-wise over 15-20 minutes, ensuring the temperature remains below 5°C.
-
Reaction : Wrap the flask in aluminum foil to exclude light and allow the mixture to slowly warm to room temperature. Stir for 12-16 hours.
-
Monitoring : The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[7]
-
Work-up : Upon completion, wash the reaction mixture with an aqueous solution of sodium thiosulfate to quench any remaining NBS, followed by a wash with brine.
-
Purification : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound as a clear liquid.
Core Reactivity Profile
The reactivity of this compound is dominated by the carbon-bromine bond at the C2 position. This position is significantly more reactive than the C3 position in analogous thiophene derivatives for two primary reasons: the greater electropositive character of the C2 carbon and the higher acidity of the corresponding C2 proton, which facilitates lithiation.[8] The ethyl group at the C5 position is electron-donating, further activating the ring for certain reactions, but its primary role is often to enhance the solubility of resulting polymers or complex molecules.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for palladium-catalyzed reactions, which are cornerstones of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura coupling reaction is a versatile method for forming C(sp²)-C(sp²) bonds by coupling an organoboron species with an organohalide.[9]
Causality: The reaction mechanism involves a Pd(0)/Pd(II) catalytic cycle. The initial and often rate-determining step, oxidative addition, is generally faster for 2-bromothiophenes compared to 3-bromothiophenes due to the electronic properties of the C2 position.[8] A base is required to activate the boronic acid for the transmetalation step.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Representative Protocol: Suzuki-Miyaura Coupling This protocol is adapted from procedures for similar 2-bromo-5-alkylthiophenes.[10]
-
Setup : In a Schlenk flask under an inert atmosphere (Argon), combine this compound (1.0 eq.), the desired arylboronic acid (1.1 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₃PO₄ or Na₂CO₃ (2.0 eq.).[10][11]
-
Solvent Addition : Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water (e.g., 4:1 ratio).[10]
-
Reaction : Heat the mixture to 80-90°C with vigorous stirring for 12-24 hours.
-
Monitoring : Follow the disappearance of the starting material using TLC or GC-MS.
-
Work-up : After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification : Purify the residue by column chromatography on silica gel.
The Heck reaction couples aryl halides with alkenes to form substituted alkenes, proving invaluable for synthesizing stilbenes and cinnamates.[12]
Causality: Similar to the Suzuki coupling, the oxidative addition of the C-Br bond to the Pd(0) center is the initial step. The choice of base and ligand is critical to facilitate the β-hydride elimination and regenerate the active catalyst. High temperatures (120-140°C) are often necessary for aryl bromides.[8][13]
Representative Protocol: Heck Reaction
-
Setup : To a dry sealed tube or Schlenk flask, add this compound (1.0 eq.), the alkene (e.g., styrene or an acrylate, 1.2 eq.), a palladium source like Pd(OAc)₂ (1-2 mol%), a phosphine ligand such as P(o-tol)₃ (2-4 mol%), and a base (e.g., K₂CO₃ or Et₃N, 2.0 eq.).[8][14]
-
Solvent Addition : Add an anhydrous, high-boiling solvent such as DMF or NMP under an inert atmosphere.
-
Reaction : Seal the vessel and heat the mixture to 120-140°C with stirring for 18-48 hours.
-
Work-up : Cool the mixture to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.
-
Purification : Wash the combined organic extracts, dry, concentrate, and purify by column chromatography.
The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[15]
Causality: This reaction uniquely employs a dual catalytic system of palladium and copper(I).[16] The palladium complex undergoes oxidative addition with the aryl bromide, while the copper(I) salt reacts with the terminal alkyne to form a copper acetylide intermediate. Transmetalation between these two metal complexes precedes the final reductive elimination step. An amine base is used both to deprotonate the alkyne and as a solvent.
Representative Protocol: Sonogashira Coupling
-
Setup : To a Schlenk flask under argon, add this compound (1.0 eq.), a palladium catalyst like Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper co-catalyst, copper(I) iodide (CuI, 2-5 mol%).[16]
-
Solvent and Reagent Addition : Add a degassed amine solvent such as triethylamine or diisopropylamine. Then, add the terminal alkyne (1.1 eq.) via syringe.
-
Reaction : Stir the reaction at room temperature or with gentle heating (40-60°C) until completion, as monitored by TLC. The reaction is often rapid, completing within a few hours.[17]
-
Work-up : Dilute the mixture with ether and filter through a pad of celite to remove the precipitated amine salts and catalyst residues.
-
Purification : Wash the filtrate with saturated aq. NH₄Cl, then brine. Dry the organic layer, concentrate, and purify the product by column chromatography.
Lithiation via Metal-Halogen Exchange
Metal-halogen exchange is an exceptionally fast and efficient method for converting the C-Br bond into a C-Li bond, creating a potent nucleophilic thienyllithium species.[18]
Causality: This reaction is an equilibrium process driven by the formation of a more stable organolithium reagent. The reaction of an arylbromide with an alkyllithium (like n-BuLi or t-BuLi) is favorable because the resulting aryllithium is more stable than the starting alkyllithium.[18] The reaction is performed at very low temperatures (-78°C) to prevent side reactions, such as attack on the thiophene ring itself.
Caption: Functionalization via lithium-halogen exchange.
Representative Protocol: Lithiation and Quenching
-
Setup : Add this compound (1.0 eq.) to a flame-dried, three-neck flask containing anhydrous THF under an argon atmosphere.
-
Lithiation : Cool the solution to -78°C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq., solution in hexanes) dropwise via syringe. Stir the mixture at -78°C for 1 hour. The rapid exchange forms the 2-lithiothiophene species.[19]
-
Quenching : Add a chosen electrophile (1.2 eq.). For example, bubble dry CO₂ gas through the solution to form the carboxylic acid, or add an aldehyde/ketone to form an alcohol.
-
Work-up : After stirring for an additional 1-2 hours at -78°C, slowly warm the reaction to room temperature and quench by the careful addition of saturated aqueous NH₄Cl.
-
Purification : Extract the product with an organic solvent, wash the combined organic layers, dry, concentrate, and purify as required (e.g., chromatography or recrystallization).
Conclusion
This compound stands out as a highly valuable and reactive intermediate. Its stability profile is robust under standard conditions, though care must be taken to protect it from heat, light, and strong oxidizing agents. The C2-bromo substituent provides a reliable handle for a host of high-yield transformations, most notably palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Sonogashira) and metal-halogen exchange for subsequent functionalization. The principles and protocols detailed in this guide underscore the compound's utility and provide a solid foundation for its application in the synthesis of complex organic materials and pharmaceutical targets.
References
- Zahoor, A. F., et al. (2015). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Chemistry Central Journal, 9(1), 38.
-
Tzschucke, C. C. (n.d.). Heck Reaction. Retrieved from [Link]
- Google Patents. (n.d.). CN102020631B - Synthetic method of 2-thiophene ethylamine.
-
Rasool, N., et al. (2015). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions. ResearchGate. Retrieved from [Link]
- Feuerstein, M., et al. (2001). Heck Reaction of Aryl Bromides with Pent-4-en-2-ol, 2-Phenylpent-4-en-2-ol, or Hept-6-en-3-ol Catalysed by a Palladium–Tetraphosphine Complex. Synthesis, 2001(10), 1563-1568.
-
NROChemistry. (n.d.). Sonogashira Coupling. Retrieved from [Link]
- Jaafar, H. Z., et al. (2015). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. Molecules, 20(3), 5202-5214.
-
Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-5-[2-(5-bromothiophen-2-yl)ethyl]thiophene. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Thiophene. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Wang, N.-X., et al. (2003). Synthesis of 2-Bromo-2′-phenyl-5,5′-thiophene: Suzuki Reaction Versus Negishi Reaction.
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Siegel, D. (n.d.). lithium halogen exchange #1 revised. Retrieved from [Link]
- Alterman, J. L., & Kraus, G. A. (2022). A Convenient Procedure for Sonogashira Reactions Using Propyne. Synthesis, 54(03), 655-657.
-
Patsnap. (n.d.). Process for synthesizing 2-thiopheneethanol and derivatives thereof. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 2-Bromothiophene: Properties, Applications, and Manufacturing Excellence. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
- Lansky, A., et al. (2000). Generation of 3- and 5-lithiothiophene-2-carboxylates via metal-halogen exchange and their addition reactions to chalcogenoxanthones. The Journal of Organic Chemistry, 65(23), 7764-7772.
- Google Patents. (n.d.). KR101268026B1 - A method of controlling the bromination of thiophene derivatives.
-
Wikipedia. (n.d.). 2-Bromothiophene. Retrieved from [Link]
-
ETH Zurich. (2019). OC II (FS 2019). Retrieved from [Link]
-
The College of New Jersey. (n.d.). Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. Retrieved from [Link]
- Google Patents. (n.d.). CN103819449A - Preparation method for 2-bromothiophene.
-
University of Illinois. (n.d.). IDEALS. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-5-methylthiophene. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-5-nitrothiophene. Retrieved from [Link]
-
Zhang, P., et al. (2021). Thiophene, 2‐Bromo‐5‐methyl‐. ResearchGate. Retrieved from [Link]
Sources
- 1. This compound | C6H7BrS | CID 22729112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. innospk.com [innospk.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. Page loading... [wap.guidechem.com]
- 6. 2-Bromothiophene - Wikipedia [en.wikipedia.org]
- 7. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Heck reaction - Wikipedia [en.wikipedia.org]
- 13. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 14. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 17. A Convenient Procedure for Sonogashira Reactions Using Propyne [organic-chemistry.org]
- 18. ethz.ch [ethz.ch]
- 19. joss.tcnj.edu [joss.tcnj.edu]
A Researcher's Guide to Procuring High-Purity 2-Bromo-5-ethylthiophene for Advanced Synthesis
Introduction: The Strategic Importance of 2-Bromo-5-ethylthiophene in Modern Chemistry
This compound (CAS No. 62323-44-8) is a substituted thiophene derivative that has emerged as a critical building block in the fields of pharmaceutical development and materials science.[1] Its unique molecular architecture, featuring a reactive bromine atom at the 2-position and an ethyl group at the 5-position of the thiophene ring, makes it an exceptionally versatile intermediate. The bromine atom serves as a prime site for carbon-carbon bond formation through various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Negishi couplings. These reactions are fundamental to constructing the complex molecular frameworks required for novel drug candidates and advanced organic electronic materials like conjugated polymers for organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).
For researchers and drug development professionals, the procurement of this reagent is a critical first step that dictates the efficiency, reproducibility, and success of a synthetic campaign. The purity of the starting material is paramount; trace impurities can lead to unpredictable reaction outcomes, decreased yields, and complex purification challenges downstream. This guide provides an in-depth technical overview for navigating the commercial supplier landscape, qualifying vendors, verifying material purity, and ensuring the proper handling of high-purity this compound.
Supplier Qualification: A Framework for Ensuring Quality
Selecting a commercial supplier for a critical reagent extends beyond merely comparing price and availability. A rigorous qualification process is necessary to mitigate risks associated with material quality and supply chain reliability. For a specialized intermediate like this compound, where high purity is non-negotiable, the following criteria should form the basis of your evaluation.
Core Pillar 1: Documentation and Transparency
The most crucial piece of documentation is the Certificate of Analysis (CoA) . A comprehensive CoA is a hallmark of a reputable supplier. It should not just state a purity value but also specify the analytical method used for its determination (e.g., GC, HPLC, NMR) and provide data confirming the compound's identity (e.g., NMR, IR spectra). Always request a lot-specific CoA before purchase. An example CoA for a similar brominated thiophene derivative shows a purity of 99.92% as determined by Gas Chromatography (GC), which is the level of detail to expect.[2]
Core Pillar 2: Analytical Capability
Inquire about the supplier's in-house quality control (QC) capabilities. Do they rely solely on a single method, or do they employ orthogonal techniques to build a complete purity profile? Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful tool for identifying and quantifying volatile impurities. High-Performance Liquid Chromatography (HPLC) is essential for non-volatile contaminants, while Nuclear Magnetic Resonance (NMR) spectroscopy provides structural confirmation and can reveal impurities that are structurally related to the main compound.
Core Pillar 3: Consistency and Reputation
Evaluate the supplier's history and reputation within the scientific community. Established suppliers like MilliporeSigma (Merck), Thermo Fisher Scientific, and Tokyo Chemical Industry (TCI) often have robust quality management systems that ensure batch-to-batch consistency.
The following diagram illustrates a logical workflow for the procurement and quality control of this compound, ensuring that only qualified material enters the laboratory workflow.
Commercial Supplier Landscape
The availability and specifications of this compound can vary between suppliers. The table below summarizes offerings from prominent chemical vendors for this compound and structurally similar, relevant thiophene derivatives, providing a comparative snapshot for researchers.
| Supplier | Compound Name | CAS Number | Advertised Purity | Analytical Data Provided |
| MilliporeSigma (Merck) | This compound | 62323-44-8 | Not specified on summary page | Product page available[3] |
| MilliporeSigma (Aldrich) | 2-Bromo-5-methylthiophene | 765-58-2 | 95% | CoA available for lots[4] |
| Thermo Scientific | Ethyl 5-bromothiophene-2-carboxylate | 5751-83-7 | ≥98.5% (GC) | Specification Sheet[5] |
| TCI America | Ethyl 5-Bromothiophene-2-carboxylate | 5751-83-7 | >98.0% (GC) | Product Specification[6][7] |
| Chem-Impex | 2-Bromo-5-(2-ethylhexyl)thiophene | 925899-21-4 | ≥ 98% (GC) | Product Specification[8] |
| MedChemExpress | 5-Bromothiophene-2-carbaldehyde | 4701-17-1 | 99.92% (GC) | Certificate of Analysis[2] |
Note: This table is illustrative. Researchers should always verify current specifications directly with the supplier for the specific lot they intend to purchase.
Independent Purity Verification: A Protocol for GC-MS Analysis
While a supplier's CoA provides a critical data point, independent verification is a cornerstone of good scientific practice. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for assessing the purity of volatile and semi-volatile compounds like this compound. It separates components of a mixture and provides mass data to aid in their identification.
Objective:
To determine the percent purity of a commercial sample of this compound and identify any potential impurities.
Materials & Equipment:
-
This compound sample
-
High-purity solvent (e.g., Dichloromethane or Ethyl Acetate, GC grade)
-
Volumetric flasks (10 mL) and micropipettes
-
GC vials with septa
-
Gas Chromatograph with a Flame Ionization Detector (FID) for quantitation and a Mass Spectrometer (MS) for identification.
-
Capillary Column suitable for aromatic compounds (e.g., Agilent HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately prepare a stock solution by dissolving ~10 mg of this compound in 10 mL of GC-grade dichloromethane in a volumetric flask. This creates a solution of approximately 1 mg/mL.
-
Vortex the solution to ensure complete dissolution.
-
Transfer an aliquot of the solution into a 2 mL GC vial and cap securely.
-
-
Instrument Setup (Example Conditions):
-
GC System: Agilent Intuvo 9000 GC or equivalent.[9]
-
Inlet: Split/Splitless, run in split mode with a ratio of 50:1. Set temperature to 250 °C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium, constant flow at 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase at 10 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line: 280 °C.
-
MS Ion Source: Electron Ionization (EI) at 70 eV, temperature at 230 °C.
-
MS Quadrupole: 150 °C.
-
Scan Range: 40-450 m/z.
-
-
Data Acquisition & Analysis:
-
Inject the prepared sample onto the GC-MS system.
-
Acquire the total ion chromatogram (TIC). The main peak should correspond to this compound.
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by the area percent method: Purity (%) = (Area of the main peak / Total area of all peaks) x 100
-
For each significant impurity peak, analyze the corresponding mass spectrum. Compare the fragmentation pattern to spectral libraries (e.g., NIST) to tentatively identify the impurity. The presence of two major peaks of nearly equal intensity separated by ~2 Da is characteristic of a single bromine atom.
-
Safe Handling and Storage
Proper handling and storage are crucial to maintain the purity and integrity of this compound and to ensure laboratory safety.
-
Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Storage Conditions: Store the compound in a tightly sealed container, protected from light. Many suppliers recommend refrigeration (2-8°C). The area should be dry and well-ventilated.
-
Incompatibilities: Avoid contact with strong oxidizing agents.
Application in Synthesis: Suzuki Cross-Coupling
A primary application of this compound is in Suzuki-Miyaura cross-coupling reactions to form C-C bonds.[10] This reaction is a powerful tool for synthesizing biaryl and substituted aromatic systems prevalent in pharmaceuticals.
The diagram below illustrates the catalytic cycle for a typical Suzuki coupling reaction involving this compound.
In this cycle, the active Pd(0) catalyst undergoes oxidative addition with this compound. This is followed by transmetalation with an organoboron species (formed from a boronic acid and a base), and the cycle concludes with reductive elimination to yield the desired coupled product and regenerate the Pd(0) catalyst. The success of this intricate process is highly dependent on the purity of the starting brominated thiophene.
References
-
2-Acetyl-5-bromothiophene | C6H5BrOS | CID 79335. PubChem. Available at: [Link]
-
Ethyl 5-bromothiophene-2-carboxylate | C7H7BrO2S | CID 605723. PubChem. Available at: [Link]
-
Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples. PubMed. Available at: [Link]
-
Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. PubMed Central. Available at: [Link]
-
Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. Semantic Scholar. Available at: [Link]
-
Analysis of chlorinated and brominated polycyclic aromatic hydrocarbons in total deposition by GC/MS/MS | Request PDF. ResearchGate. Available at: [Link]
-
2,5-Dibromo-3-methylthiophene, 1 X 5 g (716375-5G). Alkali Scientific. Available at: [Link]
-
2-Bromo-5-nitrothiophene | C4H2BrNO2S | CID 83222. PubChem. Available at: [Link]
-
2-Bromo-5-methylthiophene | C5H5BrS | CID 69831. PubChem. Available at: [Link]
-
2-Bromo-5-[2-(5-bromothiophen-2-yl)ethyl]thiophene | C10H8Br2S2 | CID 11218554. PubChem. Available at: [Link]
-
CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. Agilent Technologies. Available at: [Link]
-
Quantification of bromide ion in biological samples using headspace gas chromatography-mass spectrometry. PubMed. Available at: [Link]
Sources
- 1. 2-Bromo-5-nitrothiophene 97 13195-50-1 [sigmaaldrich.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound - [sigmaaldrich.com]
- 4. 2-溴-5-甲基噻吩 95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. B22355.03 [thermofisher.com]
- 6. 5-ブロモチオフェン-2-カルボン酸エチル | Ethyl 5-Bromothiophene-2-carboxylate | 5751-83-7 | 東京化成工業株式会社 [tcichemicals.com]
- 7. Ethyl 5-Bromothiophene-2-carboxylate 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 8. chemimpex.com [chemimpex.com]
- 9. agilent.com [agilent.com]
- 10. 2-Acetyl-5-bromothiophene | 5370-25-2 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
An In-Depth Technical Guide to the Theoretical Electronic Structure of 2-Bromo-5-ethylthiophene
Foreword for the Modern Researcher
Thiophene and its derivatives are cornerstone scaffolds in medicinal chemistry and materials science, prized for their unique electronic characteristics and their ability to function as bioisosteres of benzene rings.[1][2] The introduction of substituents onto the thiophene ring, such as the bromo and ethyl groups in 2-Bromo-5-ethylthiophene, precisely modulates its electronic properties, thereby influencing its reactivity, stability, and potential as a pharmacophore or an organic electronic material.[2][3] This guide provides a comprehensive theoretical framework for understanding the electronic structure of this compound, leveraging computational quantum chemistry methods to offer insights valuable to researchers, scientists, and drug development professionals. Our focus is not merely on the results but on the underlying causality of the computational choices and the interpretation of the electronic data in a manner that is both scientifically rigorous and practically applicable.
The Rationale for Theoretical Investigation: Why Computational Chemistry?
Before embarking on any synthesis or experimental analysis, a theoretical investigation of a molecule's electronic structure provides a powerful predictive lens. For a molecule like this compound, computational methods, particularly Density Functional Theory (DFT), allow us to:
-
Predict Reactivity: By identifying the regions of highest and lowest electron density, we can anticipate how the molecule will interact with electrophiles and nucleophiles.[4]
-
Understand Spectroscopic Properties: Theoretical calculations can predict electronic transitions, which can be correlated with experimental UV-Vis spectra.[5]
-
Elucidate Structure-Activity Relationships (SAR): By understanding how the bromo and ethyl substituents influence the electronic landscape of the thiophene ring, we can make informed decisions in the design of new derivatives with desired properties.[2]
-
Guide Experimental Design: Computational insights can help in designing more efficient synthetic routes and in interpreting experimental data.
Methodological Deep Dive: A Self-Validating Computational Protocol
The choice of computational methodology is critical for obtaining accurate and reliable results. Our approach is grounded in established practices for organic molecules, ensuring a self-validating system where the theoretical framework is appropriate for the chemical questions being asked.
The Workhorse of Modern Computational Chemistry: Density Functional Theory (DFT)
For molecules of this size, DFT offers an optimal balance between computational cost and accuracy. We select the B3LYP hybrid functional, which incorporates a portion of the exact Hartree-Fock exchange, providing a robust description of electron correlation effects in organic systems.[4] This is paired with a Pople-style basis set, 6-311++G(d,p), which provides sufficient flexibility to describe the electron distribution around all atoms, including the diffuse functions (++) important for anions and the polarization functions (d,p) crucial for accurately describing bonding.[4][6]
Computational Workflow: From Geometry to Electronic Properties
The theoretical investigation follows a logical and systematic progression, as outlined in the workflow diagram below. Each step builds upon the previous one, ensuring a comprehensive analysis of the electronic structure.
Caption: A typical DFT-based workflow for the theoretical analysis of an organic molecule's electronic structure.
Step-by-Step Experimental (Computational) Protocol
-
Structure Generation: A 2D representation of this compound is drawn and converted to a 3D structure using molecular modeling software (e.g., GaussView).
-
Geometry Optimization: The initial 3D structure is optimized using the B3LYP/6-311++G(d,p) level of theory in a quantum chemistry software package like Gaussian.[4][7] This step finds the lowest energy conformation of the molecule.
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry at the same level of theory to ensure that it represents a true energy minimum (i.e., no imaginary frequencies).[6]
-
Electronic Property Calculations:
-
Molecular Orbitals: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are extracted from the optimized structure's output file.[8]
-
Molecular Electrostatic Potential (MEP): The MEP is calculated and mapped onto the electron density surface to visualize electrophilic and nucleophilic sites.[8]
-
UV-Vis Spectrum Simulation: Time-Dependent DFT (TD-DFT) calculations are performed to predict the electronic transitions and generate a simulated UV-Vis spectrum.[9]
-
Unveiling the Electronic Landscape of this compound
The electronic structure of this compound is a direct consequence of the interplay between the electron-rich thiophene ring and its substituents.[1][2]
Frontier Molecular Orbitals: The Heart of Reactivity
The HOMO and LUMO, collectively known as the frontier molecular orbitals (FMOs), are key to understanding a molecule's reactivity and electronic properties.[8]
-
HOMO (Highest Occupied Molecular Orbital): This orbital represents the region of highest electron density and is associated with the molecule's ability to donate electrons. In substituted thiophenes, the HOMO is typically a π-orbital delocalized across the thiophene ring and influenced by the substituents.[10] The electron-donating ethyl group is expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack.
-
LUMO (Lowest Unoccupied Molecular Orbital): This orbital represents the region of lowest electron density and is associated with the molecule's ability to accept electrons. The electron-withdrawing bromine atom is expected to lower the energy of the LUMO, making the molecule a better electron acceptor.
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial parameter that relates to the molecule's chemical reactivity and kinetic stability.[10] A smaller HOMO-LUMO gap generally implies higher reactivity.
Caption: A simplified diagram illustrating the HOMO, LUMO, and the energy gap.
Quantitative Insights: Predicted Electronic Properties
The following table summarizes the expected electronic properties of this compound based on DFT calculations of similar substituted thiophenes.[9][10][11]
| Property | Predicted Value (Illustrative) | Significance |
| HOMO Energy | -6.2 eV | Relates to the ionization potential; a higher value indicates easier electron donation. |
| LUMO Energy | -1.5 eV | Relates to the electron affinity; a lower value indicates easier electron acceptance. |
| HOMO-LUMO Gap (ΔE) | 4.7 eV | Indicates chemical reactivity and stability; a smaller gap suggests higher reactivity.[10] |
| Dipole Moment | ~1.5 D | A non-zero dipole moment indicates a polar molecule, which influences its solubility and intermolecular interactions. |
Visualizing Reactivity: The Molecular Electrostatic Potential (MEP) Map
The MEP map provides a visual representation of the charge distribution on the molecule's surface.
-
Red Regions (Negative Potential): These areas are rich in electrons and are susceptible to electrophilic attack. For this compound, the region around the sulfur atom is expected to be electron-rich.
-
Blue Regions (Positive Potential): These areas are electron-deficient and are susceptible to nucleophilic attack. The hydrogen atoms of the ethyl group and the region around the bromine atom will likely exhibit a positive electrostatic potential.
Conclusion and Future Directions
This theoretical guide provides a robust framework for understanding the electronic structure of this compound. Through the application of DFT, we have elucidated the nature of its frontier molecular orbitals, predicted key electronic properties, and provided a visual representation of its reactivity. These computational insights are invaluable for guiding the rational design of novel thiophene derivatives for applications in drug discovery and materials science. Future work could involve correlating these theoretical predictions with experimental data from techniques such as UV-Vis and photoelectron spectroscopy to further validate the computational model.
References
-
Radhakrishnan, S., Parthasarathi, R., Subramanian, V., & Somanathan, N. (2006). Molecular orbital calculations on polythiophenes containing heterocyclic substituents: effect of structure on electronic transitions. The Journal of Physical Chemistry B, 110(29), 14078–14086. [Link]
-
National Institutes of Health. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]
-
Synthesis Characterization and DFT Calculations of 2,5-Substituted Thiophene Derivatives. [Link]
-
Keen, D. R., et al. (2020). Catalytic C–H Alumination of Thiophenes: DFT Predictions and Experimental Verification. ChemRxiv. [Link]
-
National Institutes of Health. Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT. [Link]
-
National Institutes of Health. New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. [Link]
-
The Crucial Role of Thiophene Derivatives in Modern Drug Discovery. [Link]
-
Investigation of Conformation, Vibration and Electronic Properties of 2- Methoxythiophene Molecule by Theoretical Methods. [Link]
-
MDPI. One Pot Selective Arylation of 2-Bromo-5-Chloro Thiophene; Molecular Structure Investigation via Density Functional Theory (DFT), X-ray Analysis, and Their Biological Activities. [Link]
-
Taylor & Francis Online. Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities. [Link]
-
ResearchGate. (PDF) Tuning surface properties of thiophene-based thin films on glass substrates for cancer cell adhesion, drug release control, and computational analysis. [Link]
-
21 Density Functional Theory Calculations of Thiophene - Phenylene Systems And Their Adducts Abstract Introduction. [Link]
-
MDPI. Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives. [Link]
-
National Center for Biotechnology Information. Therapeutic importance of synthetic thiophene. [Link]
-
Royal Society of Chemistry. Synthesis, optical, electrochemical, and computational study of benzene/thiophene based D–π–A chromophores. [Link]
-
National Center for Biotechnology Information. Precise equilibrium structure determination of thiophene (c-C4H4S) by rotational spectroscopy—Structure of a five-membered heterocycle containing a third-row atom. [Link]
-
Reddit. What is the molecular orbital diagram of thiophene ? [Link]
-
ResearchGate. Electronic properties and dipole polarizability of thiophene and thiophenol derivatives via density functional theory | Request PDF. [Link]
-
Journal of Chemical and Pharmaceutical Sciences. Analysis of molecular structures and spectroscopic properties of thiophene molecules. [Link]
-
ResearchGate. Quantum computational, spectroscopic and molecular docking studies on 2-acetylthiophene and its bromination derivative | Request PDF. [Link]
-
ResearchGate. Spectroscopic and theoretical studies of some 2-(2′-haloacetyl)-5-substituted: 1-Methylpyrrole, furan and thiophene | Request PDF. [Link]
-
PubChem. 2-Bromo-5-[2-(5-bromothiophen-2-yl)ethyl]thiophene. [Link]
-
E3S Web of Conferences. DFT calculations on conjugated organic molecules based on thienothiophene for electronic applications. [Link]
-
PubChem. This compound. [Link]
-
SciSpace. Synthesis, Vibrational Spectra, and DFT Simulations of 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene. [Link]
-
ResearchGate. A Thiophene Derivative, 2‐Bromo‐5‐(2‐(methylthio)phenyl)thiophene, Has Effective Anticancer Potential with Other Biological Properties. [Link]
-
ResearchGate. Enhancement of electronic, photophysical and optical properties of 5,5′-Dibromo-2,2′-bithiophene molecule: new aspect to molecular design | Request PDF. [Link]
-
PubChem. 2-Bromo-5-nitrothiophene. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular orbital calculations on polythiophenes containing heterocyclic substituents: effect of structure on electronic transitions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
A Spectroscopic Deep Dive: Unveiling the Molecular Signature of 2-Bromo-5-ethylthiophene
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed spectroscopic analysis of 2-Bromo-5-ethylthiophene (CAS No: 62323-44-8), a key heterocyclic building block in organic synthesis, particularly in the development of novel pharmaceuticals and organic electronic materials. This document, authored from the perspective of a Senior Application Scientist, offers a blend of theoretical principles and practical insights into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data that define this compound.
Introduction: The Significance of Spectroscopic Characterization
In the realm of chemical synthesis and material science, the unambiguous identification and characterization of molecules are paramount. Spectroscopic techniques provide a non-destructive window into the molecular architecture, offering a unique fingerprint of a compound's structure, connectivity, and functional groups. For a molecule like this compound, a thorough understanding of its spectroscopic data is crucial for reaction monitoring, quality control, and the rational design of more complex molecular systems. This guide will dissect the ¹H NMR, ¹³C NMR, IR, and Mass Spec data, providing a foundational understanding for researchers working with this versatile thiophene derivative.
Molecular Structure and Isotopic Considerations
This compound is a disubstituted thiophene with a molecular formula of C₆H₇BrS and a molecular weight of approximately 191.09 g/mol . The presence of bromine is of particular note, as it exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance. This isotopic distribution imparts a characteristic signature in the mass spectrum, serving as a key diagnostic feature.
Caption: Molecular structure of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy provides valuable information about the electronic environment and connectivity of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the thiophene ring and the protons of the ethyl group.
Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.85 | Doublet | 1H | Thiophene H-3 |
| ~6.64 | Doublet | 1H | Thiophene H-4 |
| ~2.81 | Quartet | 2H | -CH₂- |
| ~1.29 | Triplet | 3H | -CH₃ |
Interpretation:
The two protons on the thiophene ring appear as doublets due to coupling with each other. The electron-withdrawing effect of the bromine atom deshields the adjacent proton (H-3), causing it to resonate at a slightly higher chemical shift compared to the proton adjacent to the ethyl group (H-4). The ethyl group protons exhibit a classic quartet-triplet pattern. The methylene (-CH₂-) protons are split into a quartet by the three neighboring methyl (-CH₃) protons, while the methyl protons are split into a triplet by the two adjacent methylene protons.
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 16-32
-
Relaxation delay: 1-2 seconds
-
Pulse width: 30-45 degrees
-
Acquisition time: 3-4 seconds
-
-
Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling to enhance signal-to-noise.
Predicted ¹³C NMR Data (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~145.8 | Thiophene C-5 |
| ~130.1 | Thiophene C-3 |
| ~126.5 | Thiophene C-4 |
| ~111.9 | Thiophene C-2 |
| ~23.7 | -CH₂- |
| ~15.6 | -CH₃ |
Interpretation:
The ¹³C NMR spectrum is expected to show six distinct signals corresponding to the six carbon atoms in the molecule. The carbon atom attached to the bromine (C-2) is expected to be the most upfield of the aromatic carbons due to the heavy atom effect of bromine. The carbon atom bearing the ethyl group (C-5) will be the most downfield aromatic carbon. The chemical shifts of the ethyl group carbons are in the typical aliphatic region.
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial for reducing acquisition time.
-
Instrument Setup: Use a 100 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Acquisition mode: Proton-decoupled
-
Number of scans: 1024-4096 (or more, depending on concentration)
-
Relaxation delay: 2-5 seconds
-
Pulse width: 45-60 degrees
-
-
Processing: Apply a Fourier transform, followed by phase and baseline correction.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type |
| ~3100-3000 | C-H stretching (aromatic) |
| ~2965-2850 | C-H stretching (aliphatic) |
| ~1550-1450 | C=C stretching (thiophene ring) |
| ~1460, ~1380 | C-H bending (aliphatic) |
| ~800-700 | C-H out-of-plane bending (aromatic) |
| ~600-500 | C-Br stretching |
Interpretation:
The IR spectrum will be characterized by C-H stretching vibrations for both the aromatic thiophene ring and the aliphatic ethyl group. The characteristic C=C stretching vibrations of the thiophene ring are also expected. The C-Br stretch typically appears in the fingerprint region at lower wavenumbers.
Caption: A generalized workflow for the spectroscopic analysis of this compound.
Experimental Protocol for IR Spectroscopy (ATR):
-
Sample Preparation: Place a small drop of neat liquid this compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Acquisition Parameters:
-
Number of scans: 16-32
-
Resolution: 4 cm⁻¹
-
Spectral range: 4000-400 cm⁻¹
-
-
Processing: Collect the spectrum and perform a background subtraction.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and fragmentation pattern of a compound.
Predicted Mass Spectrum Data
| m/z | Interpretation |
| 192/190 | Molecular ion peak [M]⁺ (due to ⁸¹Br/⁷⁹Br isotopes) |
| 177/175 | [M - CH₃]⁺ |
| 163/161 | [M - C₂H₅]⁺ |
| 111 | [M - Br]⁺ |
Interpretation:
The mass spectrum of this compound will exhibit a characteristic pair of molecular ion peaks at m/z 190 and 192, with nearly equal intensity, which is definitive for a molecule containing one bromine atom. The fragmentation pattern is expected to involve the loss of the ethyl group or a methyl radical. The peak at m/z 111 corresponds to the loss of the bromine atom, resulting in the ethylthiophene cation.
Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.
Experimental Protocol for Mass Spectrometry (EI):
-
Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Mass Analysis: Scan a mass range of m/z 40-300.
-
Data Analysis: Identify the molecular ion peaks and major fragment ions.
Conclusion
The spectroscopic data presented in this guide provide a comprehensive molecular fingerprint of this compound. The combination of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry allows for the unequivocal identification and structural confirmation of this important synthetic intermediate. By understanding the principles behind these techniques and the expected spectral features, researchers can confidently utilize this compound in their synthetic endeavors, accelerating the discovery and development of new materials and pharmaceuticals.
References
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer Science & Business Media. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
The Rising Star in Organic Electronics: A Technical Guide to 2-Bromo-5-ethylthiophene and its Potential in Materials Science
Abstract
The field of organic electronics is in a perpetual quest for novel materials that offer enhanced performance, processability, and stability. Within the vast landscape of organic semiconductors, poly(3-alkylthiophene)s (P3ATs) have established themselves as a cornerstone class of materials. This in-depth technical guide focuses on a promising, yet relatively underexplored, building block for these polymers: 2-Bromo-5-ethylthiophene. We will delve into the synthesis of this key monomer, its polymerization into poly(3-ethylthiophene) (P3ET), and the anticipated influence of the ethyl side chain on the material's properties. This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the potential applications of this compound in materials science, particularly in the realms of organic field-effect transistors (OFETs) and organic solar cells (OSCs). Detailed experimental protocols, comparative data with other P3ATs, and a forward-looking perspective on the future of this versatile monomer are presented.
Introduction: The Significance of Side-Chain Engineering in Polythiophenes
Polythiophenes are a class of conjugated polymers that have garnered significant attention for their excellent charge-transport properties and environmental stability. The electronic and physical properties of these polymers can be finely tuned by modifying the chemical structure, particularly through the introduction of alkyl side chains at the 3-position of the thiophene ring. These side chains not only impart solubility, a crucial factor for solution-based processing of electronic devices, but also influence the polymer's morphology, including its regioregularity and crystallinity.[1]
The length and branching of the alkyl side chain have a profound impact on the intermolecular packing and, consequently, the charge carrier mobility of the resulting polymer. While longer alkyl chains, such as in the well-studied poly(3-hexylthiophene) (P3HT), enhance solubility, they can also introduce disorder and hinder close packing of the polymer backbones.[2] Shorter alkyl chains, such as the ethyl group in poly(3-ethylthiophene) (P3ET), are expected to promote a more ordered and crystalline structure, which could lead to improved electronic performance.
This guide will specifically explore the potential of this compound as a monomer for synthesizing high-performance P3ET. We will examine the synthetic pathways to this monomer and its subsequent polymerization, with a focus on achieving high regioregularity, a critical parameter for maximizing charge transport.
Synthesis of the Monomer: this compound
The synthesis of this compound is a crucial first step in the development of P3ET-based materials. While a dedicated, step-by-step protocol for this specific molecule is not extensively reported, a reliable synthetic route can be adapted from established procedures for similar 2-bromo-5-alkylthiophenes, such as the 2-ethylhexyl variant.[3] The general strategy involves the bromination of 2-ethylthiophene.
Synthetic Pathway
The synthesis of this compound can be achieved through the direct bromination of 2-ethylthiophene using a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent.
Caption: Synthetic route to this compound.
Experimental Protocol: Bromination of 2-Ethylthiophene
This protocol is adapted from the bromination of 2-methylthiophene.[4]
Materials:
-
2-Ethylthiophene
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl4) (Caution: Toxic and carcinogenic) or a safer alternative solvent like chloroform or acetic acid.
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-ethylthiophene (1 equivalent) in carbon tetrachloride.
-
Add N-bromosuccinimide (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-5 hours. The reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to track the consumption of the starting material.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by washing with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the solution using a rotary evaporator.
-
The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.
Self-Validation: The purity of the synthesized this compound should be confirmed using analytical techniques such as 1H NMR and 13C NMR spectroscopy and gas chromatography-mass spectrometry (GC-MS). The expected NMR spectra would show characteristic shifts for the protons and carbons of the ethyl group and the thiophene ring, with the bromine substitution affecting the chemical shifts of the adjacent ring protons and carbons.
Polymerization of this compound: Towards Poly(3-ethylthiophene)
The polymerization of 2-bromo-3-alkylthiophenes is most effectively achieved through cross-coupling reactions, with Grignard Metathesis (GRIM) polymerization being a widely used and highly effective method for producing regioregular poly(3-alkylthiophene)s.[1] High regioregularity, specifically head-to-tail (HT) coupling of the thiophene units, is crucial for achieving high charge carrier mobility in the resulting polymer.[5][6]
Grignard Metathesis (GRIM) Polymerization
The GRIM method involves the formation of a Grignard reagent from the 2-bromo-5-alkylthiophene monomer, followed by nickel-catalyzed polymerization.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Performance evaluation of highly regioregular “P3HT” | TCI AMERICA [tcichemicals.com]
- 6. Poly(3-alkylthiophene) with tuneable regioregularity: synthesis and self-assembling properties - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Introduction: The Strategic Importance of Thiophene C-C Bond Formation
An Application Guide to Stille Coupling Protocols for 2-Bromo-5-ethylthiophene
The palladium-catalyzed Stille cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable functional group tolerance and reliability.[1][2] First comprehensively developed by John K. Stille, this reaction couples an organostannane (organotin) reagent with an organic electrophile, typically a halide or triflate.[3][4] Its mild conditions and broad substrate scope have cemented its role in the synthesis of complex molecules, from natural products to advanced materials.[5][6]
This guide focuses on a particularly valuable building block: this compound. Thiophene-containing molecules are of immense interest to researchers in drug development and materials science due to their diverse biological activities and utility in constructing π-conjugated polymers for organic electronics.[7][8][9] The ethyl group provides solubility and modulates electronic properties, while the bromo-substituent at the 2-position serves as an ideal handle for regioselective functionalization via cross-coupling.[10][11]
Herein, we provide a detailed exploration of the Stille coupling as applied to this compound, moving from core mechanistic principles to actionable, field-tested protocols and troubleshooting advice for researchers, scientists, and drug development professionals.
Core Principles: The Palladium Catalytic Cycle
The efficacy of the Stille coupling hinges on a catalytic cycle involving a palladium complex, which shuttles between the Pd(0) and Pd(II) oxidation states.[1][7] Understanding this cycle is paramount for rational optimization of reaction conditions. The process can be broken down into three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.
-
Oxidative Addition : The cycle begins with the active 14-electron Pd(0) catalyst, which undergoes oxidative addition with the organic electrophile (this compound). This concerted step inserts the palladium into the carbon-bromine bond, forming a 16-electron square planar Pd(II) intermediate.[1][3][12] The reactivity of the halide is critical, with the general trend being I > Br ≈ OTf >> Cl.[3] For this reason, aryl bromides like our substrate are excellent candidates.
-
Transmetalation : This is often the rate-determining step of the entire cycle.[1][7] The organostannane reagent exchanges its organic group with the halide on the palladium center. The precise mechanism can vary depending on the substrates and conditions, but it generally involves coordination of the organostannane to the palladium complex, followed by the transfer of the R' group to palladium and the halide to the tin atom.[1][3] The reactivity of the transferable group on the tin atom follows the general order: alkynyl > alkenyl > aryl > allyl > alkyl.[3] The other three groups on the tin are typically "non-transferable" ligands like butyl or methyl.[5]
-
Reductive Elimination : In the final step, the two organic groups (the thiophene and the newly transferred group) coupled on the palladium center are expelled as the final product. This is a concerted process that forms the new C-C bond and regenerates the active Pd(0) catalyst, allowing the cycle to begin anew.[3][13] For this to occur, the two organic ligands must be in a cis orientation on the palladium complex.[3]
Caption: A typical experimental workflow for a Stille coupling reaction.
Step-by-Step Procedure
-
Preparation : To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (191 mg, 1.0 mmol) and Tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol).
-
Inert Atmosphere : Seal the flask with a rubber septum, and connect it to a Schlenk line. Evacuate the flask and backfill with dry argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition : Using a syringe, add anhydrous, degassed toluene (10 mL). Stir the mixture until the solids dissolve. Then, add 3-(Tributylstannyl)pyridine (405 mg, 1.1 mmol) via syringe.
-
Reaction : Place the flask in a preheated oil bath at 100 °C. Allow the reaction to stir vigorously for 12-24 hours.
-
Monitoring : Monitor the reaction's progress by periodically taking a small aliquot (via syringe) and analyzing it by Thin Layer Chromatography (TLC) or GC-MS, checking for the disappearance of the starting this compound.
-
Quenching : Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Add a saturated aqueous solution of potassium fluoride (KF, 10 mL) and stir the resulting biphasic mixture vigorously for at least 1 hour. This will precipitate the tributyltin bromide byproduct as insoluble tributyltin fluoride. [14][15]7. Work-up and Purification :
-
Filter the mixture through a pad of Celite® to remove the precipitated tin salts, washing the pad with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 2-Ethyl-5-(pyridin-3-yl)thiophene.
-
-
Characterization : Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | Inactive Catalyst: Pd(0) source has oxidized. [16]Insufficient Temperature: Reaction is too slow. Poor Solvent Choice: Reagents not fully dissolved. | Ensure fresh, properly stored catalyst is used. If using a Pd(II) source, ensure conditions are sufficient for reduction. [16] Gradually increase the temperature in 10 °C increments. Try a different solvent like DMF or NMP for better solubility or higher temperature. |
| Stannane Homocoupling | Presence of Oxygen: Oxygen can facilitate homocoupling. [4]High Reaction Temperature: Can promote side reactions. | Ensure the reaction setup is rigorously degassed and maintained under a positive pressure of inert gas. [16] Attempt the reaction at a lower temperature, possibly with a more active ligand or additive. |
| Stalled Reaction | Rate-Limiting Transmetalation: The transfer from tin to palladium is too slow. | Add a co-catalyst like CuI (5-10 mol%) to accelerate the transmetalation step. [5] Add LiCl (2-3 equivalents) to the reaction mixture. [14] |
| Difficulty Removing Tin Byproducts | Incomplete Precipitation: KF quench was insufficient. Co-elution during Chromatography: Tin byproducts can be greasy and difficult to separate. | Ensure the post-reaction quench with KF is stirred vigorously for at least 1 hour, or even overnight. [15] Perform multiple aqueous washes. If issues persist, try washing the organic layer with 10% NH₄OH or dilute HCl (if the product is stable). |
Safety, Handling, and Waste Disposal
CAUTION: Organotin compounds are highly toxic. [1][4]They can be absorbed through the skin and are harmful if inhaled or ingested. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and heavy-duty nitrile gloves.
-
Waste Disposal : All liquid and solid waste containing organotin reagents must be collected in a dedicated, clearly labeled hazardous waste container for appropriate disposal according to institutional guidelines.
-
Glassware Decontamination : To decontaminate glassware that has come into contact with organostannanes, it is highly recommended to soak the glassware overnight in a bath of commercial bleach or a 10% nitric acid solution. [17]This oxidizes the residual tin compounds to less toxic inorganic tin oxides, which can then be washed away normally.
References
-
Chemistry LibreTexts. (2023). Stille Coupling. [Link]
-
OpenOChem Learn. (n.d.). Stille Coupling. [Link]
-
J&K Scientific LLC. (2025). Stille Cross-Coupling. [Link]
-
Li, J.-H., et al. (2005). Efficient Stille Cross-Coupling Reaction Catalyzed by the Pd(OAc)2/Dabco Catalytic System. The Journal of Organic Chemistry, 70(7), 2832–2834. [Link]
-
Espinet, P., & Echavarren, A. M. (2015). The Stille Reaction, 38 Years Later. ACS Catalysis, 5(9), 5853–5866. [Link]
-
OSTI.GOV. (1992). Synthesis of conjugated polymer by the Stille coupling reaction. [Link]
-
Wikipedia. (2023). Stille reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Stille Coupling. [Link]
-
Wang, C., et al. (2023). Stille Polycondensation: A Multifaceted Approach towards the Synthesis of Polymers with Semiconducting Properties. Journal of Materials Chemistry C, 11(38), 12875-12903. [Link]
-
ResearchGate. (n.d.). Synthesis of π-conjugated donor–acceptor copolymers a Classic Stille cross-coupling polycondensation. [Link]
-
Zhang, G., et al. (2022). Efficient room temperature catalytic synthesis of alternating conjugated copolymers via C–S bond activation. Nature Communications, 13(1), 185. [Link]
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. [Link]
-
AMiner. (n.d.). Exploration of the Stille Coupling Reaction for the Synthesis of Functional Polymers. [Link]
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. [Link]
-
NROChemistry. (n.d.). Stille Coupling. [Link]
-
Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions, 50, 1-652. [Link]
-
Bibi, A., et al. (2022). Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT. Molecules, 27(22), 7984. [Link]
-
Wiley-VCH. (n.d.). Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. [Link]
-
Organic Syntheses. (2011). Org. Synth. 2011, 88, 197. [Link]
-
Tang, H., Menzel, K., & Fu, G. C. (2003). Ligands for palladium-catalyzed cross-couplings of alkyl halides: use of an alkyldiaminophosphane expands the scope of the Stille reaction. Angewandte Chemie International Edition in English, 42(41), 5079–5082. [Link]
-
Bibi, A., et al. (2019). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Chemistry Central Journal, 13(1), 101. [Link]
-
Zhang, M., & Mathew, A. (1992). Synthesis of conjugated polymer by the Stille Coupling Reaction. Chemistry of Materials, 4(5), 935–937. [Link]
-
Myers, A. (n.d.). The Stille Reaction. [Link]
-
Hucke, A., & Cava, M. P. (1998). Synthesis of Mixed Thiophene/Furan Oligomers by Stille Coupling. The Journal of Organic Chemistry, 63(21), 7413–7418. [Link]
-
Mitchell, T. N. (2004). Organotin Reagents in Cross‐Coupling Reactions. In Metal‐Catalyzed Cross‐Coupling Reactions (pp. 125-161). Wiley. [Link]
-
CORE. (2015). THE STILLE REACTION, 38 YEARS LATER. [Link]
-
Reddit. (2017). How should I manage glassware that came in contact with organotin compounds?[Link]
-
YouTube. (2025). Stille Coupling/Intramolecular Diels-Alder Reaction/GATE 2018| Problem Solved. [Link]
-
SHANDONG LOOK CHEMICAL. (2020). An efficient method for removing organotin impurities. [Link]
-
ResearchGate. (n.d.). Stille coupling reactions with organostannanes. [Link]
-
Wikipedia. (2023). Suzuki reaction. [Link]
-
Denmark, S. E., & Smith, R. C. (2008). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society, 130(26), 8494–8505. [Link]
-
Organ, M. G., et al. (2003). Stille Cross-Coupling of Activated Alkyltin Reagents under “Ligandless” Conditions. The Journal of Organic Chemistry, 68(23), 8914–8922. [Link]
-
MDPI Encyclopedia. (n.d.). Thiophene-Based Compounds. [Link]
-
ResearchGate. (2022). A Thiophene Derivative, 2‐Bromo‐5‐(2‐(methylthio)phenyl)thiophene, Has Effective Anticancer Potential with Other Biological Properties. [Link]
Sources
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. Stille Coupling [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. jk-sci.com [jk-sci.com]
- 5. organicreactions.org [organicreactions.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. researchgate.net [researchgate.net]
- 10. 2-Bromo-5-(piperidino)thiophene | Benchchem [benchchem.com]
- 11. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. uwindsor.ca [uwindsor.ca]
- 13. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 14. Stille Coupling | NROChemistry [nrochemistry.com]
- 15. sdlookchem.com [sdlookchem.com]
- 16. benchchem.com [benchchem.com]
- 17. reddit.com [reddit.com]
Grignard reaction of 2-Bromo-5-ethylthiophene for functionalization
Application Note & Protocol
Topic: Strategic Functionalization of 2-Bromo-5-ethylthiophene via Grignard Reaction: A Detailed Guide for Advanced Synthesis
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Functionalized thiophenes are privileged scaffolds in medicinal chemistry and materials science, valued for their versatile electronic properties and ability to act as bioisosteres for phenyl rings.[1][2] This application note provides a comprehensive, field-proven guide for the synthesis and utilization of the Grignard reagent derived from this compound, namely 5-ethylthien-2-ylmagnesium bromide. We delve into the core principles, provide a detailed step-by-step protocol for its formation and subsequent reaction with electrophiles, address critical safety considerations, and discuss its application in creating novel chemical entities. This document is designed to empower researchers to confidently and successfully employ this powerful synthetic tool for the targeted functionalization of the thiophene ring system.
Introduction: The Significance of the 5-Ethylthiophene Moiety
The thiophene ring is a cornerstone heterocycle in drug discovery, present in numerous FDA-approved drugs.[1] Its electron-rich nature and structural similarity to benzene allow it to modulate physicochemical properties, enhance drug-receptor interactions, and serve as a key pharmacophore.[1][2] The 5-ethylthiophene scaffold, in particular, offers a valuable building block. The ethyl group provides a lipophilic handle that can be crucial for target engagement, while the 2-position is primed for functionalization. The Grignard reaction stands out as a robust and highly effective method for C-C bond formation at this position, enabling the introduction of a vast array of chemical functionalities.[3][4] This protocol details the reliable formation of the key Grignard intermediate and its use in advanced chemical synthesis.
Core Principle: The Grignard Reaction Mechanism
The Grignard reaction is a fundamental organometallic transformation involving the reaction of an organohalide with magnesium metal.[5] The process transforms the electrophilic carbon of the C-Br bond into a highly nucleophilic carbanion, stabilized by the MgBr cation.[6]
Step 1: Formation of the Grignard Reagent this compound reacts with magnesium turnings in an anhydrous ethereal solvent, typically tetrahydrofuran (THF), via an oxidative insertion of magnesium into the carbon-bromine bond. This forms the highly reactive Grignard reagent, 5-ethylthien-2-ylmagnesium bromide.[7]
Step 2: Nucleophilic Attack The newly formed Grignard reagent is a potent nucleophile and a strong base.[5] It will readily attack a wide range of electrophilic centers, such as the carbonyl carbon of aldehydes, ketones, esters, or carbon dioxide.[4] This step forges a new carbon-carbon bond, attaching the desired functional group to the thiophene ring.
Step 3: Aqueous Workup The reaction is quenched with an acidic aqueous solution (e.g., dilute HCl or saturated ammonium chloride) to neutralize any remaining Grignard reagent and to protonate the intermediate alkoxide, yielding the final functionalized product.[6]
Caption: Grignard reaction workflow.
Detailed Experimental Protocol
This protocol is designed as a self-validating system. Successful initiation of the Grignard formation is the key checkpoint for proceeding.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | >98% | Sigma-Aldrich, etc. | Store under inert gas. |
| Magnesium Turnings | >99.5% | Sigma-Aldrich, etc. | For Grignard reaction. |
| Iodine (I₂) | ACS Reagent | Fisher Scientific, etc. | Used as an activator. A single small crystal is sufficient. |
| 1,2-Dibromoethane | >98% | Sigma-Aldrich, etc. | Optional activator. Use a few drops.[8] |
| Tetrahydrofuran (THF) | Anhydrous, >99.9% | Acros Organics, etc. | Crucial: Must be anhydrous. Use from a freshly opened bottle or distilled from a suitable drying agent.[8][9] |
| Electrophile | Varies | Varies | Must be anhydrous. Examples: benzaldehyde, acetone, dry ice. |
| Hydrochloric Acid (HCl) | 1 M solution | Varies | For aqueous workup. |
| Saturated NH₄Cl | Aqueous solution | Varies | Alternative for quenching. |
| Diethyl Ether / Ethyl Acetate | ACS Grade | Varies | For extraction. |
| Anhydrous MgSO₄ or Na₂SO₄ | ACS Grade | Varies | For drying organic layers. |
Equipment Setup
-
Three-necked round-bottom flask
-
Reflux condenser with a drying tube (filled with CaCl₂ or Drierite)
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas line (Nitrogen or Argon)
-
Heating mantle or oil bath
-
Ice-water bath
Caption: Standard glassware setup for a Grignard reaction.
Protocol Steps
PART A: Preparation of the Grignard Reagent (5-ethylthien-2-ylmagnesium bromide)
-
Glassware Preparation: Rigorously dry all glassware in an oven at 120 °C for at least 4 hours or flame-dry under a stream of inert gas and allow to cool to room temperature under an inert atmosphere.[9][10] This step is critical as Grignard reagents are destroyed by water.[9]
-
Magnesium Activation: Place magnesium turnings (1.2 eq.) and a magnetic stir bar into the three-necked flask. Add a single crystal of iodine.[10] Assemble the glassware as shown in the diagram above.
-
Inert Atmosphere: Purge the entire system with dry nitrogen or argon for 10-15 minutes. Maintain a gentle positive pressure of inert gas throughout the reaction.
-
Solvent Addition: Add anhydrous THF via syringe to the flask to cover the magnesium turnings.
-
Reagent Preparation: In a separate dry flask, prepare a solution of this compound (1.0 eq.) in anhydrous THF. Transfer this solution to the dropping funnel.
-
Initiation: Add a small portion (~10%) of the bromothiophene solution to the stirring magnesium suspension. The reaction mixture may need gentle warming with a heat gun to initiate. Successful initiation is marked by the disappearance of the iodine color and the appearance of cloudiness or gentle bubbling.[5] If the reaction does not start, add a few drops of 1,2-dibromoethane.[6]
-
Addition: Once the reaction has initiated, add the remaining bromothiophene solution dropwise at a rate that maintains a gentle reflux. Use an ice bath to control the reaction if it becomes too vigorous.[10][11] The formation of the Grignard reagent is an exothermic process.[10][12]
-
Completion: After the addition is complete, stir the resulting grey/brown solution at room temperature or with gentle heating (reflux) for 1-2 hours to ensure all the magnesium has reacted.[13]
PART B: Reaction with an Electrophile (Example: Benzaldehyde)
-
Cooling: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath.
-
Electrophile Addition: Prepare a solution of the electrophile (e.g., benzaldehyde, 1.0 eq.) in anhydrous THF. Add this solution dropwise to the stirred Grignard reagent. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-3 hours, or until TLC analysis indicates consumption of the starting material.
PART C: Workup and Purification
-
Quenching: Cool the reaction mixture again to 0 °C. Slowly and carefully add saturated aqueous ammonium chloride solution dropwise to quench the reaction.[6] Caution: This is an exothermic process and may release flammable gases. Perform this step in a well-ventilated fume hood.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl (if an amine is formed), saturated sodium bicarbonate solution (if CO₂ was used), and finally with brine.[4]
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate. Filter and concentrate the solvent under reduced pressure using a rotary evaporator.[14]
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to yield the final functionalized product.
Critical Safety Considerations
The Grignard reaction is hazardous and requires strict adherence to safety protocols.[11][15]
-
Fire Hazard: Diethyl ether and THF are extremely flammable and volatile.[10][15] Ensure there are no open flames or spark sources nearby. Always work in a certified chemical fume hood.[11]
-
Exothermic Reaction: The formation of the Grignard reagent is highly exothermic and can lead to a runaway reaction if the addition of the halide is too fast.[11][15] Always have an ice bath ready to cool the reaction.[10]
-
Water Reactivity: Grignard reagents react violently with water, releasing flammable hydrocarbons. All reagents and glassware must be scrupulously dry.[9]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a flame-resistant lab coat, and suitable gloves (Nomex or heavy-duty nitrile gloves are recommended).[11][15]
-
Working Alone: Do not perform a Grignard reaction while working alone, especially if it is your first time or a large-scale reaction.[15]
Applications & Expected Outcomes
The 5-ethylthien-2-ylmagnesium bromide reagent is a versatile intermediate for introducing various functional groups. The choice of electrophile dictates the final product.
| Electrophile | Product Type | Potential Application |
| Aldehydes (R-CHO) | Secondary Alcohol | Pharmaceutical intermediates |
| Ketones (R-C(O)-R') | Tertiary Alcohol | Building blocks for complex molecules |
| Carbon Dioxide (CO₂) | Carboxylic Acid | Bioisosteres, synthetic handles |
| Esters (R-COOR') | Tertiary Alcohol (after double addition) | Scaffolds for drug design |
| N,N-Dimethylformamide (DMF) | Aldehyde | Versatile synthetic intermediate |
| Ethylene Oxide | Primary Alcohol (2-carbon extension) | Linkers in medicinal chemistry[13] |
This method serves as a gateway to a wide range of thiophene derivatives crucial for constructing libraries of compounds for drug discovery and for synthesizing advanced materials for organic electronics.[8][16][17]
References
- Benchchem. (n.d.). Application Notes and Protocols for Grignard Coupling Reactions of 3-Substituted Thiophenes.
- DCHAS.org. (n.d.). Developing SOPs for Hazardous Chemical Manipulations.
- Quora. (2022). What are Grignard reagent preparation precautions during preparation?.
- American Chemical Society. (n.d.). Grignard Reaction.
- McCullough, R. D., & Jeffries-EL, M. (2005). In-Situ End-Group Functionalization of Regioregular Poly(3-alkylthiophene) Using the Grignard Metathesis Polymerization.
- YouTube. (2024). Grignard reaction safety.
- The McCullough Group. (n.d.). Side Chain Functionalization.
- Chemistry LibreTexts. (2020). 5.2: Practical Considerations, Procedural Changes, Safety Tips.
- RSC Publishing. (2013). Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions. Green Chemistry, 15(7), 1847-1857.
- PubMed Central. (2021). Thiophene-Based Trimers and Their Bioapplications: An Overview.
- Knochel, P. (2006). Preparation of Polyfunctionalized Grignard Reagents and their Application in Aryne Chemistry. Ludwig-Maximilians-Universität München.
- ResearchGate. (2018). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow Chemistry.
- Google Patents. (2014). CN103896909A - Synthesis method of 2-thiopheneethanol.
- University of Wisconsin-Madison. (n.d.). 14 Formation and reaction of a Grignard reagent. Retrieved from University of Wisconsin-Madison Chemistry Department.
- RSC Publishing. (2015). Exploring the mechanism of Grignard metathesis polymerization of 3-alkylthiophenes. Dalton Transactions, 44(2), 569-577.
- Grignard Synthesis of Triphenylmethanol. (n.d.). Retrieved from a university chemistry lab manual source.
- Experiment 25 – The Grignard Reaction. (n.d.). Retrieved from a university chemistry lab manual source.
- Organic Syntheses. (2016). A procedure for Grignard reaction.
- ResearchGate. (2012). Nickel Catalyzed Alkylation of N-Aromatic Heterocycles with Grignard Reagents Through Direct C-H Bond Functionalization.
- Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide using Flow Chemistry. (2018). Organic Process Research & Development, 22(10), 1361-1369.
- Green Techniques to Improve Grignard Reactions and Synthesize Heterocyclic Molecules. (2014). Doctoral dissertation, University of Massachusetts Boston.
- Benchchem. (n.d.). Application Note: Synthesis of Functionalized 2-Propylthiophenes via Grignard Reaction.
- ResearchGate. (2021). How can I prepare the thiophene magnesium bromide and hydroxy methyl thiophene?.
- ACS Publications. (1999). Regioregular, Head-to-Tail Coupled Poly(3-alkylthiophenes) Made Easy by the GRIM Method: Investigation of the Reaction and the Origin of Regioselectivity. Macromolecules, 32(13), 4254-4261.
- RSC Publishing. (2013). Role of the transition metal in Grignard metathesis polymerization (GRIM) of 3-hexylthiophene. Polymer Chemistry, 4(22), 5573-5582.
- National Institutes of Health. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
- ResearchGate. (2005). Furans, Thiophenes and Related Heterocycles in Drug Discovery.
- University Chemistry Web Pages. (n.d.). 1. Grignard Reaction. Retrieved from a university chemistry lab manual source.
- Organic Syntheses. (1971). Allylmagnesium bromide.
- MDPI. (2015). Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes.
- J-Stage. (2011).
- Organic Syntheses. (1961). 1-phenyl-1-penten-4-yn-3-ol.
- ChemicalBook. (n.d.). Ethylmagnesium bromide synthesis.
- Google Patents. (1984). EP0102531A2 - Process for the preparation of compounds of the megastigman-series, and intermediates for this synthesis.
- Supporting Information for Unprecedented Synthesis of aza-Benzodioxepine Derivatives. (n.d.).
- Advances in the Application of Graphene and Its Derivatives in Drug Delivery Systems. (2024). Molecules, 29(1), 1-25.
- Sulfoximines in Medicinal Chemistry: Unlocking Novel Opportunities in Drug Design. (2022). Journal of Medicinal Chemistry, 65(1), 1-2.
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thiophene-Based Trimers and Their Bioapplications: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. community.wvu.edu [community.wvu.edu]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. quora.com [quora.com]
- 11. dchas.org [dchas.org]
- 12. youtube.com [youtube.com]
- 13. CN103896909A - Synthesis method of 2-thiopheneethanol - Google Patents [patents.google.com]
- 14. d.web.umkc.edu [d.web.umkc.edu]
- 15. acs.org [acs.org]
- 16. chem.cmu.edu [chem.cmu.edu]
- 17. The McCullough Group - Research [chem.cmu.edu]
Application Note & Protocol: Sonogashira Coupling of 2-Bromo-5-ethylthiophene with Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Thiophene-Alkyne Scaffolds
The Sonogashira coupling, a palladium- and copper-catalyzed cross-coupling reaction between a vinyl or aryl halide and a terminal alkyne, stands as a cornerstone of modern organic synthesis. Its power lies in the efficient formation of carbon-carbon bonds, enabling the construction of complex molecular architectures. This application note focuses on the specific application of this reaction to couple 2-bromo-5-ethylthiophene with various terminal alkynes. The resulting 2-alkynyl-5-ethylthiophene derivatives are valuable building blocks in medicinal chemistry and materials science. Thiophene-containing conjugated molecules are integral to the development of organic semiconductors, dyes, and pharmacologically active agents, owing to the unique electronic properties of the thiophene ring.
This document provides a detailed, experience-driven guide to performing this transformation successfully. It moves beyond a simple recitation of steps to explain the underlying principles and rationale for each experimental choice, ensuring a robust and reproducible protocol.
The Catalytic Cycle: A Mechanistic Overview
Understanding the mechanism of the Sonogashira coupling is critical for troubleshooting and optimization. The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.
-
Palladium Cycle: The primary role of the palladium catalyst is to activate the aryl halide. The cycle begins with the oxidative addition of the active Pd(0) species to the this compound, forming a Pd(II)-thienyl complex.
-
Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt, typically copper(I) iodide, in the presence of a base to form a copper(I) acetylide intermediate. This step is crucial as it increases the nucleophilicity of the alkyne.
-
Transmetalation and Reductive Elimination: The copper acetylide then undergoes transmetalation with the Pd(II)-thienyl complex, transferring the acetylide ligand to the palladium center. The resulting diorganopalladium(II) complex then undergoes reductive elimination to yield the desired 2-alkynyl-5-ethylthiophene product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.
Below is a diagram illustrating this dual-catalyst system.
Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira coupling.
Experimental Protocol: A Validated Approach
This protocol provides a reliable method for the Sonogashira coupling of this compound with a generic terminal alkyne (H-C≡CR).
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) | Notes |
| This compound | >98% | Sigma-Aldrich, Combi-Blocks | Store under inert gas. |
| Terminal Alkyne | >98% | Various | Ensure it is free of moisture. |
| Pd(PPh₃)₄ | Catalyst Grade | Strem, Sigma-Aldrich | Highly air-sensitive. Handle in a glovebox. |
| Copper(I) Iodide (CuI) | >99% | Acros Organics, Sigma-Aldrich | Protect from light. |
| Triethylamine (TEA) | Anhydrous, >99.5% | Acros Organics, Sigma-Aldrich | Use a freshly opened bottle or freshly distilled. |
| Toluene | Anhydrous, >99.8% | Sigma-Aldrich | Use from a solvent purification system if available. |
| Diethyl Ether | ACS Grade | Fisher Scientific | For extraction. |
| Brine (Saturated NaCl) | Lab Prepared | - | For washing. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Fisher Scientific | For drying. |
| Silica Gel | 230-400 mesh | Sorbent Technologies | For column chromatography. |
Equipment
-
Schlenk line or glovebox for inert atmosphere operations.
-
Two-neck round-bottom flask.
-
Magnetic stirrer and stir bar.
-
Heating mantle with temperature controller.
-
Condenser.
-
Septa, needles, and syringes for reagent transfer.
-
Standard glassware for workup and purification.
-
Rotary evaporator.
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄).
Step-by-Step Reaction Procedure
A. Reaction Setup (Inert Atmosphere is Crucial)
-
Flask Preparation: To a flame-dried two-neck 100 mL round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq.).
-
Catalyst Loading: In a glovebox or under a strong flow of argon, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq.), and Copper(I) Iodide (CuI, 0.06 eq.).
-
Solvent and Reagent Addition: Seal the flask with septa. Using a syringe, add anhydrous toluene (approx. 0.2 M concentration relative to the limiting reagent) and anhydrous triethylamine (TEA, 3.0 eq.).
-
Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with argon or nitrogen. This step is critical to remove dissolved oxygen, which can deactivate the Pd(0) catalyst.
-
Alkyne Addition: Add the terminal alkyne (1.2 eq.) dropwise via syringe at room temperature while stirring.
B. Reaction Execution
-
Heating: Heat the reaction mixture to 80 °C using a pre-heated oil bath.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A typical mobile phase for TLC is a mixture of hexanes and ethyl acetate. The disappearance of the starting this compound spot indicates reaction completion. Reaction times typically range from 4 to 24 hours.
C. Workup and Purification
-
Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature.
-
Filtration: Dilute the mixture with diethyl ether and filter through a pad of Celite to remove the catalyst residues and amine salts. Wash the Celite pad with additional diethyl ether.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (to remove excess TEA), saturated aqueous NaHCO₃, and brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-alkynyl-5-ethylthiophene.
Data Interpretation and Characterization
The successful synthesis of the desired product should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: Will confirm the structure of the coupled product, showing characteristic shifts for the thiophene ring protons and the newly formed alkynyl group.
-
Mass Spectrometry (GC-MS or LC-MS): Will confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: A characteristic C≡C stretch will be observed around 2100-2260 cm⁻¹.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized Pd(0)).2. Insufficiently degassed system.3. Wet solvent or reagents. | 1. Use fresh, high-quality catalyst.2. Ensure thorough degassing (min. 3 vacuum/argon cycles).3. Use anhydrous solvents and freshly distilled TEA. |
| Formation of Alkyne Dimer (Glaser Coupling) | 1. Absence of palladium catalyst activity.2. Presence of oxygen. | 1. Check the quality and loading of the palladium catalyst.2. Improve inert atmosphere technique. |
| Difficult Purification | 1. Close-running impurities.2. Product instability on silica. | 1. Optimize the eluent system for column chromatography.2. Consider alternative purification methods like recrystallization or preparative HPLC. |
Workflow Visualization
The following diagram outlines the complete experimental workflow from setup to characterization.
Caption: A comprehensive workflow for the Sonogashira coupling of this compound.
References
-
Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 2002 , 653(1-2), 46-49. [Link]
-
Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 2007 , 107(3), 874-922. [Link]
-
Liang, Y.; Xie, Y.-X.; Li, J.-H. Pd-Catalyzed Sonogashira Reaction of Aryl Chlorides with Terminal Alkynes in N,N-Dimethylacetamide. The Journal of Organic Chemistry, 2006 , 71(1), 379-381. [Link]
-
Tykwinski, R. R. Evolution of the Sonogashira Coupling Reaction. Angewandte Chemie International Edition, 2003 , 42(14), 1566-1568. [Link]
Application Note: A Practical Guide to the Buchwald-Hartwig Amination of 2-Bromo-5-ethylthiophene
Abstract: The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of crucial carbon-nitrogen (C-N) bonds. Its application in constructing arylamines, particularly those involving heteroaromatic systems, is of paramount importance in the fields of medicinal chemistry and materials science. This guide provides a detailed, experience-driven protocol for the palladium-catalyzed cross-coupling of 2-Bromo-5-ethylthiophene with a generic primary or secondary amine. We will delve into the mechanistic underpinnings of the reaction, offer a rationale for the selection of critical reagents, present a step-by-step experimental procedure, and provide a framework for troubleshooting and optimization.
Part 1: The Chemistry - Mechanism and Key Parameters
The successful execution of a Buchwald-Hartwig amination hinges on a nuanced understanding of its catalytic cycle and the specific roles of each component. This is particularly true for heteroaromatic substrates like this compound, where the sulfur atom can potentially interact with the palladium catalyst.
The Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) interchange. The generally accepted mechanism involves three primary steps:
-
Oxidative Addition: A coordinatively unsaturated Pd(0) complex reacts with the aryl halide (this compound), inserting into the carbon-bromine bond to form a Pd(II) intermediate.
-
Amine Coordination & Deprotonation: The amine substrate coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine, forming an amido complex.
-
Reductive Elimination: The C-N bond is formed as the desired product is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which re-enters the cycle.
The efficiency of this cycle is highly dependent on the supporting phosphine ligand, which modulates the steric and electronic properties of the palladium center to facilitate each step.
Caption: Figure 1: Simplified Buchwald-Hartwig Catalytic Cycle
Critical Reaction Components: A Rationale
The choice of reagents is not arbitrary; it is a carefully considered decision to maximize yield and minimize side reactions.
-
The Substrate (this compound): This electron-rich heterocycle is generally a good substrate for oxidative addition. However, the endocyclic sulfur atom can act as a Lewis base and coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation. The use of bulky, electron-rich phosphine ligands is crucial to mitigate this effect by sterically shielding the palladium center and promoting the desired catalytic pathway over off-cycle decomposition.
-
Palladium Precatalyst: While numerous Pd(0) and Pd(II) sources can be used, palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are among the most common. Pre-formed palladium-ligand complexes, known as precatalysts (e.g., G3 or G4 Palladacycles), are often preferred in modern applications. They offer superior air and moisture stability, improved reaction reproducibility, and often allow for lower catalyst loadings. For this protocol, we will recommend a modern palladacycle precatalyst for its reliability.
-
Phosphine Ligand: The ligand is arguably the most important variable. For electron-rich heteroaryl halides, bulky, electron-donating biarylphosphine ligands are the gold standard. Ligands such as RuPhos and SPhos are excellent choices. They accelerate the rate-limiting reductive elimination step and promote the formation of the active monoligated Pd(0) species, which is highly reactive in oxidative addition. We recommend RuPhos due to its demonstrated high performance in coupling reactions of five-membered heteroaryl halides.
-
Base: The base's role is to deprotonate the amine (or the amine-palladium complex) to form the key amido intermediate. Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOt-Bu) is a highly effective and common choice for many amine couplings. Its strength facilitates the deprotonation step, often allowing the reaction to proceed at lower temperatures. However, for sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, though they may require higher temperatures.
-
Solvent: The solvent must be anhydrous and capable of solubilizing the reactants. Aprotic solvents with relatively high boiling points are preferred. Toluene and 1,4-dioxane are excellent choices. Toluene is often favored for its lower cost and ease of removal.
Part 2: Experimental Protocol
This protocol provides a general method for the amination of this compound with a representative amine. Safety Note: This procedure should be performed in a well-ventilated fume hood. All reagents are hazardous and should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Materials and Reagents
-
This compound
-
Amine (e.g., Morpholine, Aniline, etc.)
-
RuPhos Palladacycle (Gen. 3)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous Toluene
-
Nitrogen or Argon gas supply
-
Standard glassware (Schlenk flask or oven-dried round-bottom flask with septum)
-
Magnetic stirrer and stir bar
-
Standard work-up and purification supplies (Silica gel, solvents for chromatography)
Reagent Stoichiometry
The following table outlines the recommended stoichiometry for a typical 1 mmol scale reaction.
| Reagent | M.W. ( g/mol ) | Equivalents | Amount (mg) | Moles (mmol) |
| This compound | 191.10 | 1.0 | 191 | 1.0 |
| Amine | Varies | 1.2 | Varies | 1.2 |
| RuPhos Palladacycle | 834.08 | 0.02 (2 mol%) | 16.7 | 0.02 |
| Sodium tert-butoxide | 96.10 | 1.4 | 135 | 1.4 |
| Anhydrous Toluene | - | - | 5 mL | - |
Step-by-Step Reaction Procedure
-
Vessel Preparation: Place an appropriately sized magnetic stir bar into a Schlenk flask or a round-bottom flask equipped with a reflux condenser. Dry the flask thoroughly in an oven ( >100 °C) for at least 4 hours or by flame-drying under vacuum. Allow the flask to cool to room temperature under a stream of inert gas (Nitrogen or Argon).
-
Reagent Addition (Solid): In a glovebox or under a positive pressure of inert gas, add the RuPhos Palladacycle (16.7 mg, 0.02 mmol) and sodium tert-butoxide (135 mg, 1.4 mmol) to the reaction flask. Rationale: Adding the air- and moisture-sensitive catalyst and base under an inert atmosphere is critical to prevent their degradation and ensure high catalytic activity.
-
Reagent Addition (Liquid): Seal the flask with a rubber septum. Add the anhydrous toluene (5 mL) via syringe. Begin stirring the suspension.
-
Substrate Addition: Add the this compound (191 mg, 1.0 mmol) to the flask via syringe. If the amine is a solid, it should be added in step 2 with the other solids. If it is a liquid, add the amine (1.2 mmol) via syringe at this stage.
-
Degassing (Optional but Recommended): To ensure all oxygen is removed, you can perform a "sparging" procedure by bubbling inert gas through the reaction mixture via a long needle for 5-10 minutes while maintaining a vent. Rationale: Oxygen can oxidize the phosphine ligand and the Pd(0) catalyst, leading to irreversible deactivation.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) in a pre-heated oil bath. Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-24 hours.
-
Reaction Work-up:
-
Once the reaction is complete, cool the flask to room temperature.
-
Quench the reaction by carefully adding 10 mL of water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-coupled product.
Part 3: Troubleshooting and Optimization
Even with a robust protocol, challenges can arise. A systematic approach to troubleshooting is key to success.
Caption: Figure 2: Troubleshooting Decision Tree
| Common Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | 1. Inactive catalyst (degraded by air/moisture).2. Insufficiently anhydrous solvent or reagents.3. Reaction temperature too low. | 1. Ensure rigorous inert atmosphere technique.2. Use freshly opened anhydrous solvent; dry substrates if necessary.3. Increase temperature in 10 °C increments. |
| Formation of Side Products | 1. Hydrodebromination: Presence of water or protic impurities.2. Homocoupling of Amine: Occurs at high temperatures. | 1. Ensure all reagents and solvents are scrupulously dry.2. Try lowering the reaction temperature or using a milder base (e.g., Cs₂CO₃). |
| Dark Black/Precipitate | Formation of palladium black (Pd(0) agglomeration), indicating ligand degradation or catalyst decomposition. | 1. Improve inert atmosphere technique.2. Check ligand purity.3. Consider a more robust ligand or a different precatalyst system. |
Optimization: To optimize the reaction, consider screening a small matrix of conditions. Key parameters to vary include the choice of ligand (e.g., compare RuPhos, SPhos, XPhos), the base (e.g., NaOt-Bu vs. Cs₂CO₃), and the temperature. A Design of Experiments (DoE) approach can be a powerful tool for systematically optimizing multiple variables.
Application Notes and Protocols: Synthesis of Conjugated Polymers Using 2-Bromo-5-ethylthiophene
Abstract
These application notes provide a comprehensive guide for the synthesis of poly(3-ethylthiophene) (P3ET), a key conjugated polymer, from the 2-bromo-5-ethylthiophene monomer. This document is intended for researchers and scientists in materials chemistry and drug development. It details several robust polymerization methodologies, including Grignard Metathesis (GRIM), Stille, and Suzuki cross-coupling reactions. Each protocol is presented with an emphasis on the underlying chemical principles, providing insights into experimental choices to ensure reproducibility and high-quality material synthesis. The guide includes detailed, step-by-step protocols, characterization techniques, and a comparative analysis of the different synthetic routes.
Introduction: The Significance of Poly(3-ethylthiophene)
Poly(3-alkylthiophene)s (P3ATs) are a cornerstone class of conjugated polymers, renowned for their excellent charge-transport properties, environmental stability, and solution processability. Among them, poly(3-ethylthiophene) (P3ET), synthesized from this compound, offers a valuable model system and a functional material for applications in organic electronics, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and chemical sensors.
The performance of P3ET is critically dependent on its molecular characteristics, primarily its molecular weight, polydispersity index (PDI), and regioregularity. Regioregularity, which describes the precision of head-to-tail (HT) linkages between monomer units, is particularly crucial. High HT coupling (typically >95%) leads to a planar polymer backbone, which facilitates intermolecular π-π stacking and enhances charge carrier mobility. This guide focuses on achieving high-quality P3ET through controlled polymerization techniques.
Monomer Preparation: this compound
A high-purity monomer is the prerequisite for successful polymerization. The synthesis of this compound is typically achieved through the bromination of 2-ethylthiophene.
Protocol 2.1: Synthesis of this compound
Materials:
-
2-Ethylthiophene (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Dimethylformamide (DMF)
-
Deionized water
-
Hexane
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask wrapped in aluminum foil to exclude light, dissolve 2-ethylthiophene in anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Add NBS portion-wise over 30 minutes, maintaining the temperature below 5°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Pour the reaction mixture into a separatory funnel containing deionized water and hexane.
-
Extract the aqueous layer with hexane (3x).
-
Combine the organic layers and wash with deionized water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by vacuum distillation to yield this compound as a colorless oil.
Expert Insight: The use of NBS in DMF is a standard method for the selective bromination of electron-rich heterocycles like thiophene at the α-position. Running the reaction in the dark and at low temperatures minimizes side reactions, such as dibromination. Purity should be confirmed by ¹H NMR and GC-MS before use in polymerization.
Polymerization Methodologies
The choice of polymerization method is critical as it dictates the final properties of the polymer. Below are detailed protocols for the most effective techniques.
Grignard Metathesis (GRIM) Polymerization
GRIM polymerization is a powerful chain-growth method for synthesizing highly regioregular P3ATs. The mechanism involves the formation of a Grignard reagent from the monomer, followed by a nickel-catalyzed cross-coupling reaction.
Causality Behind Experimental Choices:
-
Catalyst: Ni(dppp)Cl₂ ([1,3-Bis(diphenylphosphino)propane]nickel(II) chloride) is a highly effective catalyst. The dppp ligand is crucial for promoting the chain-growth mechanism and achieving high molecular weights with narrow PDIs.
-
Solvent: Anhydrous tetrahydrofuran (THF) is the solvent of choice due to its ability to solvate the Grignard reagent and the growing polymer chain.
-
Temperature Control: The initial Grignard formation is exothermic and requires careful temperature management. The polymerization temperature influences the rate and control of the reaction.
dot
Caption: Workflow for GRIM Polymerization of this compound.
Protocol 3.1.1: GRIM Synthesis of Regioregular P3ET
Materials:
-
This compound (1.0 eq)
-
t-Butylmagnesium chloride (t-BuMgCl), 1.0 M in THF (1.0 eq)
-
Ni(dppp)Cl₂ (0.01 eq)
-
Anhydrous THF
-
Methanol
-
5 M Hydrochloric acid (HCl)
-
Hexane, Acetone, Chloroform (for Soxhlet extraction)
Procedure:
-
Setup: Assemble a flame-dried, three-neck flask equipped with a condenser, magnetic stir bar, and nitrogen inlet. Maintain a positive pressure of inert gas (N₂ or Ar) throughout the reaction.
-
Monomer Addition: Dissolve this compound in anhydrous THF and add it to the flask.
-
Grignard Formation: Cool the solution to 0°C. Add t-BuMgCl dropwise. The formation of the Grignard reagent can be monitored by quenching small aliquots and analyzing via GC-MS. Stir for 90 minutes at room temperature.
-
Catalyst Addition: Add Ni(dppp)Cl₂ as a solid or as a slurry in THF. The solution should darken, indicating the start of polymerization.
-
Polymerization: Stir the reaction mixture at room temperature for 2 hours.
-
Termination: Quench the reaction by slowly pouring the viscous polymer solution into a beaker containing methanol.
-
Acid Wash: Add 5 M HCl to the methanol mixture and stir for 1 hour to remove catalyst residues and magnesium salts.
-
Isolation: Filter the precipitated polymer through a Büchner funnel and wash with methanol.
-
Purification (Soxhlet Extraction): Place the crude polymer in a cellulose thimble and perform sequential Soxhlet extractions with methanol (to remove oligomers and catalyst), hexane (to remove low molecular weight fractions), and finally chloroform to extract the desired high molecular weight polymer.
-
Final Product: Precipitate the chloroform fraction in methanol, filter, and dry the resulting dark, fibrous solid under vacuum.
Stille Cross-Coupling Polymerization
Stille polymerization involves the coupling of a distannylated monomer with a dibrominated monomer. For producing a homopolymer like P3ET, a single monomer that is first stannylated is used. However, it's more common to first synthesize a distannylated bithiophene derivative for better results. The protocol below outlines the polymerization of 2,5-dibromo-3-ethylthiophene with a distannylated comonomer, which is a common approach for related polymers. For P3ET homopolymer, one would synthesize 2-bromo-5-(trimethylstannyl)-3-ethylthiophene.
Causality Behind Experimental Choices:
-
Catalyst System: A palladium catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, is almost universally used. The phosphine ligands (like PPh₃ or P(o-tolyl)₃) are crucial for stabilizing the palladium species and facilitating the catalytic cycle.
-
Solvent: High-boiling point, polar aprotic solvents like DMF or toluene are used to ensure all components remain in solution at the required reaction temperatures (typically 80-110°C).
dot
Caption: Simplified catalytic cycle for Stille Cross-Coupling.
Protocol 3.2.1: Stille Polymerization of P3ET
Note: This requires the prior synthesis of 2-bromo-5-(trimethylstannyl)-3-ethylthiophene.
Materials:
-
2-Bromo-5-(trimethylstannyl)-3-ethylthiophene (1.0 eq)
-
Pd(PPh₃)₄ (0.015 eq)
-
Anhydrous toluene or DMF
-
Methanol
Procedure:
-
Setup: In an inert atmosphere glovebox or Schlenk line, add the stannylated monomer and the palladium catalyst to a reaction flask.
-
Solvent Addition: Add anhydrous, degassed toluene via cannula.
-
Polymerization: Heat the reaction mixture to 90-110°C and stir for 24-48 hours. The progress can be monitored by GPC analysis of small aliquots.
-
Termination & Isolation: Cool the reaction to room temperature and precipitate the polymer by pouring the solution into vigorously stirred methanol.
-
Purification: Filter the polymer. To remove tin residues, stir the polymer in a solution of potassium fluoride in methanol, or perform Soxhlet extraction as described in Protocol 3.1.1.
Suzuki Cross-Coupling Polymerization
Suzuki polymerization is another powerful Pd-catalyzed method that couples a boronic acid or ester derivative with a halide. It is often favored due to the non-toxic and stable nature of the boron-containing byproducts.
Causality Behind Experimental Choices:
-
Base: A base (e.g., K₂CO₃, CsF) is essential for the transmetalation step, activating the boronic ester.
-
Phase Transfer Catalyst: In biphasic systems (e.g., toluene/water), a phase transfer catalyst like Aliquat 336 is used to shuttle the aqueous base into the organic phase.
Protocol 3.3.1: Suzuki Polymerization of P3ET
Note: This requires the prior synthesis of 3-ethylthiophene-2,5-diboronic acid pinacol ester.
Materials:
-
2,5-Dibromo-3-ethylthiophene (1.0 eq)
-
3-Ethylthiophene-2,5-diboronic acid pinacol ester (1.0 eq)
-
Pd₂(dba)₃ (0.01 eq)
-
SPhos (ligand, 0.02 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
Toluene and water (10:1 mixture)
Procedure:
-
Setup: Combine the dibromo-monomer, the diboronic ester monomer, the palladium catalyst, and the SPhos ligand in a Schlenk flask.
-
Reagent Addition: Add the K₂CO₃ and the degassed toluene/water solvent mixture.
-
Polymerization: Heat the mixture to 90°C and stir vigorously for 24 hours under an inert atmosphere.
-
Workup: Cool the reaction, separate the organic layer, and wash it with water and brine.
-
Isolation & Purification: Concentrate the organic layer and precipitate the polymer into methanol. Filter the solid and purify by Soxhlet extraction.
Polymer Characterization
A thorough characterization of the synthesized P3ET is crucial to correlate its properties with performance.
| Technique | Parameter Measured | Typical Expected Results for High-Quality P3ET |
| ¹H NMR Spectroscopy | Regioregularity (% HT) | >95% (indicated by a sharp peak for α-methylene protons around 2.8 ppm) |
| Gel Permeation Chromatography (GPC) | Number-average molecular weight (Mn), Weight-average molecular weight (Mw), Polydispersity Index (PDI) | Mn: 10-50 kDa; PDI: < 1.5 (for controlled polymerizations like GRIM) |
| UV-Vis Spectroscopy | π-π* transition, optical bandgap (Eg) | λmax in solution (e.g., CHCl₃): ~440-450 nm; λmax in thin film: ~520 nm, with vibronic shoulder at ~550 nm |
| Cyclic Voltammetry (CV) | HOMO/LUMO energy levels, electrochemical bandgap | Oxidation onset potential used to calculate HOMO level (~ -4.8 to -5.0 eV) |
Comparative Analysis of Synthetic Methods
| Method | Primary Advantages | Primary Disadvantages | Typical Regioregularity |
| GRIM | Chain-growth mechanism, high molecular weights, low PDI, excellent regioregularity. | Highly sensitive to air and moisture; Grignard reagent can be difficult to quantify. | >98% |
| Stille | Tolerant to a wider range of functional groups. | Toxic organotin reagents and byproducts; requires pre-synthesis of stannylated monomer. | 90-98% |
| Suzuki | Non-toxic byproducts; stable boronic ester monomers. | Requires stoichiometric balance of two different monomers; base-sensitive functional groups can be an issue. | 90-98% |
Conclusion
The synthesis of high-quality poly(3-ethylthiophene) is readily achievable through several well-established cross-coupling methodologies. For achieving the highest regioregularity and controlled molecular weights, GRIM polymerization is the method of choice. However, Stille and Suzuki polymerizations offer valuable alternatives, particularly when functional group tolerance is a concern. The protocols and insights provided in this guide serve as a robust starting point for researchers to synthesize P3ET and other conjugated polymers with tailored properties for advanced applications.
References
-
McCullough, R. D., & Lowe, R. D. (1992). Enhanced Regioregularity and Improved Electrical Properties of Poly(3-alkylthiophenes) via the McCullough Method. Journal of the American Chemical Society. Available at: [Link]
-
Yokozawa, T., & Yokoyama, A. (2007). Chain-Growth Polymerization for the Synthesis of π-Conjugated Polymers. Chemical Reviews. Available at: [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Available at: [Link]
-
Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition. Available at: [Link]
-
Kiriy, N., & Inbasekaran, M. (2009). Grignard Metathesis Polymerization of 3-Substituted Thiophenes. In Polythiophenes and Their Copolymers (pp. 1-45). Wiley-VCH. Available at: [Link]
Leveraging 2-Bromo-5-ethylthiophene in the Synthesis of High-Performance Organic Photovoltaic Materials
An Application Note for Researchers and Development Scientists
Introduction
Organic photovoltaics (OPVs) represent a frontier in solar energy technology, promising lightweight, flexible, and cost-effective alternatives to traditional silicon-based solar cells.[1] The heart of these devices is the active layer, typically a bulk heterojunction (BHJ) blend of electron-donating and electron-accepting organic semiconductor materials.[2] The performance of OPV devices is intrinsically linked to the molecular design of these materials, particularly the donor-acceptor (D-A) conjugated polymers that facilitate light absorption and charge separation.[1][3]
Thiophene-based derivatives are foundational building blocks in the synthesis of these D-A polymers, prized for their excellent charge transport capabilities and electronically tunable nature.[4] Among these, 2-Bromo-5-ethylthiophene has emerged as a particularly valuable monomer. The strategic placement of the bromine atom and the ethyl side chain provides a unique combination of high reactivity for polymerization and desirable physicochemical properties in the resulting polymer, such as enhanced solubility and optimized thin-film morphology.[5][6] This application note provides a comprehensive guide to the use of this compound in OPV material synthesis, detailing its role in polymer design, established synthetic protocols, and its impact on final device performance.
The Strategic Role of this compound in Polymer Design
The molecular architecture of this compound makes it an exemplary building block for conjugated polymers. The bromine atom at the 2-position serves as a reactive handle, making the molecule an ideal substrate for palladium-catalyzed cross-coupling reactions, which are the cornerstone of modern conjugated polymer synthesis.[7] Simultaneously, the ethyl group at the 5-position is not merely a passive substituent; it plays a critical role in dictating the macroscopic properties and performance of the final polymer.
Causality Behind Side-Chain Engineering:
The choice of an ethyl group, as opposed to a simple methyl or a longer alkyl chain, is a deliberate design choice rooted in balancing multiple competing factors:
-
Solubility and Processability: The primary function of alkyl side chains is to impart solubility to the rigid conjugated polymer backbone.[6] This is paramount for solution-based processing techniques, such as spin-coating or roll-to-roll printing, which are essential for low-cost OPV fabrication. The ethyl group provides sufficient steric hindrance to prevent excessive aggregation in solution, ensuring good solubility in common organic solvents.
-
Thin-Film Morphology Control: In the solid state, the ethyl side chains influence the intermolecular packing of the polymer chains.[8] This packing arrangement, or morphology, is critical for efficient charge transport. Well-ordered, face-on packing orientations are generally desirable for facilitating charge hopping between chains and improving device efficiency.[9]
-
Tuning of Electronic Properties: While the conjugated backbone primarily determines the polymer's electronic energy levels (HOMO and LUMO), the alkyl side chains can subtly modulate these values.[10][11] This fine-tuning is crucial for optimizing the energy level alignment between the donor polymer and the acceptor material, which in turn maximizes the open-circuit voltage (VOC) of the solar cell.[9]
Core Synthetic Methodologies: Polymerization via Cross-Coupling
The synthesis of D-A copolymers using this compound predominantly relies on palladium-catalyzed cross-coupling reactions. These methods allow for the precise and efficient formation of carbon-carbon bonds, linking the thiophene units with various acceptor moieties to build the extended π-conjugated polymer backbone. The two most prevalent and robust methods are Stille and Suzuki-Miyaura polycondensation.
Caption: Step-by-step workflow for Stille polycondensation.
Materials & Equipment:
-
Monomers: 2,5-Dibromo-acceptor-monomer (1 eq.), 3-ethyl-2,5-bis(trimethylstannyl)thiophene (1 eq.)
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.015 eq.)
-
Solvent: Anhydrous Toluene
-
Workup: Methanol, Hexane, Chloroform, Bromobenzene, Tributyl(phenyl)stannane
-
Equipment: Schlenk line, magnetic stirrer with heating, condenser, Soxhlet apparatus
Step-by-Step Methodology:
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the dibrominated acceptor monomer (e.g., 0.5 mmol) and the distannylated ethylthiophene monomer (0.5 mmol).
-
Solvent Addition & Degassing: Add anhydrous toluene (e.g., 10 mL) via cannula. Subject the solution to three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.
-
Catalyst Introduction: Under a positive pressure of argon, add the Pd(PPh3)4 catalyst.
-
Polymerization Reaction: Fit the flask with a condenser and heat the mixture to 110 °C in an oil bath. Allow the reaction to stir vigorously for 48 hours. The solution will typically become dark and viscous.
-
End-Capping: To ensure defined end-groups and terminate the polymerization, sequentially add a small amount of an end-capping agent. First, add bromobenzene (2 drops) and stir for 2 hours, then add tributyl(phenyl)stannane (2 drops) and stir for another 2 hours.
-
Precipitation: Cool the reaction mixture to room temperature and slowly pour it into a beaker of vigorously stirring methanol (200 mL). A fibrous or powdered solid should precipitate.
-
Purification via Soxhlet Extraction: Collect the crude polymer by filtration. Load the solid into a cellulose thimble and perform sequential Soxhlet extractions with methanol, hexane, and finally chloroform to remove catalyst residues and oligomers. The desired polymer is typically soluble in the final chloroform fraction.
-
Isolation: Collect the chloroform fraction, reduce the volume via rotary evaporation, and precipitate the purified polymer into methanol again. Filter the final product and dry it under high vacuum overnight.
Protocol 2: Synthesis of a D-A Copolymer via Suzuki Coupling
This protocol details the reaction between a dibrominated monomer containing the this compound moiety and a diboronic ester-functionalized acceptor comonomer.
Caption: Step-by-step workflow for Suzuki polycondensation.
Materials & Equipment:
-
Monomers: 2,5-Dibromo-3-ethylthiophene (1 eq.), Acceptor-diboronic acid pinacol ester (1 eq.)
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.02 eq.)
-
Base: 2M aqueous Potassium Carbonate (K2CO3) solution
-
Solvent: Toluene
-
Workup: Deionized water, Brine, Magnesium Sulfate (MgSO4), Methanol, Acetone, Chloroform
-
Equipment: Schlenk flask, magnetic stirrer with heating, condenser, Soxhlet apparatus
Step-by-Step Methodology:
-
Reaction Setup: In a Schlenk flask, combine 2,5-dibromo-3-ethylthiophene (e.g., 0.5 mmol), the acceptor-diboronic ester monomer (0.5 mmol), and toluene (10 mL). Add the aqueous K2CO3 solution (4 mL).
-
Degassing: Vigorously stir the biphasic mixture and bubble argon gas through it for 30 minutes to remove oxygen.
-
Catalyst Introduction: Add the Pd(PPh3)4 catalyst to the flask under a positive argon flow.
-
Polymerization Reaction: Heat the mixture to 90 °C and stir vigorously for 72 hours.
-
Aqueous Workup: After cooling to room temperature, transfer the mixture to a separatory funnel. Collect the organic layer and wash it sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).
-
Precipitation: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the volume. Precipitate the crude polymer by adding the concentrated solution dropwise into stirring methanol (200 mL).
-
Purification via Soxhlet Extraction: Collect the solid by filtration. Purify using sequential Soxhlet extractions with methanol, acetone, and chloroform.
-
Isolation: Isolate the final polymer from the chloroform fraction as described in the Stille protocol.
Polymer Properties and OPV Device Performance
The incorporation of this compound directly influences the key characteristics of the resulting polymer, which in turn dictates its performance in an OPV device.
Table 1: Representative Properties of Polymers Incorporating Ethylthiophene Units
| Property | Typical Value Range | Significance for OPV Performance |
| Number-Average Molecular Weight (Mn) | 15 - 50 kDa | Higher Mn promotes better film formation and charge transport pathways. |
| Polydispersity Index (PDI) | 1.5 - 2.5 | A lower PDI indicates a more uniform polymer batch, leading to more predictable and reproducible device performance. |
| Optical Bandgap (Egopt) | 1.7 - 2.0 eV | Determines the portion of the solar spectrum the polymer can absorb. A lower bandgap allows for broader light absorption. |
| HOMO Energy Level | -5.1 to -5.4 eV | A deeper HOMO level generally leads to a higher open-circuit voltage (VOC) and better air stability. [11] |
| LUMO Energy Level | -3.2 to -3.5 eV | Must be appropriately offset from the acceptor's LUMO to ensure efficient exciton dissociation. |
Table 2: Example OPV Device Performance Metrics
The data below is representative of devices fabricated using polymers derived from ethylthiophene-containing monomers, blended with a common non-fullerene acceptor (NFA) like Y6.
| Parameter | Symbol | Performance Range | Role in Device Efficiency |
| Open-Circuit Voltage | VOC | 0.80 - 0.95 V | Proportional to the energy difference between the donor's HOMO and the acceptor's LUMO. [10] |
| Short-Circuit Current Density | JSC | 15 - 25 mA/cm² | Represents the maximum current drawn from the device; related to light absorption and charge transport efficiency. |
| Fill Factor | FF | 65 - 75 % | A measure of the "squareness" of the J-V curve; indicates how efficiently the generated charges are extracted. |
| Power Conversion Efficiency | PCE | 10 - 16 % | The overall efficiency of converting sunlight into electrical power (PCE = VOC x JSC x FF / Pin). |
Conclusion
This compound is a cornerstone monomer in the design and synthesis of high-performance donor-acceptor polymers for organic photovoltaics. Its utility is derived from the combination of a reactive bromine site, ideal for robust cross-coupling polymerization, and an ethyl side chain that provides a crucial balance of solubility, processability, and morphological control. The detailed Stille and Suzuki coupling protocols provided herein offer reliable and validated pathways for researchers to synthesize novel materials. By understanding the causal link between this monomer's structure and the final polymer's optoelectronic properties, scientists can continue to rationally design next-generation materials capable of pushing the efficiency and viability of organic solar cell technology forward.
References
- Impact of Alkyl-Based Side Chains in Conjugated Materials for Bulk Heterojunction Organic Photovoltaic Cells—A Review. MDPI.
- Positional Effect of the 2-Ethylhexyl Carboxylate Side Chain on the Thiophene π-Bridge of Nonfullerene Acceptors for Efficient Organic Solar Cells. ResearchGate.
- Side-chain effect in ethenylene fused thiophene-vinylene-thiophene (ETVT) based photovoltaic polymers. ResearchGate.
-
Effects of alkyl side chain and electron-withdrawing group on benzot[5][8][10]hiadiazole–thiophene-based small molecules in organic photovoltaic cells. ResearchGate. Available at:
- The influence of alkyl side chains on molecular packing and solar cell performance of dithienopyrrole-based oligothiophenes. ResearchGate.
- Synthesis and Photovoltaics of Novel 2,3,4,5-Tetrathienylthiophene-co-poly(3-hexylthiophene-2,5-diyl) Donor Polymer for Organic Solar Cell. MDPI.
- Stille Polycondensation: A Multifaceted Approach towards the Synthesis of Polymers with Semiconducting Properties. RSC Publishing.
- Fused-Thiophene Based Materials for Organic Photovoltaics and Dye-Sensitized Solar Cells. MDPI.
- Alkylthiophenyl side chain modulation for enhanced photovoltaic properties of polymer donors in organic solar cells. Journal of Materials Chemistry C (RSC Publishing).
- Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. Wiley-VCH.
- Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. PubMed Central.
- Stille type P–C coupling polycondensation towards phosphorus-crosslinked polythiophenes with P-regulated photocatalytic hydrogen evolution. NIH.
- The Suzuki coupling reaction as a post-polymerization modification: a promising protocol for construction of cyclic-brush and more complex polymers. RSC Publishing.
- Boronic Ester Thiophene Derivatives: Building Blocks for OPVs. Self-published.
- Benzodithiophene-based polymer donors for organic photovoltaics. Journal of Materials Chemistry A (RSC Publishing).
- Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. RSC Publishing.
- Progress of Donor and Acceptor Conjugated Polymers and Small Molecules for Organic Photovoltaics. Moroccan Journal of Chemistry.
- Thiophene based Donor-Acceptor Copolymers for Photovoltaic Applications: A Review. Journal of Macromolecular Science, Part A.
Sources
- 1. informaticsjournals.co.in [informaticsjournals.co.in]
- 2. mdpi.com [mdpi.com]
- 3. Benzodithiophene-based polymer donors for organic photovoltaics - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 4. nbinno.com [nbinno.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel a ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09712K [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Alkylthiophenyl side chain modulation for enhanced photovoltaic properties of polymer donors in organic solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application and Protocol for 2-Bromo-5-ethylthiophene in Organic Field-Effect Transistors (OFETs)
Senior Application Scientist's Foreword
The evolution of organic electronics hinges on the molecular-level engineering of semiconductor materials. Thiophene-based conjugated polymers are a cornerstone of this field, offering a unique combination of solution processability, tunable electronic properties, and mechanical flexibility, making them ideal for applications in organic field-effect transistors (OFETs).[1] This document serves as a detailed guide to the application of 2-Bromo-5-ethylthiophene, a key building block for the synthesis of high-performance poly(alkylthiophene)s (PATs) for OFETs. We will delve into the synthetic protocols for creating poly(5-ethylthiophene) and provide a comprehensive workflow for the fabrication and characterization of OFET devices, grounded in established scientific principles and field-proven methodologies.
The Strategic Role of this compound in OFETs
This compound is a versatile monomer for the synthesis of conjugated polymers used in the active channel of OFETs. The bromine atom provides a reactive site for various cross-coupling reactions, enabling the formation of long, conjugated polymer chains essential for efficient charge transport.[2] The ethyl group at the 5-position enhances the solubility of the resulting polymer in common organic solvents, which is crucial for solution-based fabrication techniques like spin-coating, a significant advantage for low-cost, large-area electronics manufacturing.[1]
The performance of a polythiophene-based OFET is intrinsically linked to the regioregularity of the polymer backbone. Head-to-tail (HT) linkages between thiophene units lead to a more planar conformation, which promotes intermolecular π-π stacking and facilitates charge hopping between polymer chains, ultimately resulting in higher charge carrier mobility.[3] Modern synthetic techniques, such as Kumada Catalyst-Transfer Polycondensation (KCTP), allow for the synthesis of highly regioregular poly(alkylthiophene)s from 2-bromo-5-alkylthiophene monomers.[4]
Synthesis of Poly(5-ethylthiophene) via Kumada Catalyst-Transfer Polycondensation (KCTP)
The following protocol is a representative method for the synthesis of regioregular poly(5-ethylthiophene) from this compound, adapted from established KCTP procedures for similar monomers.
Rationale for KCTP
KCTP is a chain-growth polymerization mechanism that offers excellent control over the molecular weight and regioregularity of the resulting polymer. The nickel catalyst "walks" along the growing polymer chain, ensuring a high degree of head-to-tail coupling. This method is highly effective for the polymerization of 2-bromo-5-alkylthiophenes.
Experimental Protocol
Materials:
-
This compound (monomer)
-
Ni(dppp)Cl₂ (1,3-Bis(diphenylphosphino)propane)nickel(II) chloride (catalyst)
-
Isopropylmagnesium chloride (Grignard reagent)
-
Anhydrous Tetrahydrofuran (THF) (solvent)
-
Methanol (for quenching and precipitation)
-
Hydrochloric acid (HCl)
-
Chloroform (for Soxhlet extraction)
-
Hexane (for Soxhlet extraction)
-
Acetone (for Soxhlet extraction)
Procedure:
-
Monomer Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous THF.
-
Grignard Metathesis: Cool the solution to 0°C in an ice bath. Slowly add isopropylmagnesium chloride (1.05 eq) dropwise. Stir the reaction mixture at 0°C for 2 hours to facilitate the Grignard metathesis reaction, forming the thiophene Grignard reagent.
-
Polymerization: To the Grignard reagent solution, add the Ni(dppp)Cl₂ catalyst (0.01-0.02 eq). Allow the reaction mixture to warm to room temperature and stir for 24-48 hours. The solution will typically become dark and viscous as the polymer forms.
-
Quenching and Precipitation: Quench the reaction by slowly adding methanol. Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Purification:
-
Filter the crude polymer and wash it with methanol.
-
Further purify the polymer by Soxhlet extraction with methanol, acetone, and hexane to remove oligomers and catalyst residues.
-
The purified polymer is then extracted with chloroform.
-
-
Isolation: Concentrate the chloroform solution and precipitate the polymer in methanol. Filter and dry the final product, a dark-colored solid, under vacuum.
Characterization of Poly(5-ethylthiophene)
-
¹H NMR: To determine the regioregularity (percentage of HT linkages).
-
Gel Permeation Chromatography (GPC): To determine the molecular weight (Mn, Mw) and polydispersity index (PDI).
-
UV-Vis Spectroscopy: To analyze the electronic absorption properties and estimate the optical bandgap.
-
Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels.
Fabrication of OFET Devices
A common device architecture for testing new semiconductor materials is the bottom-gate, bottom-contact (BGBC) configuration.
Device Architecture and Workflow
Caption: Workflow for fabricating a bottom-gate, bottom-contact OFET.
Detailed Fabrication Protocol
-
Substrate: Start with a heavily n-doped silicon wafer, which acts as the common gate electrode. A layer of silicon dioxide (SiO₂) is thermally grown on top to serve as the gate dielectric.
-
Source-Drain Electrodes: Pattern the source and drain electrodes on the SiO₂ surface using photolithography and thermal evaporation of gold (Au) with a thin chromium (Cr) adhesion layer.
-
Surface Treatment (Optional but Recommended): Treat the SiO₂ surface with a self-assembled monolayer (SAM) such as hexamethyldisilazane (HMDS) or octadecyltrichlorosilane (OTS). This treatment modifies the surface energy, promoting better film formation and improving the interface between the dielectric and the organic semiconductor.
-
Active Layer Deposition:
-
Prepare a solution of poly(5-ethylthiophene) in a suitable organic solvent (e.g., chloroform, chlorobenzene) at a concentration of 5-10 mg/mL.
-
Deposit the polymer solution onto the substrate via spin-coating. The spin speed and time will determine the film thickness.
-
Anneal the film on a hotplate at a temperature typically between 80°C and 120°C to remove residual solvent and enhance the crystallinity of the polymer film.
-
OFET Characterization and Performance Metrics
The performance of the fabricated OFETs is evaluated by measuring their electrical characteristics using a semiconductor parameter analyzer in a probe station.
Key Performance Metrics
| Parameter | Symbol | Description | Typical Range for Polythiophenes |
| Hole Mobility | µh | The average velocity of charge carriers (holes) in the semiconductor material under an applied electric field. It is a measure of how efficiently charge is transported. | 10⁻³ - 1 cm²/Vs |
| On/Off Current Ratio | I_on/I_off | The ratio of the drain current in the "on" state (high gate voltage) to the "off" state (zero or positive gate voltage for p-type). A high ratio is desirable for switching applications. | > 10⁴ |
| Threshold Voltage | V_th | The gate voltage at which the transistor begins to turn on. A value close to 0 V is generally preferred. | 0 to -20 V |
Measurement Protocols
-
Output Characteristics: Measure the drain current (I_d) as a function of the drain-source voltage (V_ds) at various constant gate-source voltages (V_gs). This provides information about the operating regime of the transistor (linear and saturation).
-
Transfer Characteristics: Measure I_d as a function of V_gs at a constant, high V_ds (in the saturation regime). These curves are used to extract the charge carrier mobility and the on/off ratio.
The field-effect mobility (µ) in the saturation regime can be calculated from the transfer curve using the following equation:
I_d = (W / 2L) * C_i * µ * (V_gs - V_th)²
Where:
-
I_d is the drain current
-
W is the channel width
-
L is the channel length
-
C_i is the capacitance per unit area of the gate dielectric
-
µ is the charge carrier mobility
-
V_gs is the gate-source voltage
-
V_th is the threshold voltage
Caption: Logic flow for OFET characterization.
Conclusion
This compound serves as a valuable monomer for the synthesis of solution-processable, regioregular poly(5-ethylthiophene) for OFET applications. The synthetic control offered by methods like KCTP allows for the production of polymers with desirable electronic and physical properties. By following standardized fabrication and characterization protocols, researchers can effectively evaluate the performance of these materials and contribute to the advancement of organic electronics. The interplay between molecular design, polymer synthesis, and device engineering is paramount in achieving high-performance OFETs for next-generation electronic devices.
References
-
Lin, P. S., Shoji, Y., Afraj, S. N., Chiu, Y. C., Wu, J. S., Wei, K. H., Fukushima, T., & Wu, C. I. (2021). Controlled Synthesis of Poly[(3-alkylthio)thiophene]s and Their Application to Organic Field-Effect Transistors. ACS Applied Materials & Interfaces, 13(26), 31898–31909. Available at: [Link]
-
Chemical Communications. (2023). Tandem Kumada–Tamao catalyst-transfer condensation polymerization and Suzuki–Miyaura coupling for the synthesis of end-functionalized poly(3-hexylthiophene). Chemical Communications. Available at: [Link]
-
RSC Publishing. (2020). Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. RSC Publishing. Available at: [Link]
-
Journal of the American Chemical Society. (n.d.). Conductive Polymer Brushes of Regioregular Head-to-Tail Poly(3-alkylthiophenes) via Catalyst-Transfer Surface-Initiated Polycondensation. Journal of the American Chemical Society. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of Poly(3-Alkylthiophene)s. ResearchGate. Available at: [Link]
-
PubMed. (2021). Controlled Synthesis of Poly[(3-alkylthio)thiophene]s and Their Application to Organic Field-Effect Transistors. PubMed. Available at: [Link]
-
National Central University. (2021). Controlled Synthesis of Poly[(3-alkylthio)thiophene]s and Their Application to Organic Field-Effect Transistors. National Central University. Available at: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Optimizing OFET Performance with Tailored Thiophene-Based Semiconductors. Ningbo Inno Pharmchem Co., Ltd. Available at: [Link]
-
Polymer Chemistry. (n.d.). The influence of branching on the Kumada catalyst transfer condensative polymerization of 3-alkylthiophenes. Polymer Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Controlled Synthesis of Poly[(3-alkylthio)thiophene]s and Their Application to Organic Field-Effect Transistors. ResearchGate. Available at: [Link]
-
PMC. (n.d.). Molecular Design Concept for Enhancement Charge Carrier Mobility in OFETs: A Review. PMC. Available at: [Link]
-
ResearchGate. (n.d.). a) Illustration of the fabrication process of OFET devices with the... ResearchGate. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-Bromo-5-methylthiophene in Modern OLED Technology. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
Sources
The Pivotal Role of 2-Bromo-5-ethylthiophene in the Advancement of Organic Light-Emitting Diodes (OLEDs): A Detailed Guide to Application and Protocol
Introduction: The Unseen Workhorse of Modern Displays
The vibrant colors, deep blacks, and revolutionary form factors of Organic Light-Emitting Diode (OLED) technology are underpinned by continuous innovation in materials science. At the heart of this evolution are versatile molecular building blocks that enable the synthesis of high-performance organic semiconductors. Among these, 2-Bromo-5-ethylthiophene stands out as a critical precursor for creating the conjugated polymers and oligomers that form the emissive and charge-transporting layers of OLED devices.
This technical guide provides researchers, chemists, and materials scientists with a comprehensive overview of the role and application of this compound in OLED development. We will delve into the causality behind its use, provide detailed, field-proven protocols for its incorporation into functional polymers, and discuss the characterization and fabrication techniques essential for translating molecular design into high-performance devices. While specific performance data for materials derived directly from this compound is not extensively documented in public literature, the principles of its application are well-established through the study of analogous 2-bromo-5-alkylthiophenes. This guide will leverage these established principles to provide a robust framework for its use.
Scientific Foundation: Why this compound?
The utility of this compound in OLED material synthesis is rooted in its unique molecular structure. The thiophene ring, a sulfur-containing five-membered aromatic heterocycle, is inherently electron-rich and possesses excellent charge transport capabilities. This is fundamental to the operation of an OLED, which relies on the efficient injection and transport of electrons and holes to the emissive layer.
The two key functional groups on the thiophene ring are:
-
The Bromine Atom: This halogen at the 2-position serves as a highly effective reactive site, or "synthetic handle." It readily participates in a variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2][3] This allows for the precise and controlled formation of carbon-carbon bonds, enabling the construction of extended π-conjugated systems by linking thiophene units to other aromatic molecules or to each other.
-
The Ethyl Group: The alkyl substituent at the 5-position is crucial for ensuring the solubility of the resulting polymers and large molecules in common organic solvents. Without such side chains, the rigid, planar backbones of conjugated polymers would render them intractable, making solution-based processing techniques like spin-coating impossible. The ethyl group, while providing solubility, is less sterically hindering than longer alkyl chains, which can influence the final polymer's morphology and electronic properties.
The combination of a reactive site for polymerization and a solubilizing group makes this compound an ideal monomer for the synthesis of poly(3-alkylthiophene)s (P3ATs), a class of polymers widely explored for their semiconducting properties in OLEDs and other organic electronics.[4][5]
Core Application: Synthesis of Poly(3-ethylthiophene) (P3ET) via Suzuki Coupling
One of the most powerful and versatile methods for synthesizing conjugated polymers for OLEDs from this compound is the Suzuki-Miyaura cross-coupling reaction.[3] This method allows for the formation of carbon-carbon bonds between the thiophene units, leading to the creation of a poly(3-ethylthiophene) (P3ET) chain.
Reaction Causality: The "Why" Behind the "How"
The Suzuki coupling is favored for its mild reaction conditions, tolerance to a wide range of functional groups, and the commercial availability of its reagents. The reaction proceeds through a catalytic cycle involving a palladium complex. The key steps are:
-
Oxidative Addition: The palladium(0) catalyst inserts itself into the carbon-bromine bond of this compound.
-
Transmetalation: The organoboron reagent (in this case, a thiophene bis(boronic acid pinacol ester)) transfers its organic group to the palladium complex.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming a new carbon-carbon bond and regenerating the palladium(0) catalyst.
This cycle repeats, extending the polymer chain. The choice of catalyst, base, and solvent is critical for achieving high molecular weight and regioregularity in the final polymer, which in turn significantly impacts its electronic properties and the performance of the resulting OLED.
Experimental Protocols
Protocol 1: Synthesis of a Poly(3-ethylthiophene)-based Copolymer via Suzuki Polymerization
This protocol describes the synthesis of a copolymer of 9,9-dioctylfluorene and 3-ethylthiophene. The fluorene unit is a common blue-emitting chromophore, and its copolymerization with thiophene can be used to tune the emission color and improve charge transport properties.
Materials:
-
2,7-Dibromo-9,9-dioctylfluorene
-
2,5-Bis(trimethylstannyl)-3-ethylthiophene (or the corresponding boronic ester)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous Toluene
-
Nitrogen or Argon gas for inert atmosphere
-
Standard glassware for air-sensitive reactions (Schlenk line, etc.)
Procedure:
-
Reactor Setup: In a nitrogen-filled glovebox, add 2,7-Dibromo-9,9-dioctylfluorene (1 equivalent), 2,5-Bis(trimethylstannyl)-3-ethylthiophene (1 equivalent), and the palladium catalyst (1-2 mol%) to a Schlenk flask equipped with a magnetic stirrer and a reflux condenser.
-
Solvent Addition: Add anhydrous toluene to the flask to achieve a monomer concentration of approximately 0.1 M.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove any dissolved oxygen, which can deactivate the catalyst.
-
Polymerization: Heat the reaction mixture to reflux (approximately 110°C) under a positive pressure of nitrogen and stir vigorously for 48-72 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.
-
Polymer Precipitation and Purification:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the viscous polymer solution into a large volume of methanol with vigorous stirring. The polymer will precipitate as a fibrous solid.
-
Collect the polymer by filtration.
-
To remove catalyst residues and low molecular weight oligomers, perform a Soxhlet extraction of the polymer with methanol, acetone, and hexane, sequentially.
-
Finally, extract the purified polymer with chloroform or toluene.
-
-
Drying: Precipitate the purified polymer from the chloroform/toluene solution into methanol again, filter, and dry under vacuum at 40-50°C for 24 hours.
Protocol 2: Fabrication of a Polymer-Based OLED (PLED) Device
This protocol outlines the fabrication of a simple single-layer PLED using the synthesized polymer.
Materials:
-
Indium Tin Oxide (ITO)-coated glass substrates
-
Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) aqueous dispersion
-
The synthesized poly(3-ethylthiophene)-based copolymer
-
Anhydrous Chloroform or Toluene
-
Low work function metal for cathode (e.g., Calcium followed by Aluminum, or Barium followed by Aluminum)
-
Deionized water and organic solvents for cleaning
-
Spin coater
-
Thermal evaporator
-
Nitrogen-filled glovebox
Procedure:
-
Substrate Cleaning:
-
Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (15 minutes each).
-
Dry the substrates with a stream of nitrogen.
-
Treat the substrates with oxygen plasma or UV-ozone for 5-10 minutes to increase the work function of the ITO and improve the adhesion of the subsequent layer.
-
-
Hole Injection Layer (HIL) Deposition:
-
Transfer the cleaned substrates into a nitrogen-filled glovebox.
-
Spin-coat a thin layer (30-40 nm) of PEDOT:PSS onto the ITO surface. A typical spin-coating recipe is 4000 rpm for 60 seconds.
-
Anneal the substrates on a hotplate at 120-150°C for 15 minutes to remove residual water.
-
-
Emissive Layer (EML) Deposition:
-
Prepare a solution of the synthesized polymer in chloroform or toluene (e.g., 5-10 mg/mL).
-
Spin-coat the polymer solution on top of the PEDOT:PSS layer to form a film of 50-80 nm thickness. The spin speed will need to be optimized depending on the polymer's molecular weight and solution concentration.
-
Anneal the film at a temperature just below the polymer's glass transition temperature for 30 minutes to remove residual solvent and improve film morphology.
-
-
Cathode Deposition:
-
Transfer the substrates to a thermal evaporator.
-
Deposit the cathode by sequentially evaporating a thin layer of a low work function metal (e.g., Ca, ~20 nm) followed by a thicker, protective layer of Aluminum (Al, ~100 nm) through a shadow mask to define the active area of the device. The deposition should be done under high vacuum (< 10⁻⁶ Torr).
-
-
Encapsulation:
-
To protect the device from oxygen and moisture, encapsulate it in the glovebox using a UV-curable epoxy and a glass coverslip.
-
Characterization and Performance Metrics
The successful synthesis of the polymer and fabrication of the OLED device must be validated through a series of characterization techniques.
Material Characterization
| Property | Technique | Purpose |
| Molecular Weight | Gel Permeation Chromatography (GPC) | To determine the number-average (Mn) and weight-average (Mw) molecular weights and the polydispersity index (PDI). Higher molecular weight is generally desirable for good film formation. |
| Optical Properties | UV-Vis and Photoluminescence (PL) Spectroscopy | To determine the absorption and emission spectra of the polymer in solution and as a thin film. This provides information on the bandgap and the color of the emitted light. |
| Electrochemical Properties | Cyclic Voltammetry (CV) | To determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. These are crucial for assessing the energy barriers for charge injection from the electrodes. |
| Thermal Stability | Thermogravimetric Analysis (TGA) | To assess the temperature at which the polymer starts to decompose. High thermal stability is important for device longevity. |
Device Performance
| Metric | Description |
| Turn-on Voltage | The voltage at which the device begins to emit light (typically defined at a luminance of 1 cd/m²). |
| Luminance | The intensity of light emitted per unit area, measured in candelas per square meter (cd/m²). |
| Current Efficiency | The ratio of the emitted light (in cd) to the current flowing through the device (in A). A measure of how efficiently charge is converted to light. |
| External Quantum Efficiency (EQE) | The ratio of the number of photons emitted from the device to the number of electrons injected. This is a key metric for overall device efficiency. |
| Electroluminescence (EL) Spectrum | The spectrum of the light emitted from the device when a voltage is applied. This determines the color of the OLED. |
Visualizations
Synthesis Pathway
Caption: Suzuki polymerization of this compound.
OLED Device Architecture
Caption: A typical polymer OLED (PLED) device structure.
Conclusion and Future Outlook
This compound is a valuable and versatile building block for the synthesis of functional organic materials for OLEDs. Its ability to undergo efficient polymerization via cross-coupling reactions like the Suzuki-Miyaura coupling allows for the creation of soluble, processable conjugated polymers with tunable electronic and optical properties. While the direct application of poly(3-ethylthiophene) as a primary emitter in high-efficiency OLEDs is less common than its longer-chain analogs or more complex copolymers, the fundamental principles and protocols outlined in this guide provide a solid foundation for its use in developing novel materials.
Future research may focus on the synthesis of well-defined block copolymers incorporating 3-ethylthiophene units to achieve better control over morphology and device performance. Furthermore, the development of small molecules and dendrimers from this compound could open new avenues for highly efficient vacuum-deposited or solution-processed OLEDs. As the demand for advanced display and lighting technologies continues to grow, the importance of fundamental building blocks like this compound will undoubtedly increase, driving further innovation in the field of organic electronics.
References
- Hou, Q., et al. (2003).
- Kraft, A., et al. (1998). Electroluminescent Conjugated Polymers—Seeing Polymers in a New Light.
-
Mai, C., et al. (2014). Synthesis of Poly(3-Alkylthiophene)s. Request PDF. Available at: [Link]
- Wang, N. (2003). Synthesis of 2-Bromo-2′-phenyl-5,5′-thiophene: Suzuki Reaction Versus Negishi Reaction.
- Ahmad, V. U., et al. (2015). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: As antithrombotic and haemolytically active molecules. Molecules.
- Jamil, S., et al. (2017). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling of 2-Bromo-5-ethylthiophene
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 2-Bromo-5-ethylthiophene. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this important reaction to construct carbon-carbon bonds involving the thiophene scaffold. Here, we address common challenges and provide in-depth, scientifically-grounded solutions to help you improve reaction yields and reproducibility.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific, frequently encountered problems during the Suzuki coupling of this compound. Each entry provides a diagnosis of the potential root cause and a series of actionable solutions based on established chemical principles.
Q1: My reaction has a very low yield, or fails completely, with most of the this compound starting material remaining. What's going wrong?
A1: Diagnosis & Solutions
A stalled reaction where the aryl bromide is not consumed typically points to a problem with the catalyst activation or the first step of the catalytic cycle: oxidative addition.
-
Inefficient Catalyst Activation: The active catalyst in a Suzuki coupling is a Palladium(0) species.[1][2][3] If your Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(PPh₃)₂) is not efficiently reduced to Pd(0), the catalytic cycle cannot begin.
-
Solution 1: Re-evaluate Your Ligand. The electron-rich and bulky nature of this compound can make oxidative addition sluggish.[4][5] Standard ligands like triphenylphosphine (PPh₃) may not be sufficient. Switch to more electron-rich and sterically demanding Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[2][6][7] These ligands promote the formation of the active Pd(0) species and accelerate oxidative addition.[2]
-
Solution 2: Check Reagent Quality. Ensure your palladium source is not old or degraded. Palladium(II) acetate, for instance, can be sensitive to prolonged storage.[6] Similarly, phosphine ligands can oxidize over time; check for triphenylphosphine oxide in your PPh₃ by NMR if you suspect this.[6]
-
Solution 3: Ensure Rigorous Inert Conditions. Oxygen can oxidize the active Pd(0) catalyst, effectively killing the reaction. Ensure your solvents are thoroughly degassed (e.g., via freeze-pump-thaw cycles or sparging with argon/nitrogen for at least 30 minutes) and the reaction is run under a strict inert atmosphere.[8][9]
-
-
Poor Substrate Solubility: If the reactants are not adequately dissolved, the reaction kinetics will be severely hampered.
-
Solution: Optimize the Solvent System. While common solvents like toluene or dioxane with an aqueous base are standard, solubility can be an issue.[8] Consider solvent systems known to improve solubility, such as 1,4-dioxane/water, THF/water, or DMF.[8][10][11] The ratio of organic solvent to water can also be critical; highly aqueous conditions can sometimes lead to poor conversion.[10]
-
Q2: My reaction is messy, showing multiple byproducts. I see homocoupling of my boronic acid partner and/or debromination of my starting material. How can I fix this?
A2: Diagnosis & Solutions
The formation of byproducts indicates that undesired side reactions are competing with the desired cross-coupling pathway.
-
Protodeboronation of the Boronic Acid: This is a very common side reaction where the boronic acid (R-B(OH)₂) reacts with a proton source to form an arene (R-H), effectively destroying your nucleophile.[12][13] This is often exacerbated by high temperatures and prolonged reaction times.
-
Solution 1: Use a Milder Base or Different Base Type. Strong bases can accelerate protodeboronation. If you are using a strong base like NaOH or KOH, consider switching to a milder carbonate (K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄).[8][11] Cesium fluoride (CsF) is also known to be effective, particularly in anhydrous conditions.[14][15]
-
Solution 2: Use a Stoichiometric Excess of the Boronic Acid. Using a slight excess (e.g., 1.2-1.5 equivalents) of the boronic acid can help compensate for some loss to protodeboronation.[15]
-
Solution 3: Use Boronic Esters or Trifluoroborate Salts. Boronic esters (e.g., pinacol esters) and potassium trifluoroborate salts are often more stable towards protodeboronation than their corresponding boronic acids.[7][16][17]
-
-
Homocoupling of the Boronic Acid (Glaser-Hay type): This side reaction forms a biaryl from two molecules of your boronic acid partner. It is often promoted by the presence of oxygen and can be palladium-mediated.
-
Solution: Rigorous Degassing. This side reaction is often a clear indicator of insufficient degassing. Oxygen can facilitate both the homocoupling pathway and the degradation of the Pd(0) catalyst. Improve your inert atmosphere technique.
-
-
Dehalogenation (specifically, Debromination): The this compound is converted to 2-ethylthiophene. This occurs when a palladium-hydride species is formed, which then undergoes reductive elimination with the aryl group.[1]
-
Solution: Scrutinize Your Base and Solvent. Amine bases or alcoholic solvents can be sources of the hydride.[1] If you are using such components, consider switching to carbonate or phosphate bases and aprotic solvents like dioxane or toluene.
-
Frequently Asked Questions (FAQs)
Q3: How do I select the optimal catalyst and ligand for coupling with this compound?
A3: The choice depends on the electronic nature of your coupling partners. This compound is an electron-rich heteroaryl bromide.
-
For Oxidative Addition: This step is generally favored by electron-rich, bulky ligands which stabilize the Pd(0) state and promote its insertion into the C-Br bond.[2][4]
-
Recommended Ligands: Buchwald-type ligands such as SPhos, XPhos, and RuPhos are excellent choices. For a more classical approach, bulky alkylphosphines like P(t-Bu)₃ can also be effective.[7]
-
-
For Reductive Elimination: This final step, which forms the product, is often accelerated by bulky ligands.[2]
Q4: What is the best base and solvent combination to start with?
A4: A robust starting point for many Suzuki couplings involving heteroaryl bromides is a biphasic solvent system with a moderately strong inorganic base.
-
Recommended System: A combination of K₃PO₄ as the base in a 1,4-dioxane/water (e.g., 4:1 v/v) solvent mixture at a temperature of 80-100 °C is a widely successful starting point.[11][14][19]
-
Why this works: K₃PO₄ is strong enough to facilitate transmetalation but is often less likely to cause base-sensitive functional group degradation or excessive protodeboronation compared to hydroxides.[11] The dioxane/water system provides good solubility for both the organic substrates and the inorganic base.[11][19]
Q5: My boronic acid is precious. How can I minimize its decomposition?
A5: Minimizing protodeboronation is key.[12]
-
Use the Right Stoichiometry: Start with a modest excess (1.1-1.2 equivalents).
-
Control Temperature: Do not overheat the reaction. Run the reaction at the lowest temperature that gives a reasonable conversion rate (e.g., start at 80 °C).
-
Use Milder Bases: As mentioned, K₃PO₄ or K₂CO₃ are generally safer than NaOH or KOH.[11][20]
-
Convert to a More Stable Form: If protodeboronation is a persistent issue, converting the boronic acid to its corresponding pinacol ester or MIDA boronate can significantly improve its stability.[16]
Optimized Experimental Protocol
This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid.
Step-by-Step Methodology:
-
Reagent Preparation:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).
-
-
Catalyst Addition:
-
In a separate vial, quickly weigh the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%) and add them to the Schlenk flask.
-
-
Inert Atmosphere:
-
Seal the flask with a septum. Evacuate the flask under vacuum and backfill with argon or high-purity nitrogen. Repeat this cycle 3-5 times to ensure a completely inert atmosphere.
-
-
Solvent Addition:
-
Add previously degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
-
Reaction:
-
Place the sealed flask in a preheated oil bath at 90 °C. Stir the reaction vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
-
Workup:
-
After the reaction is complete (as judged by the consumption of the starting bromide), cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer. Wash it sequentially with water (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure coupled product.
-
Data & Parameter Summary
| Parameter | Recommended Starting Point | Rationale & Considerations |
| Palladium Source | Pd(OAc)₂ or Palladacycle | Pd(II) sources are air-stable and reduced in situ. Palladacycles can be highly active.[18] |
| Ligand | SPhos or XPhos (2-4 mol%) | Electron-rich, bulky biaryl phosphines accelerate slow oxidative addition and reductive elimination steps.[6][7] |
| Base | K₃PO₄ (2-3 equiv.) | Effective base that often minimizes side reactions like protodeboronation.[11][21] |
| Solvent | 1,4-Dioxane/H₂O (4:1) | Biphasic system that facilitates solubility of both organic and inorganic reagents.[19][22] |
| Temperature | 80 - 100 °C | Balances reaction rate against thermal decomposition of reagents and catalyst.[21] |
| Boron Reagent | Boronic Acid (1.1-1.5 equiv.) | A slight excess compensates for potential protodeboronation.[12] Esters or trifluoroborates offer higher stability.[16] |
Visualizations: Mechanism & Troubleshooting
The Suzuki-Miyaura Catalytic Cycle
The Suzuki coupling proceeds via a catalytic cycle involving a palladium catalyst. The key steps are Oxidative Addition of the aryl halide to Pd(0), Transmetalation of the organic group from the boron reagent to palladium, and Reductive Elimination to form the C-C bond and regenerate the Pd(0) catalyst.[2][3]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
When faced with a low-yielding reaction, a systematic approach can help identify the root cause. This flowchart outlines a logical diagnostic process.
Caption: A decision tree for troubleshooting low-yield Suzuki coupling reactions.
References
-
Wikipedia. Protodeboronation. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Double Couplings of Dibromothiophenes using Boronic Acids and Boronates. National Institutes of Health. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Akhtar, T., et al. (2017). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. PubMed Central. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. ResearchGate. [Link]
-
Syed, M. A., et al. (2017). Discussion on "Suzuki coupling Reaction's yield is very low...". ResearchGate. [Link]
-
Akhtar, T., et al. (2016). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. PubMed Central. [Link]
-
Various Authors. (2020). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. ResearchGate. [Link]
-
Ali, O. M., et al. (2019). Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic acid. ResearchGate. [Link]
-
Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. [Link]
-
Phan, N. T. S., et al. (2010). Highly Active Heterogeneous Palladium Catalyst for the Suzuki Reaction of Heteroaryl Chlorides. ResearchGate. [Link]
-
Reddit r/chemistry Community. (2016). Why am I getting low yield for my Suzuki coupling reaction?. [Link]
-
Guram, A. S., et al. (2014). Palladium-Catalyzed Hydroxylation of Aryl and Heteroaryl Halides Enabled by the Use of a Palladacycle Precatalyst. ACS Publications. [Link]
-
Various Authors. (2019). Effect of base and solvent Suzuki cross coupling. ResearchGate. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor. [Link]
-
Knapp, D. M., et al. (2012). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. [Link]
-
Akhtar, T., et al. (2017). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. MDPI. [Link]
-
Organic Synthesis. Suzuki-Miyaura Coupling. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Akhtar, T., et al. (2016). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react. ResearchGate. [Link]
-
Hameed, A., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Springer Link. [Link]
-
Daugulis, O., & Zaitsev, V. G. (2005). Direct Palladium-Catalyzed Alkynylation of N-Fused Heterocycles. PubMed Central. [Link]
-
Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Royal Society of Chemistry. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. [Link]
-
Borah, B. J., et al. (2015). Effect of solvents and bases on Suzuki-Miyaura cross coupling reaction. ResearchGate. [Link]
-
Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health. [Link]
-
Various Authors. (2018). Discussion on "Why can't I achieve good yields for this Suzuki reaction?". ResearchGate. [Link]
-
de la Hoz, A., et al. (2018). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. MDPI. [Link]
-
Reddit r/Chempros Community. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]
-
Reddit r/Chempros Community. (2025). Problems with Suzuki coupling. [Link]
-
Hudson, J. B., & Ghavimi, B. (2010). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. National Institutes of Health. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Double Couplings of Dibromothiophenes using Boronic Acids and Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protodeboronation - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. uwindsor.ca [uwindsor.ca]
- 15. organic-synthesis.com [organic-synthesis.com]
- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 17. benchchem.com [benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies [mdpi.com]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting St-ille Coupling with 2-Bromo-5-ethylthiophene
Welcome to the technical support center for Stille coupling reactions involving 2-Bromo-5-ethylthiophene. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during this versatile cross-coupling reaction. By understanding the underlying mechanisms of potential side reactions, you can optimize your experimental conditions for higher yields and purity.
Introduction to Stille Coupling with Heteroaromatic Halides
The Stille reaction is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organostannane and an organic halide or pseudohalide.[1][2][3][4] Its tolerance for a wide variety of functional groups makes it a valuable tool in complex molecule synthesis.[3][5] this compound is a common building block in materials science and medicinal chemistry, and its successful coupling is often a key step in synthetic pathways. However, like any catalytic reaction, the Stille coupling is not without its potential pitfalls. This guide will address the most frequently encountered side reactions and provide actionable troubleshooting strategies.
Frequently Asked Questions (FAQs) and Troubleshooting
Here, we address specific issues you might encounter during your experiments with this compound.
Q1: My reaction is producing a significant amount of homocoupled product from my organostannane. What is causing this and how can I prevent it?
A1: Understanding the Cause of Homocoupling
Homocoupling of the organostannane reagent is one of the most common side reactions in Stille coupling.[1][2][5] This side reaction leads to the formation of a dimer of the organostannane's organic group (R²-R²) and can occur through two primary mechanisms:
-
Reaction with the Pd(II) precatalyst: Two equivalents of the organostannane can react with the palladium(II) precatalyst, leading to the homocoupled product after reductive elimination.[1]
-
Radical processes: The Pd(0) catalyst can initiate a radical pathway that results in the formation of the dimer.[1]
Several factors can promote homocoupling, including high concentrations of the organostannane, elevated temperatures, and the presence of oxygen, which can affect the catalyst's stability and reactivity.[6]
Troubleshooting Strategies:
| Parameter | Recommendation | Rationale |
| Reagent Addition | Add the organostannane solution slowly to the reaction mixture using a syringe pump.[6] | This maintains a low instantaneous concentration of the organostannane, minimizing the likelihood of bimolecular side reactions like homocoupling. |
| Temperature | Run the reaction at the lowest temperature that allows for a reasonable reaction rate. | Lower temperatures can disfavor the pathways leading to homocoupling. |
| Atmosphere | Ensure the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen). | Oxygen can deactivate the palladium catalyst and promote undesirable side reactions.[6] |
| Catalyst Choice | Consider using a pre-activated Pd(0) catalyst like Pd(PPh₃)₄. | This avoids potential side reactions that can occur during the in situ reduction of a Pd(II) precatalyst.[7] |
| Ligand Selection | Employ bulky, electron-rich phosphine ligands. | These ligands can stabilize the palladium center and influence the relative rates of the desired cross-coupling versus undesired side reactions.[8][9] |
Q2: I'm observing the formation of 2-ethylthiophene, indicating debromination of my starting material. What leads to this protodebromination?
A2: The Mechanism of Protodebromination
Protodebromination, the replacement of the bromine atom with a hydrogen atom, is another common side reaction. This can occur through several pathways:
-
β-Hydride Elimination: If the organostannane contains β-hydrogens, a β-hydride elimination from a palladium-alkyl intermediate can occur, generating a palladium hydride species (Pd-H).[9] This Pd-H can then react with the this compound in a reductive process to yield 2-ethylthiophene.
-
Reaction with Trace Water or Protic Solvents: Trace amounts of water or other protic impurities in the reaction mixture can serve as a proton source, leading to the cleavage of the carbon-bromine bond, often facilitated by the palladium catalyst.
Troubleshooting Strategies:
| Parameter | Recommendation | Rationale |
| Solvent and Reagent Purity | Use anhydrous and thoroughly degassed solvents.[6] Ensure all reagents are dry. | This minimizes the presence of protic species that can lead to protodebromination. |
| Organostannane Selection | If possible, use an organostannane that lacks β-hydrogens. | This eliminates the possibility of β-hydride elimination as a source of the competing reduction reaction. |
| Reaction Conditions | Optimize reaction time; prolonged reaction times can increase the likelihood of side reactions. | Monitoring the reaction progress by TLC or GC-MS can help determine the optimal endpoint before significant side product formation. |
Q3: My reaction is sluggish, and I'm getting a low yield of the desired coupled product. How can I improve the reaction rate and conversion?
A3: Enhancing Reaction Efficiency
Slow or incomplete reactions can be frustrating. Several factors can contribute to poor catalytic activity.
Troubleshooting Strategies:
| Parameter | Recommendation | Rationale |
| Catalyst Activity | Ensure your palladium catalyst is active. Pd(0) catalysts like Pd(PPh₃)₄ should be stored under an inert atmosphere.[6] If using a Pd(II) precatalyst, ensure conditions are suitable for its reduction to the active Pd(0) species.[7] | An inactive catalyst is a primary reason for reaction failure. |
| Ligand Choice | Sterically hindered and electron-rich ligands can accelerate the coupling reaction.[9] | Ligands play a crucial role in the catalytic cycle, influencing the rates of oxidative addition and reductive elimination.[7][8] |
| Additives | Consider the addition of copper(I) iodide (CuI) as a co-catalyst. The use of lithium chloride (LiCl) can also accelerate the reaction.[1][7] | CuI can facilitate the transmetalation step, which is often the rate-determining step in the Stille coupling.[1][9] LiCl can enhance the rate by stabilizing intermediates.[7] |
| Solvent | The choice of solvent can significantly impact the reaction rate.[10][11] Toluene, THF, and DMF are commonly used.[6] | The polarity of the solvent can influence the stability of intermediates and transition states in the catalytic cycle.[10] |
| Temperature | A gradual increase in temperature may be necessary if the reaction is not proceeding at a lower temperature.[6] | Higher temperatures can overcome activation energy barriers but may also increase the rate of side reactions. |
Visualizing the Stille Coupling and Side Reactions
To better understand the processes at play, the following diagrams illustrate the catalytic cycle of the Stille coupling and the pathways leading to common side reactions.
Caption: Figure 1. Catalytic Cycle of the Stille Coupling.
Caption: Figure 2. Common Side Reaction Pathways.
Experimental Protocol: Minimizing Side Reactions in the Stille Coupling of this compound
This protocol provides a starting point for optimizing your reaction to minimize homocoupling and protodebromination.
Materials:
-
This compound
-
Organostannane reagent
-
Pd(PPh₃)₄ (Palladium(0) tetrakis(triphenylphosphine))
-
Copper(I) iodide (CuI)
-
Anhydrous and degassed toluene
-
Schlenk flask and other appropriate glassware for inert atmosphere techniques
-
Syringe pump
Procedure:
-
Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq), Pd(PPh₃)₄ (0.02-0.05 eq), and CuI (0.1 eq).
-
Solvent Addition: Add anhydrous and degassed toluene via cannula to dissolve the reagents.
-
Reagent Addition: In a separate flame-dried flask, prepare a solution of the organostannane (1.1 eq) in anhydrous and degassed toluene.
-
Slow Addition: Using a syringe pump, add the organostannane solution to the reaction mixture over a period of 2-4 hours.
-
Reaction: Heat the reaction mixture to the desired temperature (start with a moderate temperature, e.g., 80 °C) and monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction with a saturated aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts as insoluble fluorides. Stir vigorously for 1-2 hours.
-
Extraction and Purification: Filter the mixture through a pad of Celite®, washing with an organic solvent (e.g., ethyl acetate). Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Concluding Remarks
Successfully troubleshooting Stille coupling reactions with this compound hinges on a solid understanding of the potential side reactions and a systematic approach to optimizing reaction conditions. By carefully controlling reagent stoichiometry, temperature, and the reaction atmosphere, and by selecting appropriate catalysts, ligands, and additives, you can significantly improve the yield and purity of your desired product. This guide provides a foundation for addressing common challenges, but remember that each specific substrate pairing may require fine-tuning for optimal results.
References
-
Wikipedia. Stille reaction. [Link]
- Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.
-
NROChemistry. Stille Coupling. [Link]
-
OpenOChem Learn. Stille Coupling. [Link]
-
White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. [Link]
-
Chemical Communications (RSC Publishing). Ligand effects on the stereochemistry of Stille couplings, as manifested in reactions of Z-alkenyl halides. [Link]
-
Chemical Science (RSC Publishing). Solvent coordination to palladium can invert the selectivity of oxidative addition. [Link]
-
Chemical Communications (RSC Publishing). Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation. [Link]
-
YouTube. Stille Coupling. [Link]
-
Chemistry LibreTexts. Stille Coupling. [Link]
-
Myers, A. G. Chem 115: The Stille Reaction. [Link]
-
IONiC / VIPEr. The Stille Reaction. [Link]
-
Organic Chemistry Portal. Stille Coupling. [Link]
Sources
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. Stille Coupling | NROChemistry [nrochemistry.com]
- 3. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 4. Stille Coupling [organic-chemistry.org]
- 5. jk-sci.com [jk-sci.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Ligand effects on the stereochemistry of Stille couplings, as manifested in reactions of Z-alkenyl halides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. Solvent coordination to palladium can invert the selectivity of oxidative addition - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05862B [pubs.rsc.org]
Technical Support Center: Purification Techniques for Crude 2-Bromo-5-ethylthiophene
Welcome to the technical support guide for the purification of 2-Bromo-5-ethylthiophene. This document is designed for researchers, chemists, and drug development professionals who require high-purity material for their downstream applications, such as in the synthesis of organic semiconductors or pharmaceutical intermediates. The purity of this building block is paramount for achieving desired material properties and predictable reaction outcomes. This guide provides in-depth, field-proven insights into troubleshooting common purification challenges and offers detailed protocols for achieving analytical-grade purity.
Part 1: Initial Assessment & Common Impurities
The primary synthetic route to this compound involves the electrophilic bromination of 2-ethylthiophene. The nature of this reaction inherently leads to a mixture of products and unreacted starting materials. A thorough understanding of these potential impurities is the first step in designing an effective purification strategy.
The most common impurities include:
-
Unreacted Starting Material: 2-Ethylthiophene.
-
Positional Isomers: Bromination at other positions of the thiophene ring, though less favored, can occur.
-
Over-brominated Byproducts: Dibrominated species such as 2,5-dibromo-3-ethylthiophene.[1][2]
-
Reagent Residues: If N-bromosuccinimide (NBS) is used, residual NBS or its byproduct, succinimide, may be present.[3][4]
-
Degradation Products: Thiophene derivatives can be sensitive to light and air, leading to colored impurities.[5]
Table 1: Physical Properties of this compound and Common Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Notes |
| This compound | C₆H₇BrS | 191.09 | ~80-82 °C / 15 mmHg (estimated) | Target Compound.[6] |
| 2-Ethylthiophene | C₆H₈S | 112.20 | 132-134 °C / 760 mmHg | Starting Material. Significantly lower boiling point than the product. |
| 2,5-Dibromo-3-ethylthiophene | C₆H₆Br₂S | 269.99 | Higher than the monobrominated product | Common over-bromination byproduct. |
| Succinimide | C₄H₅NO₂ | 99.09 | 287-289 °C / 760 mmHg | Solid, polar byproduct from NBS bromination. |
Part 2: Troubleshooting Guide
This section addresses specific issues encountered during the purification process in a direct question-and-answer format.
Q1: My crude product is a dark yellow or brown liquid, but the literature describes it as colorless to light yellow. What happened and is it salvageable?
A1: A dark color is a common indicator of degradation, likely due to oxidation from air exposure or photodegradation from light.[5] Thiophene compounds can be susceptible to this.
-
Causality: The thiophene ring can undergo oxidation, and the carbon-bromine bond can be susceptible to light-induced cleavage, forming radical species that lead to colored, polymeric byproducts.[5]
-
Troubleshooting Steps:
-
Purity Check: First, analyze a small aliquot by GC-MS or ¹H NMR to determine if the desired product is the major component.
-
Purification: If the product is largely intact, the colored impurities can often be removed.
-
Activated Carbon: Stir the crude product with a small amount of activated carbon in a non-polar solvent (like hexane) for 15-30 minutes, then filter through a pad of Celite®. This is effective for removing highly conjugated, colored impurities.
-
Column Chromatography: Flash chromatography is highly effective. The polar, colored impurities will typically adhere strongly to the silica gel at the top of the column while your less polar product elutes with a non-polar solvent like hexane.
-
-
Prevention: For future syntheses, ensure the reaction and work-up are performed under an inert atmosphere (Nitrogen or Argon) and with protection from direct light.
-
Q2: My ¹H NMR spectrum clearly shows signals for unreacted 2-ethylthiophene. How can I efficiently remove it?
A2: The presence of starting material is a very common issue resulting from an incomplete reaction. Due to its lower boiling point and differing polarity, it can be separated using standard techniques.
-
Causality: Bromination reactions may not proceed to 100% completion, leaving behind the starting 2-ethylthiophene.
-
Recommended Solutions:
-
Vacuum Distillation: This is the most straightforward method if the starting material is the primary contaminant. Given the significant difference in boiling points between 2-ethylthiophene and this compound, a simple vacuum distillation can effectively separate the lower-boiling starting material.
-
Flash Column Chromatography: If other impurities are also present, chromatography is preferred. 2-Ethylthiophene is less polar than the brominated product. Using a non-polar eluent system (e.g., 100% hexane), the 2-ethylthiophene will elute first, followed by the desired product.[7] Careful monitoring of fractions by TLC or GC is essential.
-
Q3: I am struggling to separate an impurity with a very similar TLC Rf value to my product. What is it likely to be, and what are my options?
A3: An impurity with a similar polarity is often a positional isomer (e.g., 2-bromo-4-ethylthiophene or 3-bromo-2-ethylthiophene) or a structurally similar byproduct. Separating such isomers is one of the most challenging purification tasks.[8][9]
-
Causality: While the 5-position is the kinetically and thermodynamically favored site for bromination on 2-ethylthiophene, minor amounts of other isomers can form depending on the reaction conditions. These isomers have very similar polarities and boiling points, making separation difficult.[9]
-
Advanced Solutions:
-
High-Performance Flash Chromatography: Use a longer column with a shallower solvent gradient (e.g., starting with pure hexane and very slowly introducing a slightly more polar solvent like toluene or dichloromethane) to improve resolution.
-
Change the Stationary Phase: Silica gel and alumina have different surface properties and can offer different selectivity. If separation fails on silica, attempt the purification on neutral alumina.[7][8]
-
Fractional Distillation: For larger scales (>10 g), high-efficiency fractional distillation using a Vigreux or packed column under reduced pressure may resolve closely boiling isomers. This requires careful control of the reflux ratio and temperature.
-
Preparative HPLC: For obtaining a small amount of ultra-pure material for analytical standards or sensitive applications, reverse-phase preparative HPLC is the ultimate solution, though it is more costly and time-consuming.
-
Q4: My work-up involved an aqueous wash, but I suspect residual succinimide from the NBS reagent. How do I confirm and remove it?
A4: Succinimide is the byproduct of bromination using N-bromosuccinimide (NBS). It is a white solid with moderate water solubility and is significantly more polar than your product.
-
Causality: During the aqueous work-up, some succinimide may remain dissolved in the organic layer, especially if the phase separation is not clean or if a solvent like THF (which is water-miscible) was used in the reaction.
-
Troubleshooting Steps:
-
Confirmation: Succinimide has a characteristic broad singlet in the ¹H NMR spectrum around δ 8.0 ppm in DMSO-d₆ or a sharp singlet around δ 2.7 ppm for the CH₂ groups in CDCl₃.
-
Removal:
-
Aqueous Washes: Perform additional washes of the organic layer with water, followed by a brine wash to aid in phase separation and remove residual water.
-
Filtration: If succinimide crashes out of the organic solution as a solid, simply filter the crude solution before concentration.
-
Column Chromatography: Succinimide is very polar and will not elute from a silica gel column using a non-polar eluent like hexane. It will remain at the origin, ensuring a clean separation of your product.
-
-
Part 3: Frequently Asked Questions (FAQs)
Q1: What is the most effective, general-purpose method for purifying crude this compound? For lab-scale synthesis (<20 g), flash column chromatography over silica gel is the most robust and versatile method. It effectively removes polar impurities (like succinimide), baseline non-polar impurities (like starting material), and colored degradation products in a single operation. For non-polar compounds like this, starting with 100% hexane as the eluent is highly recommended.[7]
Q2: Is vacuum distillation a suitable purification method? Yes, vacuum distillation is an excellent method, particularly for larger quantities and for removing impurities with significantly different boiling points, such as unreacted 2-ethylthiophene or non-volatile polymeric material. However, it may not effectively separate closely boiling positional isomers, for which fractional distillation would be required.[9]
Q3: How do I properly store the purified this compound to prevent degradation? To ensure long-term stability, the purified product should be stored under an inert atmosphere (argon or nitrogen) in an amber glass vial to protect it from light.[5] Storage at a low temperature (2-8°C) is also recommended to minimize any potential thermal degradation pathways.[5][10]
Part 4: Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography
-
Column Preparation: Select a glass column appropriate for the amount of crude material (a general rule is to use 40-100 g of silica gel for every 1 g of crude product). Pack the column as a slurry with silica gel in 100% hexane.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a non-polar solvent (e.g., hexane or dichloromethane). Alternatively, adsorb the crude oil onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.
-
Elution: Begin eluting with 100% hexane. Collect fractions and monitor them by TLC (staining with potassium permanganate or visualizing under UV light).
-
Fraction Analysis: The starting material (2-ethylthiophene) will elute first, followed by the desired product, this compound. More polar impurities and byproducts will be retained on the column.
-
Product Isolation: Combine the pure fractions (as determined by TLC or GC analysis) and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
Protocol 2: Vacuum Distillation
-
Apparatus Setup: Assemble a simple distillation apparatus suitable for vacuum operation. Use a short path distillation head for small quantities to minimize material loss. Ensure all glass joints are properly sealed with vacuum grease.
-
Initial Distillation: Attach the apparatus to a vacuum pump protected by a cold trap. Slowly reduce the pressure. Gently heat the distillation flask using an oil bath.
-
Fraction Collection: Collect the first fraction, which will primarily be the lower-boiling 2-ethylthiophene.
-
Product Collection: As the temperature of the vapor rises and stabilizes, switch to a new receiving flask to collect the main fraction of this compound.
-
Completion: Stop the distillation when the temperature begins to rise again or when only a small, dark residue remains in the distillation flask. This residue contains higher-boiling impurities like dibrominated species.
Part 5: Purification Workflow Diagram
The following diagram outlines the logical decision-making process for purifying crude this compound.
Caption: Decision workflow for selecting a purification technique.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-5-[2-(5-bromothiophen-2-yl)ethyl]thiophene. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). Method for removing unreacted electrophiles from a reaction mixture.
-
Kumar, D. (2015). Is there any way to purify 3-bromo-5-TIPS thiophene having minor impurity of 2-bromo-5-TIPS thiophene? ResearchGate. Retrieved from [Link]
-
StudySmarter. (n.d.). Thiophene: Bromination & Reduction. Retrieved from [Link]
-
Bader, M. M. (2009). 2,5-Bis(5-bromo-2-thienyl)thiophene. ResearchGate. Retrieved from [Link]
-
Rauf, A., et al. (2018). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Molecules, 23(11), 2895. Retrieved from [Link]
-
PubChem. (n.d.). 2,5-Dibromo-3-(6-bromohexyl)thiophene. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-5-methylthiophene. National Center for Biotechnology Information. Retrieved from [Link]
-
Pal'chikov, V. A., & Robertson, M. J. (2014). Efficient procedure for the preparation of 2-bromo-5-ethylfuran and its unexpected isomerisation. Russian Journal of Organic Chemistry, 50(9), 1369-1371. Retrieved from [Link]
-
Gendron, D., & Vamvounis, G. (2015). Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review. Phosphorus, Sulfur, and Silicon and the Related Elements, 190(4), 385-420. Retrieved from [Link]
-
SmashGlass. (2011). Separation of 2-bromo-3-methylthiophene and the corresponding 5-bromo isomer. Sciencemadness Discussion Board. Retrieved from [Link]
Sources
- 1. ossila.com [ossila.com]
- 2. 2,5-ジブロモ-3-ヘキシルチオフェン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchonline.jcu.edu.au [researchonline.jcu.edu.au]
- 5. benchchem.com [benchchem.com]
- 6. chemscene.com [chemscene.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Sciencemadness Discussion Board - Separation of 2-bromo-3-methylthiophene and the corresponding 5-bromo isomer - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. 2-溴-5-甲基噻吩 95% | Sigma-Aldrich [sigmaaldrich.com]
troubleshooting low reactivity in Grignard formation from 2-Bromo-5-ethylthiophene
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for troubleshooting the formation of Grignard reagents from 2-Bromo-5-ethylthiophene. This guide is designed to provide in-depth, practical solutions to common challenges encountered during this critical organometallic reaction. As Senior Application Scientists, we understand that nuances in experimental setup and execution can significantly impact reaction success. This resource combines established chemical principles with field-proven insights to help you navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction with this compound isn't starting. What are the most common reasons?
A1: Failure to initiate is the most frequent issue. The primary culprits are almost always related to:
-
Inactive Magnesium Surface: A passivating layer of magnesium oxide on the magnesium turnings is the most common barrier.[1][2]
-
Presence of Moisture: Grignard reagents are potent bases and will be quenched by even trace amounts of water in your glassware, solvent, or starting materials.[3][4][5]
-
Impure Starting Materials: Contaminants in the this compound or the solvent can inhibit the reaction.[3]
Q2: I'm observing a low yield of the Grignard reagent. What are the likely causes?
A2: Low yields often stem from side reactions that consume the starting material or the Grignard reagent as it forms. Key side reactions to consider are:
-
Wurtz Coupling: The Grignard reagent can react with unreacted this compound to form a bithiophene byproduct.[6][7][8]
-
Reaction with Atmospheric Oxygen or Carbon Dioxide: Exposure to air will lead to the formation of undesired oxygenated byproducts.[7][9]
-
Protonolysis: If there are any acidic protons in the system (from water, for example), the Grignard reagent will be quenched, forming 2-ethylthiophene.[5][7]
Q3: Is this compound a particularly difficult substrate for Grignard formation?
A3: While not exceptionally difficult, aryl bromides like this compound can be less reactive than their alkyl halide counterparts. The electron-rich nature of the thiophene ring can influence the reactivity of the carbon-bromine bond. However, with proper technique and activation, high yields are readily achievable.
In-Depth Troubleshooting Guides
Issue 1: Reaction Fails to Initiate
A lack of initiation is characterized by no observable signs of reaction (e.g., bubbling, gentle refluxing, color change) after adding a portion of the this compound solution to the magnesium.
Root Cause Analysis and Solutions:
-
Magnesium Activation is Key: The magnesium surface must be free of its oxide layer to react. Several activation methods can be employed.
Activation Method Description Key Considerations Mechanical Activation Vigorously stirring the dry magnesium turnings under an inert atmosphere before adding the solvent can help break up the oxide layer.[10][11] Crushing the magnesium with a dry glass rod is also effective.[2][12] This is a simple, chemical-free method but may not be sufficient for highly passivated magnesium. Chemical Activation with Iodine Adding a small crystal of iodine to the dry magnesium and gently warming will sublime the iodine, which etches the magnesium surface.[1][10][12] The disappearance of the purple iodine color is an indicator of activation.[1] This is a very common and effective method. Chemical Activation with 1,2-Dibromoethane A small amount of 1,2-dibromoethane is added to the magnesium in the solvent. It reacts to form ethylene gas and magnesium bromide, exposing a fresh magnesium surface.[1][10][12] This is often referred to as an "entrainment method".[12][13] Highly effective, but introduces another reagent into the reaction mixture. Ultrasound Placing the reaction flask in an ultrasonic bath can help to physically disrupt the oxide layer on the magnesium surface.[9][10][12] A non-invasive and often effective technique. -
Ensuring Anhydrous Conditions: This cannot be overstated. Grignard reagents are highly sensitive to protic sources.[4][5][14]
-
Glassware: All glassware must be rigorously dried, either by flame-drying under vacuum or oven-drying overnight at >120 °C and cooling under a stream of inert gas (argon or nitrogen).[1][3]
-
Solvents: Ethereal solvents like diethyl ether or tetrahydrofuran (THF) are standard for Grignard reactions as they solvate and stabilize the Grignard reagent.[14][15] These solvents must be anhydrous. Freshly distilling from a suitable drying agent (e.g., sodium/benzophenone) is best practice.
-
Starting Materials: Ensure the this compound is dry. If in doubt, it can be distilled or passed through a short plug of activated alumina.[3]
-
Troubleshooting Workflow for Initiation Failure
Caption: Troubleshooting decision tree for Grignard initiation failure.
Issue 2: Low Yield and Formation of Byproducts
Even if the reaction initiates, low yields can be a significant problem. This is often due to competing side reactions.
Root Cause Analysis and Solutions:
-
Minimizing Wurtz Coupling: This side reaction becomes more prevalent at higher concentrations of the aryl halide.[6][8]
-
Slow Addition: Add the this compound solution dropwise to the magnesium suspension. This maintains a low concentration of the starting material in the flask, favoring Grignard formation over coupling.[1]
-
Temperature Control: While some heat may be necessary for initiation, avoid excessive temperatures which can promote side reactions. Maintaining a gentle reflux is often sufficient.
-
-
Preventing Protonolysis and Oxidation:
-
Purity of Magnesium: The purity of the magnesium can also play a role. Impurities like iron and manganese have been shown to be detrimental to some Grignard reactions.[18][19] Using high-purity magnesium turnings is recommended.
Potential Side Reactions
Caption: Desired reaction pathway and common side reactions.
Experimental Protocols
Protocol 1: Activation of Magnesium with Iodine
-
Setup: In a three-necked, round-bottom flask that has been flame-dried under vacuum and cooled under a positive pressure of argon, place the required amount of magnesium turnings (typically 1.2 equivalents).
-
Activation: Add a single, small crystal of iodine.
-
Heating: Gently warm the flask with a heat gun under the inert atmosphere until purple iodine vapors are observed coating the surface of the magnesium turnings.[12]
-
Cooling: Allow the flask to cool to room temperature before adding the solvent. The magnesium should now have a slightly etched or shiny appearance in places.
Protocol 2: Formation of (5-ethylthiophen-2-yl)magnesium bromide
-
Apparatus: Assemble the three-necked flask from Protocol 1 with a reflux condenser, a pressure-equalizing dropping funnel, and a magnetic stir bar. Ensure all joints are well-sealed and the system is under a positive pressure of argon.
-
Solvent Addition: Add anhydrous THF or diethyl ether to the activated magnesium turnings, enough to cover them.
-
Reagent Preparation: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in the anhydrous solvent.
-
Initiation: Add a small portion (approx. 10%) of the this compound solution to the stirring magnesium suspension.[16]
-
Observation: Watch for signs of reaction initiation, which may include gentle bubbling from the magnesium surface, a slight increase in temperature, or a change in color to a cloudy gray or brown.[16] If the reaction does not start, gentle warming with a water bath or the addition of another small iodine crystal may be necessary.
-
Addition: Once the reaction has initiated, add the remainder of the this compound solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture. The reaction is typically complete when most of the magnesium has been consumed. This may take 30 minutes to a few hours. The resulting dark-colored solution is the Grignard reagent and should be used immediately in the subsequent reaction step.
References
-
ResearchGate. (2013). How do Grignard Activating Reagents work?[Link]
-
ResearchGate. (2014). Does anyone know the best way to activate magnesium for the grignard reagent?[Link]
-
Organic Process Research & Development. (n.d.). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. [Link]
-
Lookchem. (n.d.). Mechanical Activation of Magnesium Turnings for the Preparation of Reactive Grignard Reagents. [Link]
-
LookChem. (n.d.). 2-Thienylmagnesium bromide. [Link]
-
American Chemical Society. (n.d.). Process Design and Scale-Up of the Synthesis of 2,2':5',2''-Terthienyl. [Link]
-
SciSpace. (n.d.). Influence of Magnesium Purity on the Addition of Grignard Reagents to alpha,beta-Unsaturated Esters. [Link]
-
ChemBK. (2024). 2-Thienylmagnesium bromide solution. [Link]
-
Journal of Organic Chemistry. (n.d.). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. [Link]
-
Homework.Study.com. (n.d.). How do typical impurities arise in the Grignard reaction?[Link]
-
Journal of the Chemical Society. (1948). The effect of metallic impurities in magnesium on the formation of grignard compounds. [Link]
-
ResearchGate. (2021). How can I prepare the thiophene magnesium bromide and hydroxy methyl thiophene?[Link]
-
Chemguide. (n.d.). AN INTRODUCTION TO GRIGNARD REAGENTS. [Link]
-
SATHEE CUET. (n.d.). Chemistry Grignard Reaction Mechanism. [Link]
-
ACS Publications. (n.d.). The Grignard Reagents | Organometallics. [Link]
-
Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. [Link]
-
Chemistry LibreTexts. (2024). 10.6: Reactions of Alkyl Halides - Grignard Reagents. [Link]
-
Accounts of Chemical Research. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. [Link]
-
Study.com. (n.d.). List three techniques used to initiate a Grignard reaction that fails to start spontaneously. [Link]
-
Reddit. (2022). Which method is the best to conduct the Grignard reaction?[Link]
-
Reddit. (2020). Troubleshooting my grignard reactions. [Link]
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link]
-
ResearchGate. (n.d.). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. [Link]
-
J-Stage. (2011). Chem. Pharm. Bull. 59(6): 797-798. [Link]
-
Semantic Scholar. (1959). A Study of the Entrainment Method for Making Grignard Reagents. [Link]
-
YouTube. (2021). The Grignard Reaction (Worksheet Solutions Walkthrough). [Link]
-
RSC Publishing. (2020). Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. homework.study.com [homework.study.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. homework.study.com [homework.study.com]
- 10. researchgate.net [researchgate.net]
- 11. lookchem.com [lookchem.com]
- 12. researchgate.net [researchgate.net]
- 13. A Study of the Entrainment Method for Making Grignard Reagents | Semantic Scholar [semanticscholar.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. leah4sci.com [leah4sci.com]
- 16. researchgate.net [researchgate.net]
- 17. reddit.com [reddit.com]
- 18. scispace.com [scispace.com]
- 19. 321. The effect of metallic impurities in magnesium on the formation of grignard compounds - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
preventing dehalogenation of 2-Bromo-5-ethylthiophene during reactions
A Guide to Preventing Dehalogenation in Synthetic Applications
Welcome to the technical support center for 2-Bromo-5-ethylthiophene. This guide is designed for researchers, chemists, and process development scientists who utilize this versatile building block and encounter the common side reaction of dehalogenation (or debromination). As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you maximize the yield of your desired product.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a problem with this compound?
A: Dehalogenation is an undesired side reaction where the bromine atom on the thiophene ring is replaced by a hydrogen atom, leading to the formation of 2-ethylthiophene as a byproduct. This reduces the yield of your target molecule and introduces a difficult-to-separate impurity, complicating purification. The C-Br bond at the 2-position of the thiophene ring is susceptible to cleavage, particularly under reductive conditions that can inadvertently arise during common synthetic transformations.[1]
Q2: Which reaction types are most prone to causing dehalogenation of this substrate?
A: Dehalogenation is a known issue across several critical reaction classes:
-
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig): The catalytic cycle can generate palladium-hydride (Pd-H) species that reductively cleave the C-Br bond.[1]
-
Metal-Halogen Exchange (Lithiation): Formation of 2-lithio-5-ethylthiophene is efficient at low temperatures, but quenching with protic sources (even trace moisture) before the electrophile can react leads to the dehalogenated product.[2]
-
Grignard Reagent Formation: The presence of protic impurities or certain side reactions during the formation of the Grignard reagent can lead to hydrodehalogenation.
Q3: I'm seeing a significant amount of 2-ethylthiophene in my Suzuki coupling reaction. What are the most likely causes?
A: This is a classic problem. The primary culprits are typically related to the generation of a palladium-hydride intermediate. Key factors to investigate are:
-
The Base: Strong alkoxide bases can generate Pd-H species.
-
The Solvent: Protic solvents like alcohols can act as hydride sources. Even trace water in aprotic solvents can be problematic.[3]
-
The Ligand: An inappropriate ligand may not promote the desired reductive elimination of the product efficiently, allowing the dehalogenation pathway to compete.[1]
-
Reaction Temperature: Higher temperatures can sometimes favor side reactions.[4]
Troubleshooting Guide by Reaction Type
This section provides in-depth, actionable strategies to mitigate dehalogenation for specific experimental setups.
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, etc.)
Hydrodehalogenation in these reactions is a major competing pathway.[5] The mechanism often involves the formation of a Pd-H species which can lead to the undesired byproduct.[1] Careful selection of reaction parameters is critical.
Core Problem: Formation of a reactive Pd-H species that outcompetes the desired catalytic cycle.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting dehalogenation in cross-coupling.
Parameter Optimization:
| Parameter | Problematic Condition | Recommended Solution & Rationale |
| Base | Strong alkoxide bases (e.g., NaOtBu) | Switch to weaker inorganic bases like K₃PO₄ or K₂CO₃.[6] These are less prone to generating hydride species that cause dehalogenation. |
| Ligand | Standard PPh₃ | Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). These ligands accelerate the rate of reductive elimination for the desired product, which can outcompete the dehalogenation pathway.[1][7] |
| Solvent | Protic solvents (e.g., EtOH, MeOH) or wet aprotic solvents | Use rigorously dried, aprotic solvents like dioxane or toluene.[8] If an aqueous system is required, minimize the water content to the lowest effective amount.[3] |
| Catalyst | Basic Pd sources (e.g., Pd(OAc)₂) | Use a pre-formed Pd(0) source like Pd₂(dba)₃ or a pre-catalyst. This can sometimes lead to cleaner reaction profiles. |
| Temperature | High temperatures (e.g., >110 °C) | Attempt the reaction at a lower temperature (e.g., 80-90 °C). While this may slow the reaction, it can disproportionately suppress the undesired dehalogenation.[4] |
Protocol: Optimized Suzuki-Miyaura Coupling
This protocol is a starting point designed to minimize dehalogenation.
-
Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and K₃PO₄ (2.0 eq).[9]
-
Catalyst/Ligand Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a bulky phosphine ligand (e.g., SPhos, 2-4 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane/water (e.g., 4:1 v/v) via syringe.[9][10] The minimal water is crucial for the transmetalation step but excess can promote dehalogenation.[3]
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to ensure all oxygen is removed.
-
Reaction: Heat the mixture with vigorous stirring at 90 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer and concentrate under reduced pressure for purification.
Metal-Halogen Exchange (Lithiation)
The key to preventing dehalogenation here is ensuring the rapid and complete reaction of the generated 2-lithio-5-ethylthiophene intermediate with your desired electrophile, avoiding any accidental protonation.
Core Problem: The highly basic 2-lithiothiophene intermediate is quenched by a proton source before reacting with the intended electrophile.
Key Control Points:
-
Temperature: Must be maintained at -78 °C.[11] Warmer temperatures can lead to side reactions and decomposition.
-
Reagents & Glassware: All glassware must be rigorously flame-dried under vacuum.[12] Solvents (typically THF or diethyl ether) must be anhydrous.
-
Atmosphere: A strict inert atmosphere (argon or dry nitrogen) is mandatory.[13]
Protocol: Low-Temperature Lithiation and Electrophilic Quench
-
Setup: Assemble a flame-dried, three-necked flask equipped with a thermometer, a rubber septum, and a nitrogen/argon inlet.
-
Initial Cooling: Add this compound (1.0 eq) and anhydrous THF to the flask. Cool the solution to -78 °C in a dry ice/acetone bath.[11]
-
Lithiation: Slowly add n-butyllithium (n-BuLi, 1.1 eq) dropwise via syringe, ensuring the internal temperature remains below -70 °C.[11]
-
Aging: Stir the resulting mixture at -78 °C for 30-60 minutes to ensure complete metal-halogen exchange.[13]
-
Electrophilic Quench: Add the electrophile (1.2 eq), preferably pre-cooled, dropwise to the solution while maintaining the temperature at -78 °C.[11]
-
Warm-up & Work-up: After the addition, stir for an additional hour at -78 °C, then allow the reaction to warm slowly to room temperature. Quench the reaction carefully with a saturated aqueous solution of NH₄Cl. Proceed with a standard aqueous work-up and extraction.
Caption: Competing reaction pathways for the lithiated intermediate.
Vilsmeier-Haack Formylation
While dehalogenation is less common in Vilsmeier-Haack reactions compared to cross-couplings, side reactions can occur if the substrate is unstable to the reaction conditions. The Vilsmeier reagent (formed from POCl₃ and DMF) is a weak electrophile, and reactions require electron-rich substrates.[14][15] Thiophene is generally less reactive than furan or pyrrole in this transformation.[15]
Core Problem: Potential for substrate degradation or competing reactions under acidic conditions.
Recommendations:
-
Temperature Control: Start the reaction at 0 °C and allow it to warm slowly. Monitor the reaction closely to avoid excessive heating which can lead to decomposition.
-
Stoichiometry: Use a moderate excess of the Vilsmeier reagent (typically 1.5 equivalents) to ensure the reaction goes to completion without forcing harsh conditions.[14]
-
Work-up: A careful aqueous work-up with a base (like sodium acetate) is required to hydrolyze the iminium intermediate to the aldehyde and neutralize the acidic medium.[14][16]
References
-
ChemRxiv. (n.d.). Homogenous Palladium-Catalyzed Dehalogenative Deuteration and Tritiation of Aryl Halides with D2/T2 Gas. Retrieved from [Link]
-
Orbach, M., Choudhury, J., Lahav, M., Zenkina, O. V., Diskin-Posner, Y., Leitus, G., Iron, M. A., & van der Boom, M. E. (2013). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 32(15), 4143-4152. [Link]
-
Binder, J. T., & Kirsch, S. F. (2006). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. Journal of the American Chemical Society, 128(35), 11593-11605. [Link]
-
Ragan, J. A., Jones, B. P., & Raggon, J. W. (2008). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Tetrahedron Letters, 49(36), 5243-5245. [Link]
-
ResearchGate. (n.d.). Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Bromination and Vilsmeier–Haack formylation of 6,7-dihydrobenzo[b]-thiophen-4(5H)-one. Retrieved from [Link]
-
BMC. (n.d.). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Retrieved from [Link]
-
PubMed Central. (n.d.). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis: The Versatility of 2-Bromo-5-methylthiophene. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation. Retrieved from [Link]
-
Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
-
Reddit. (2019). Significant dehalogenation in stille coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Thiophene, 2‐Bromo‐5‐methyl‐. Retrieved from [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of Suzuki‐Miyaura cross‐coupling reaction conditions. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Retrieved from [Link]
-
Reddit. (n.d.). BH amination side products and purification. Retrieved from [Link]
-
Reddit. (2020). Troubleshooting my grignard reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Retrieved from [Link]
-
Reddit. (2018). I keep getting debrominated starting material and low conversion after lithiation. Retrieved from [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. Retrieved from [Link]
-
World Wide Journal of Multidisciplinary Research and Development. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Retrieved from [Link]
-
ACS Publications. (n.d.). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. Retrieved from [Link]
-
ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]
-
ResearchGate. (n.d.). A Thiophene Derivative, 2‐Bromo‐5‐(2‐(methylthio)phenyl)thiophene, Has Effective Anticancer Potential with Other Biological Properties. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 6-Chloro-1-hexene. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 15. jk-sci.com [jk-sci.com]
- 16. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Palladium Catalyst Loading for 2-Bromo-5-ethylthiophene Cross-Coupling
Answering your request, here is a technical support center with troubleshooting guides and FAQs.
Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your research. This guide is designed to address the specific challenges encountered when optimizing palladium catalyst loading for the cross-coupling of 2-Bromo-5-ethylthiophene, a common heterocyclic building block in materials science and medicinal chemistry.
Part 1: Troubleshooting Guide
This section addresses common failures and suboptimal results in a direct question-and-answer format.
Question 1: My reaction shows low to no conversion of this compound. What are the primary factors related to catalyst loading and activity that I should investigate?
Answer:
Low conversion is a frequent issue that can often be traced back to the activity of the catalytic system. Before increasing catalyst loading, which can be costly and lead to other side reactions, it's crucial to assess the following factors:
-
Inactive Catalyst Species: The active catalyst in most cross-coupling reactions is a Palladium(0) species.[1] If you are using a Palladium(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be efficiently reduced in situ to Pd(0). Inefficient reduction leaves inactive Pd(II) in the reaction, halting the catalytic cycle.
-
Causality: The catalytic cycle begins with the oxidative addition of the aryl halide to a coordinatively unsaturated Pd(0) complex.[2][3] Without sufficient Pd(0), this first committed step cannot occur.
-
Solution: Ensure your reaction conditions promote the reduction of the Pd(II) precatalyst. Some ligands or reagents can facilitate this process. If problems persist, consider using a pre-formed, air-stable Pd(0) source like Pd₂(dba)₃ or a modern, well-defined precatalyst (e.g., G3 or G4 palladacycles) that is designed for reliable activation.[2]
-
-
Oxygen Contamination: Palladium(0) catalysts are highly sensitive to oxygen, which can oxidize them to inactive Pd(II) species or lead to the formation of palladium black.[4]
-
Causality: Oxygen interferes with the catalytic cycle, leading to catalyst decomposition and promoting unwanted side reactions like the homocoupling of the nucleophilic partner (e.g., boronic acid in a Suzuki coupling).[4]
-
Solution: Rigorously degas all solvents and the reaction mixture. This is typically done by bubbling an inert gas (Argon or Nitrogen) through the liquid for 20-30 minutes or by using several "freeze-pump-thaw" cycles.[5] Maintain a positive pressure of inert gas throughout the entire reaction setup and duration.[6]
-
-
Inappropriate Ligand Choice: The ligand is not just a spectator; it is critical for stabilizing the Pd(0) center, modulating its reactivity, and preventing catalyst aggregation (palladium black formation).[7][8]
-
Causality: For an electron-rich heterocycle like this compound, the oxidative addition step can be challenging. A bulky, electron-donating phosphine ligand (e.g., SPhos, XPhos, RuPhos) or an N-heterocyclic carbene (NHC) ligand increases the electron density on the palladium atom, which in turn facilitates the oxidative addition of the C-Br bond.[8]
-
Solution: If using a general-purpose ligand like PPh₃ yields poor results, screen a panel of more specialized, electron-rich ligands. For thiophene substrates, biarylphosphine ligands have demonstrated high efficacy.[9]
-
Question 2: I am observing significant side product formation, particularly homocoupling of my nucleophile and/or dehalogenation of the this compound. How can I adjust my catalyst system to suppress these pathways?
Answer:
The formation of side products points to a lack of selectivity in your catalytic system. Optimizing the catalyst loading and its environment is key to favoring the desired cross-coupling pathway.
-
Homocoupling: This is the dimerization of your organometallic nucleophile (e.g., R-B(OH)₂ → R-R in Suzuki coupling).
-
Causality: This side reaction is often promoted by the presence of oxygen and/or excess Pd(II) species.[4] It can also be exacerbated by a base that is too strong or a temperature that is too high, leading to premature degradation of the nucleophile.
-
Solution:
-
Ensure Rigorous Inert Conditions: As mentioned above, thoroughly degas your reaction.[6]
-
Optimize Catalyst Choice: Switch to a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) to minimize the initial concentration of Pd(II).
-
Screen Bases: If using a strong base like an alkoxide, consider switching to a milder inorganic base such as K₃PO₄ or Cs₂CO₃, which are often effective and less likely to cause side reactions.[5]
-
-
-
Dehalogenation (Hydrodehalogenation): This is the replacement of the bromine atom on the thiophene with a hydrogen atom.
-
Causality: This pathway can be promoted by excessive heat, the presence of water or other protic sources, or a base that is too harsh.[5][6] It can occur via a competing catalytic cycle involving a palladium-hydride intermediate.
-
Solution:
-
Control Temperature: Screen a range of temperatures. Sometimes, lowering the temperature is sufficient to disfavor the dehalogenation pathway relative to the cross-coupling.[6]
-
Use Anhydrous Conditions: If possible, use anhydrous solvents and reagents to minimize the source of protons.
-
Ligand and Base Optimization: A bulkier ligand can sometimes sterically hinder the approach of the hydride source. A weaker base may also reduce the rate of this side reaction.[5]
-
-
Question 3: My reaction starts well but then stalls, and I observe the formation of a black precipitate (Palladium Black). What is happening and how can I prevent it?
Answer:
The formation of palladium black is a classic sign of catalyst deactivation through aggregation.[10] The small, catalytically active palladium nanoparticles have agglomerated into larger, inactive bulk metal.
-
Causality: This often occurs when the palladium catalyst is "ligand-free" or when the ligand fails to adequately stabilize the metal center. High catalyst concentrations can also accelerate this process.[11] The reaction stalls because the concentration of the active catalyst in solution drops below a productive threshold.
-
Solution:
-
Increase Ligand-to-Palladium Ratio: The standard ratio is often 1:1 or 2:1 (Ligand:Pd). For challenging reactions, increasing this to 4:1 can sometimes provide extra stabilization and prevent aggregation.
-
Use a More Robust Ligand: As discussed, bulky, electron-rich ligands are excellent at stabilizing the palladium center and preventing the formation of palladium black.[8] Ligandless systems can be effective but often require very low catalyst concentrations (0.1–0.001 mol%) to avoid rapid precipitation.[11]
-
Lower the Initial Catalyst Loading: Counterintuitively, starting with a lower concentration of a highly active catalyst system can sometimes give a better overall yield by preventing the rapid formation and subsequent precipitation of palladium black.[11] This is particularly true for very reactive substrates.
-
Control Temperature: Excessive heat can accelerate both the reaction and catalyst decomposition. Find the minimum temperature required for an efficient reaction.[6]
-
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting low-yield cross-coupling reactions.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is a good starting palladium catalyst loading for the cross-coupling of this compound?
A typical starting point for catalyst optimization is between 1-2 mol% of the palladium precatalyst with respect to the limiting reagent.[12] For highly efficient and well-understood reactions, this can often be lowered to 0.1-0.5 mol%. For particularly challenging or unknown transformations, starting at a higher loading of up to 5 mol% may be necessary to ensure a reaction occurs, after which optimization to reduce the loading can be performed.[13]
Q2: How do I choose the right palladium precatalyst and ligand for this specific substrate?
The choice is critical. For heteroaryl bromides like this compound, you need a system that promotes the often rate-limiting oxidative addition step.
-
Precatalyst: Modern palladacycle precatalysts (e.g., Buchwald G3 or G4 precatalysts) are often an excellent choice. They are air-stable, easy to handle, and designed to reliably and rapidly generate the active monoligated Pd(0) species in solution, leading to more reproducible results.[2]
-
Ligand: A bulky, electron-rich biarylmonophosphine ligand is highly recommended.
-
SPhos (Dicyclohexyl(2′,6′-dimethoxybiphenyl-2-yl)phosphine): Has shown excellent performance in the Suzuki-Miyaura coupling of bromothiophenes, allowing for low catalyst loadings.
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Another highly active and versatile ligand for various cross-coupling reactions, including Buchwald-Hartwig aminations.[14]
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Also a very effective ligand for C-C and C-N bond formation.
-
Q3: What is the impact of temperature on catalyst loading and reaction efficiency?
Temperature has a dual effect. It increases the reaction rate but also accelerates catalyst decomposition pathways.[15]
-
Higher Temperature: Can overcome activation barriers, potentially allowing for a lower catalyst loading. However, exceeding the thermal stability of the catalyst or reagents can lead to dehalogenation, ligand degradation, and palladium black formation.[6]
-
Lower Temperature: Preserves catalyst longevity but may require a higher loading or a more active catalyst system to achieve a reasonable reaction time. Room-temperature couplings are possible but require highly active catalytic systems.
-
Recommendation: Start your optimization at a moderate temperature (e.g., 80-100 °C for solvents like dioxane or toluene) and adjust based on reaction progress and side product formation.[4]
Q4: How can I monitor the reaction to optimize catalyst loading in real-time?
Monitoring reaction progress is essential for true optimization. Relying only on an endpoint analysis can be misleading.
-
Standard Methods: Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) of quenched aliquots taken at various time points (e.g., 1h, 4h, 12h) can provide a basic reaction profile.[12]
-
Advanced Methods: For more precise optimization, in situ monitoring techniques are invaluable. Automated sampling platforms connected to HPLC-MS can provide high-density, real-time data on the consumption of starting materials and formation of products.[16][17] This allows for the rapid determination of reaction rates and catalyst stability under different loading conditions, providing a comprehensive kinetic profile of the reaction.[18]
Q5: When should I consider a ligand-less palladium system for coupling with this compound?
A ligand-less system, typically using a simple salt like Pd(OAc)₂, can be a very cost-effective and environmentally attractive option.[11]
-
When to Consider: This approach is most successful for direct C-H arylation reactions of thiophenes, where the thiophene itself can act as a ligand to some extent. It has been shown that for the direct 5-arylation of thiophene derivatives, very low catalyst loadings (0.1% down to 0.001 mol%) of ligand-less Pd(OAc)₂ can be highly effective.[11]
-
Key Consideration: Success in ligand-less systems is highly dependent on keeping the catalyst concentration extremely low to prevent the rapid formation of inactive palladium black.[11] If you are performing a traditional cross-coupling (e.g., Suzuki, Stille) and not a direct arylation, a ligated system is almost always more reliable and efficient.
Part 3: Experimental Protocols & Data
Representative Protocol: Suzuki-Miyaura Coupling of this compound
This protocol provides a robust starting point for optimization.
Materials:
-
This compound (1.0 mmol, 1.0 eq)
-
Arylboronic Acid (1.2 mmol, 1.2 eq)
-
SPhos-Pd-G3 Precatalyst (0.01 mmol, 1 mol%)
-
Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 eq), finely ground
-
1,4-Dioxane (Anhydrous, 4 mL)
-
Water (Degassed, 1 mL)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the this compound, arylboronic acid, K₃PO₄, and the SPhos-Pd-G3 precatalyst.
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.[12]
-
Solvent Addition: Under a positive pressure of inert gas, add the anhydrous 1,4-dioxane and then the degassed water via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath or heating block set to 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small, quenched aliquots periodically.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the drying agent and concentrate the organic layer under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.[6]
Table 1: Typical Catalyst Loading Ranges for Cross-Coupling Reactions
| Cross-Coupling Type | Palladium Precatalyst | Recommended Ligand | Typical Loading (mol%) | Key Considerations |
| Suzuki-Miyaura | Pd(OAc)₂, SPhos-Pd-G3 | SPhos, XPhos, RuPhos | 0.5 - 2% | Base (e.g., K₃PO₄, Cs₂CO₃) is critical; risk of protodeboronation.[5] |
| Stille | Pd(PPh₃)₄, Pd₂(dba)₃ | PPh₃, P(fur)₃ | 1 - 5% | Organotin reagents are toxic; reaction is tolerant of many functional groups.[19][20] |
| Heck | Pd(OAc)₂ | P(o-tol)₃, Xantphos | 1 - 3% | Requires a base (e.g., Et₃N); stereoselectivity can be an issue.[21] |
| Buchwald-Hartwig | Pd₂(dba)₃, [Pd(allyl)Cl]₂ | XPhos, RuPhos, BrettPhos | 1 - 3% | Requires a strong base (e.g., NaOt-Bu, LHMDS); sensitive to air and moisture.[14][22] |
| Direct C-H Arylation | Pd(OAc)₂ | None or a phosphine | 0.1 - 2% | Can be ligand-less at very low loadings; regioselectivity is a key challenge.[11] |
Part 4: Visualizations
General Palladium Cross-Coupling Catalytic Cycle
Caption: The fundamental catalytic cycle for palladium-catalyzed cross-coupling.
References
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions.PubMed.
- Cross-Coupling Reactions Guide.BenchChem.
- Real-Time HPLC-MS Reaction Progress Monitoring using an Automated Analytical Platform.
- Palladium-catalyzed Cross-coupling Reactions.Sigma-Aldrich.
- A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines.BenchChem.
- Designing Pd and Ni Catalysts for Cross-Coupling Reactions by Minimizing Off-Cycle Species.
- Palladium-catalyzed cross-coupling reactions.Fiveable.
- CROSS-COUPLING reactions - everything YOU need to know!YouTube.
- Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions.
- Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring.ProQuest.
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design.Royal Society of Chemistry.
- Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions.
- Ligand-less palladium-catalyzed direct 5-arylation of thiophenes at low catalyst loadings.Royal Society of Chemistry.
- Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatiz
- Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes.
- Troubleshooting difficult Suzuki couplings with substituted boronic acids.BenchChem.
- Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings.BenchChem.
- Stille reaction.Wikipedia.
- Developing Ligands for Palladium(II)
- Palladium-Catalyzed Controllable Reductive/Oxidative Heck Coupling between Cyclic Enones and Thiophenes via C–H Activation.
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
- Investigations of Pd-Catalyzed ArX Coupling Reactions Informed by Reaction Progress Kinetic Analysis.
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
- Pd-Catalyzed Cross-Coupling, High Throughput Experiment
- Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy.
- Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzo
- Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliph
- Unprecedented side reactions in Stille coupling: desired ones for Stille polycondens
- Synthesis of Diarylamines in the Thiophene Series by Buchwald—Hartwig Coupling.
- Stille Coupling.NROChemistry.
- An Active Catalyst System Based on Pd (0)
- The Buchwald–Hartwig Amination After 25 Years.University of Groningen.
- An Active Catalyst System Based on Pd (0) and a Phosphine-Based Bulky Ligand for the Synthesis of Thiophene-Containing Conjugated Polymers.
- Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway.
- How to avoid dehalogenation side reactions in Suzuki coupling.BenchChem.
- Effect of temperature on the oxidative Heck reaction.
- Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality.Wiley Online Library.
- Palladium(0)
- Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction.Royal Society of Chemistry.
- Preventing homocoupling in Suzuki reactions with Ethyl 5-chlorothiophene-2-glyoxyl
- Stille Coupling.Organic Chemistry Portal.
- Broadening Application of the Heck Reaction via in-situ Formation of Olefins.University of Liverpool Repository.
- Double C–H bond functionalization for C–C coupling at the β-position of thiophenes using palladium-catalyzed 1,4-migration associated with direct aryl
- Visible Light-Induced Room-Temperature Heck Reaction of Functionalized Alkyl Halides with Vinyl Arenes/Heteroarenes.PubMed Central.
Sources
- 1. fiveable.me [fiveable.me]
- 2. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jmcct.com [jmcct.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | An Active Catalyst System Based on Pd (0) and a Phosphine-Based Bulky Ligand for the Synthesis of Thiophene-Containing Conjugated Polymers [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Ligand-less palladium-catalyzed direct 5-arylation of thiophenes at low catalyst loadings - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Stille reaction - Wikipedia [en.wikipedia.org]
- 20. Stille Coupling | NROChemistry [nrochemistry.com]
- 21. Visible Light-Induced Room-Temperature Heck Reaction of Functionalized Alkyl Halides with Vinyl Arenes/Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. research.rug.nl [research.rug.nl]
Technical Support Center: Scale-Up Synthesis of 2-Bromo-5-ethylthiophene Derivatives
Welcome to the technical support center for the synthesis of 2-Bromo-5-ethylthiophene and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the scale-up of this important synthetic intermediate. As a key building block in organic electronics and pharmaceuticals, ensuring a robust, scalable, and high-purity synthesis is paramount.[1][2] This document provides in-depth troubleshooting advice and frequently asked questions to support your experimental work.
Troubleshooting Guide: Navigating Common Scale-Up Hurdles
This section addresses specific issues you may encounter during the synthesis of this compound, providing causative explanations and actionable solutions.
Q1: I'm observing poor regioselectivity with significant formation of 2-bromo-3-ethylthiophene and 2,3-dibromo-5-ethylthiophene. How can I improve selectivity for the desired this compound isomer?
Probable Causes: The ethyl group at the 2-position of the thiophene ring is an ortho-para directing group for electrophilic substitution. However, the C5 position (para) is sterically more accessible and electronically favored, making it the primary site for bromination. Poor regioselectivity often arises from overly aggressive reaction conditions or the wrong choice of brominating agent, which can overcome the inherent selectivity of the substrate.
Solutions & Scientific Rationale:
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is generally preferred over molecular bromine (Br₂) for regioselective bromination of activated aromatic rings like 2-ethylthiophene.[3][4] NBS provides a low, steady concentration of bromine in situ, which minimizes over-bromination and side reactions.[5] Using Br₂ directly can lead to a rapid, highly exothermic reaction that reduces selectivity.
-
Solvent Selection: The choice of solvent can influence the electrophilicity of the bromine species.
-
Non-polar solvents like carbon tetrachloride (CCl₄) or hexane are often used in radical brominations.[6]
-
Polar aprotic solvents like Tetrahydrofuran (THF) or Acetonitrile can be effective for electrophilic substitution with NBS.[7][8] A solvent study is often necessary during scale-up to find the optimal balance between reaction rate and selectivity.
-
-
Temperature Control: Low temperatures are crucial for controlling regioselectivity. Running the reaction at 0 °C or even lower can significantly enhance the preference for the thermodynamically favored 5-bromo isomer. High temperatures can provide enough energy to overcome the activation barrier for the formation of less stable isomers.
-
Reaction in the Dark: To prevent radical side reactions, especially when using NBS, it is advisable to conduct the reaction in the absence of light.[1]
Q2: My reaction is suffering from low yield and incomplete conversion of the 2-ethylthiophene starting material. What factors should I investigate?
Probable Causes: Low conversion can be attributed to several factors including impure reagents, insufficient activation of the brominating agent, or non-optimal reaction time.
Solutions & Scientific Rationale:
-
Purity of NBS: Impure or old NBS may contain succinimide, which can interfere with the reaction. It is recommended to recrystallize NBS from hot water if its purity is in doubt.[4]
-
Radical Initiator (for certain pathways): While electrophilic aromatic substitution is the primary mechanism, some conditions, particularly with NBS in non-polar solvents, can benefit from a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide to ensure consistent reaction initiation.[4]
-
Reaction Monitoring: Actively monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). This allows you to determine the optimal reaction time and quench the reaction when the starting material is consumed, preventing the formation of by-products from extended reaction times.
-
Stoichiometry: While a 1:1 stoichiometry of brominating agent to substrate is theoretical, a slight excess (e.g., 1.05-1.1 equivalents) of NBS is often used in practice to drive the reaction to completion. However, this must be carefully optimized to avoid over-bromination.
Troubleshooting Decision Workflow for Low Yield
The following diagram outlines a logical workflow for diagnosing and resolving low-yield issues.
Caption: A decision tree for troubleshooting low reaction yields.
Q3: I am struggling with the purification of the final product. Column chromatography is slow and vacuum distillation results in product decomposition. What are the best practices for purification at scale?
Probable Causes: this compound has a boiling point that may require high vacuum for distillation, and it can be thermally sensitive. Co-elution of impurities with similar polarity makes chromatographic separation challenging.[9][10]
Solutions & Scientific Rationale:
-
Optimized Column Chromatography:
-
Solvent System: For non-polar compounds like this, start with a non-polar eluent such as n-hexane and gradually increase polarity if needed. A mixture of hexane with a very small amount of a slightly more polar solvent like toluene or dichloromethane can improve separation.[9]
-
Stationary Phase: While silica gel is common, neutral alumina can offer different selectivity and may be beneficial.
-
Column Loading: Do not overload the column. A good rule of thumb is a silica gel to crude product weight ratio of 30:1 to 50:1.[9]
-
-
Vacuum Distillation: This is often the most scalable method.
-
High Vacuum: Use a good vacuum pump to lower the boiling point and minimize thermal stress on the product.
-
Short Path Distillation: For highly sensitive compounds, a short path distillation apparatus minimizes the time the compound spends at high temperatures.
-
Fractional Distillation: Use a fractionating column (e.g., Vigreux) to improve the separation from close-boiling impurities.
-
| Purification Method | Advantages | Disadvantages | Best For |
| Column Chromatography | High resolution for difficult separations. | Can be slow, requires large solvent volumes. | Removing impurities with different polarities. |
| Vacuum Distillation | Fast, efficient for large quantities. | Potential for thermal decomposition. | Removing non-volatile or very volatile impurities. |
Frequently Asked Questions (FAQs)
Q: For a multi-kilogram scale synthesis, should I use N-Bromosuccinimide (NBS) or liquid bromine?
A: For large-scale synthesis, NBS is often the safer and more controllable choice.[3] Liquid bromine is highly corrosive, toxic, and its reactions can be difficult to control thermally on a large scale.[5] NBS is a crystalline solid that is easier to handle.[4] However, the cost of NBS per mole of bromine is higher than that of Br₂. The choice may also depend on the available equipment for handling hazardous materials and controlling exothermic reactions. Continuous flow reactors are becoming an increasingly popular and safer way to handle hazardous reagents like Br₂ by generating it in situ.[5]
Q: What are the best analytical methods for monitoring reaction progress and ensuring final product purity?
A: A combination of techniques is recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent tool for monitoring the disappearance of the starting material and the appearance of the product and any by-products.[11] It can also help in identifying the isomeric impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is suitable for quantifying the product and impurities, especially for less volatile derivatives.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and assessing its purity. The chemical shifts and coupling constants of the thiophene protons are very sensitive to the substitution pattern, allowing for clear identification of the 2,5-disubstituted product versus other isomers.
Q: What are the critical safety considerations when scaling up this bromination?
A:
-
Exothermicity: Bromination reactions are often exothermic. Ensure you have adequate cooling capacity and a system for controlled addition of the brominating agent to manage the heat generated. A runaway reaction is a significant hazard.[12]
-
HBr By-product: The reaction produces hydrogen bromide (HBr) gas, which is corrosive and toxic. The reactor must be equipped with a gas scrubber (e.g., a trap containing a sodium hydroxide solution) to neutralize the HBr.
-
Handling Brominating Agents:
-
NBS: While safer than Br₂, it is an irritant. Avoid inhalation of the powder and skin contact.[13]
-
Bromine (Br₂): Extremely toxic and corrosive. Must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, goggles, and a face shield.
-
-
Solvent Hazards: Be aware of the flammability and toxicity of the chosen solvents.
General Synthesis and Purification Workflow
Caption: A simplified workflow for the synthesis of this compound.
References
- Technical Support Center: Purification of 2-Bromo-5-(2-ethylhexyl)thiophene - Benchchem.
- Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT - PMC - NIH.
- Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems - RSC Publishing.
- An In-depth Technical Guide to the Synthesis of 2-Bromo-5-(2-ethylhexyl)thiophene - Benchchem.
- Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT - MDPI.
- Safe Scale-Up of an N -Bromosuccinimide Involved Bromination Reaction - ResearchGate.
- Exploring 2-Bromothiophene: Properties, Applications, and Manufacturing Excellence.
- Spectroscopic Properties of 2-Bromo-5-(2-ethylhexyl)thiophene: A Technical Guide - Benchchem.
- Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid - NIH.
- Mastering Organic Synthesis: The Versatility of 2-Bromo-5-methylthiophene.
- Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit - PMC - PubMed Central.
- N-Bromosuccinimide (NBS) - Organic Chemistry Portal.
- Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC - NIH.
- TCI Practical Example: Bromination Reaction Using N-Bromosuccinimide | TCI AMERICA - TCI Chemicals.
- A Thiophene Derivative, 2‐Bromo‐5‐(2‐(methylthio)phenyl)thiophene, Has Effective Anticancer Potential with Other Biological Properties - ResearchGate.
- N-Bromosuccinimide - Wikipedia.
- A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)-S Bond Formation - PMC - NIH.
- Application Note: Analytical Methods for Detecting Thiophene-2-amidoxime in Reaction Mixtures - Benchchem.
- Efficient procedure for the preparation of 2-bromo-5-ethylfuran and its unexpected isomerisation - ResearchGate.
- WO2011155679A1 - A method of controlling the bromination of thiophene derivatives - Google Patents.
- Visible-light-induced C(sp3)–H bromination of 4-methylthiophene derivatives with HBr/H2O2.
- Regioselectivity in Radical Bromination in Organic Chemistry - YouTube.
- “How reaction conditions may influence the regioselectivity in the synthesis of 2,3-dihydro-1,4- benzoxathiine derivatives” - AIR Unimi.
- A novel method for the bromination of thiophenes | Request PDF - ResearchGate.
- Is there any way to purify 3-bromo-5-TIPS thiophene having minor impurity of 2-bromo-5-TIPS thiophene? | ResearchGate.
- Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here? : r/chemistry - Reddit.
- This compound - ChemScene.
- CN103819449A - Preparation method for 2-bromothiophene - Google Patents.
- Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules.
- A selective and direct synthesis of 2-bromo-4-alkylthiophenes: Convenient and straightforward approaches for the synthesis of head-to-tail (HT) and tail-to-tail (TT) dihexyl-2,2′-bithiophenes | Request PDF - ResearchGate.
- KR101268026B1 - A method of controlling the bromination of thiophene derivatives - Google Patents.
- CN111763194A - Preparation method of 2-bromothiophene - Google Patents.
- Dimerization reactions with oxidized brominated thiophenes - RSC Publishing.
-
2-Bromo-5-methylthiophene | C5H5BrS | CID 69831 - PubChem. Available from: [Link]
- Small Molecule Development Analytical Methods for Faster Time to Market - Hovione.
- Monitoring the clandestine synthesis of methamphetamine in real-time with ambient sampling, portable mass spectrometry - Analytical Methods (RSC Publishing).
- TCI Practical Example: Bromination Reaction Using N-Bromosuccinimide | Tokyo Chemical Industry UK Ltd..
- 2-Bromo-5-methylthiophene 95 765-58-2 - Sigma-Aldrich.
- 2-Bromo-5-ethylphenol | C8H9BrO | CID 21527704 - PubChem - NIH.
Sources
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 4. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 5. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TCI Practical Example: Bromination Reaction Using <i>N</i>-Bromosuccinimide | TCI AMERICA [tcichemicals.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. 2-Bromo-5-methylthiophene | C5H5BrS | CID 69831 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purifying 2-Bromo-5-ethylthiophene via Column Chromatography
Welcome to the technical support center for the purification of 2-Bromo-5-ethylthiophene. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of purifying this important synthetic intermediate. Here, we move beyond basic protocols to address the specific challenges and questions that arise during experimentation, ensuring you can achieve high purity with confidence.
Frequently Asked Questions (FAQs)
This section addresses foundational questions to establish a robust starting point for your purification workflow.
Q1: What are the recommended initial conditions for purifying this compound by column chromatography?
A1: Given that this compound is a relatively non-polar molecule (predicted XLogP3-AA of 3.5), the purification should be approached with a normal-phase chromatography setup.[1]
-
Stationary Phase: Standard silica gel (60 Å, 230-400 mesh) is the conventional choice.
-
Mobile Phase (Eluent): Begin with a very non-polar solvent. Pure n-hexane is the ideal starting eluent. The polarity can be gradually increased if the product does not move, but this is unlikely for this compound.[2]
The causality here is based on the "like dissolves like" principle. A non-polar compound will have a weak affinity for the polar silica gel and a strong affinity for a non-polar eluent, allowing it to travel down the column. Starting with 100% hexane ensures that more polar impurities remain adsorbed to the silica gel at the top of the column while the non-polar product elutes.[2]
Q2: How do I efficiently determine the optimal mobile phase before running a large-scale column?
A2: Thin-Layer Chromatography (TLC) is an indispensable tool for rapidly developing your separation method.
-
Spotting: Dissolve a small amount of your crude reaction mixture in a volatile solvent like dichloromethane (DCM) or ethyl acetate. Spot this solution onto a silica gel TLC plate.
-
Developing: Place the TLC plate in a chamber containing a test eluent. Start with 100% n-hexane.
-
Analysis: After the solvent front has moved up the plate, remove it and visualize the spots. The goal is to find a solvent system where the desired product has an Rf (retention factor) value of approximately 0.2-0.3 .[3] This Rf value typically translates well to preparative column chromatography, providing a balance between good separation and a reasonable elution time.
-
Optimization: If the product spot remains at the baseline (Rf ≈ 0) in pure hexane, add a slightly more polar solvent in small increments (e.g., 1-2% ethyl acetate or dichloromethane in hexane) and re-run the TLC until the target Rf is achieved.
Q3: What is the appropriate ratio of crude product to silica gel for effective separation?
A3: The loading capacity of the column is critical to prevent overloading, which leads to poor separation. A general and reliable rule of thumb is to use a silica gel-to-crude product weight ratio between 20:1 and 50:1 .[2] For difficult separations involving closely eluting impurities, a higher ratio (e.g., 100:1) may be necessary.
Q4: What is the best method for loading the crude sample onto the column?
A4: For optimal separation, dry loading is highly recommended over wet loading.[3][4]
-
Wet Loading: The crude product is dissolved in a minimal amount of the mobile phase and pipetted directly onto the top of the column. This method is fast but can disturb the column bed and often requires a solvent that is too polar for ideal separation, causing the separation to begin under sub-optimal conditions.
-
Dry Loading: The crude product is dissolved in a minimal amount of a low-boiling-point solvent (like DCM). A small amount of silica gel is added to this solution, and the solvent is removed under reduced pressure (e.g., on a rotary evaporator) to yield a dry, free-flowing powder. This powder is then carefully added to the top of the packed column.[4] This technique introduces the sample in a concentrated band and ensures the separation begins under the ideal low-polarity conditions, significantly improving resolution.
Q5: How can I visualize this compound on a TLC plate or in collected fractions?
A5: Due to the presence of the thiophene ring, this compound is UV-active.[3]
-
Primary Method: Use a UV lamp at 254 nm. The compound will appear as a dark purple or black spot on the fluorescent green background of the TLC plate.[3] This is a non-destructive method.
-
Staining (Secondary Method): If UV visualization is weak or for compounds that are not UV-active, a potassium permanganate (KMnO₄) stain can be used. This stain reacts with the thiophene ring, appearing as a yellow or brown spot on a purple background. This method is destructive and should be used after UV analysis.
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during the purification process.
Q1: My product is eluting immediately with the solvent front in 100% hexane. What does this mean and what should I do?
A1: This indicates your product is extremely non-polar and has virtually no affinity for the silica gel under the current conditions. While this is less likely for this compound compared to impurities like residual starting materials from certain synthetic routes, it can happen.
-
Causality: The mobile phase is too "strong" (in this context, too non-polar) relative to the compound, preventing any interaction with the stationary phase.
-
Solution:
-
Confirm Identity: First, ensure the spot at the solvent front is indeed your product and not a non-polar impurity.
-
Change Stationary Phase: Consider using a different stationary phase that might offer better selectivity. Alumina (neutral or basic) can sometimes provide a different interaction profile compared to silica gel.[2] However, for this specific compound, this is an advanced and often unnecessary step. The most common issue is co-elution with an impurity of similar polarity.
-
Q2: I'm seeing poor separation (streaking or overlapping spots) between my product and an impurity. How can I improve resolution?
A2: This is a common challenge, often caused by an impurity with a very similar polarity to your product.
-
Causality: The chosen mobile phase does not provide sufficient selectivity to differentiate between the two compounds. Column overloading or poor packing can also be culprits.[2]
-
Solutions:
-
Optimize Eluent: Use TLC to test different solvent systems. For non-polar compounds, switching from n-hexane to cyclohexane or adding a very small amount of a solvent with a different character, like toluene or dichloromethane instead of ethyl acetate, can alter the selectivity and improve separation.[2]
-
Decrease Elution Speed: Run the column slower by reducing the pressure (for flash chromatography) or flow rate. This allows more time for equilibrium between the mobile and stationary phases, enhancing separation.
-
Use a Longer Column: A longer column provides more theoretical plates for the separation to occur.
-
Check for Overloading: Ensure you have not exceeded the column's capacity. Refer to the recommended silica-to-product ratio.[2]
-
Troubleshooting Workflow for Poor Separation
Caption: A logical workflow for troubleshooting poor separation issues.
Q3: I suspect my product is degrading on the column. How can I confirm this and what is the solution?
A3: Halogenated thiophenes can sometimes be sensitive to the acidic nature of standard silica gel, leading to degradation.[3]
-
Confirmation: On a TLC plate, you might see a new spot appearing over time after the initial spotting, or streaking originating from the product spot. Running a small plug of silica in an NMR tube with your pure product and deuterated solvent can also confirm degradation if new peaks appear in the NMR spectrum.
-
Solution: Use deactivated silica gel. This can be prepared by flushing the packed column with a solvent system containing 1-3% triethylamine (Et₃N) in your eluent. After flushing with one to two column volumes, re-equilibrate the column with the original mobile phase before loading your sample.[3] Alternatively, using neutral alumina as the stationary phase can circumvent the acidity issue.
Q4: My final product is a yellow or brown oil, but literature suggests it should be colorless. What causes this?
A4: The color is likely due to small, highly-colored impurities that are difficult to remove by standard chromatography.
-
Causality: These impurities may be polymeric materials or oxidation byproducts formed during the reaction or workup.
-
Solutions:
-
Activated Carbon Treatment: Before chromatography, dissolve the crude product in a suitable solvent (e.g., hexane or DCM), add a small amount of activated carbon, stir for 15-30 minutes, and then filter through a pad of Celite. This often removes baseline colored impurities.
-
Distillation: If the product is thermally stable, vacuum distillation can be an excellent method to separate it from non-volatile colored impurities.[2]
-
Summary of Recommended Conditions & Protocol
Data Presentation
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard, effective for most non-polar compounds. |
| Mobile Phase | 100% n-Hexane (or similar alkane) | Matches the non-polar nature of the product. |
| TLC Rf Target | ~0.2 - 0.3 | Optimal for good separation and reasonable run time.[3] |
| Silica:Crude Ratio | 20:1 to 50:1 by weight | Prevents column overloading and ensures good separation.[2] |
| Sample Loading | Dry Loading | Provides a concentrated sample band, improving resolution.[3][4] |
| Visualization | UV Lamp (254 nm) | Non-destructive and effective due to the thiophene ring.[3] |
Experimental Protocol: Standard Purification
-
TLC Analysis: Determine the optimal eluent (likely 100% n-hexane) by running a TLC of the crude mixture to achieve an Rf of ~0.2-0.3 for the product.
-
Sample Preparation (Dry Loading): Dissolve the crude this compound in a minimal volume of DCM. Add silica gel (approx. 1-2 times the weight of the crude product) and concentrate under reduced pressure until a dry, free-flowing powder is obtained.[3]
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of a glass column.
-
Add a thin layer of sand (~1 cm).
-
Fill the column with a slurry of silica gel in n-hexane. Tap the column gently to ensure even packing and remove air bubbles.[4]
-
Drain the excess solvent until the solvent level is just above the silica bed.
-
-
Loading the Column: Carefully add the dry-loaded sample powder to the top of the silica bed. Add another thin layer of sand on top to prevent disturbance during solvent addition.[4]
-
Elution: Carefully add the n-hexane eluent to the column. Apply gentle pressure (using a pump or inert gas) to begin elution. Collect fractions in test tubes or flasks.
-
Monitoring: Monitor the collected fractions by TLC. Spot each fraction (or every few fractions) on a TLC plate, develop, and visualize under a UV lamp.
-
Isolation: Combine the fractions that contain the pure product. Remove the solvent using a rotary evaporator. Further dry the resulting oil under high vacuum to remove any residual solvent.
References
- BenchChem (2025). An In-depth Technical Guide to the Synthesis of 2-Bromo-5-(2-ethylhexyl)thiophene.
- BenchChem (2025). Technical Support Center: Purification of 2-Bromo-5-(2-ethylhexyl)thiophene.
- BenchChem (2025). Technical Support Center: Purification of 3-(Bromomethyl)-2-chlorothiophene by Column Chromatography.
- BenchChem (2025). Application Note and Protocol for the Purification of 3-bromo-7-chloro-1-benzothiophene.
-
PubChem (2026). This compound. National Center for Biotechnology Information. Available at: [Link]
Sources
Technical Support Center: Identifying Impurities in 2-Bromo-5-ethylthiophene by NMR
Welcome to the technical support center for the analysis of 2-Bromo-5-ethylthiophene. This guide is designed for researchers, scientists, and professionals in drug development who utilize Nuclear Magnetic Resonance (NMR) spectroscopy for quality control and impurity profiling. Here, we address specific issues you may encounter during your experiments in a practical, question-and-answer format, grounded in established scientific principles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My ¹H NMR spectrum of this compound shows more than the expected two doublets for the thiophene ring protons. What are the likely impurities?
A1: The presence of additional signals in the aromatic region of the ¹H NMR spectrum typically points to impurities arising from the synthesis or degradation of this compound. The most common impurities are starting materials, over-brominated species, or isomers.
Common Impurities and Their ¹H NMR Signatures:
-
2-Ethylthiophene (Starting Material): If the initial bromination was incomplete, you will see signals for 2-ethylthiophene. Look for a multiplet around 7.08-6.78 ppm, a quartet around 2.85 ppm for the methylene (-CH2-) group, and a triplet around 1.31 ppm for the methyl (-CH3) group.[1][2][3]
-
2,5-Dibromothiophene (Over-bromination): This impurity can arise if the reaction conditions are too harsh. It will exhibit a singlet in the aromatic region around 6.83 ppm.[4][5][6]
-
3-Bromo-2-ethylthiophene (Isomeric Impurity): Depending on the synthetic route, isomeric impurities like 3-Bromo-2-ethylthiophene can be formed. The proton signals for this isomer will be in a different pattern and chemical shift range compared to the desired product.
Troubleshooting Workflow:
To confirm the identity of these impurities, consider the following steps:
-
Spiking Experiment: Add a small amount of a suspected impurity (e.g., 2-ethylthiophene) to your NMR sample and re-acquire the spectrum. An increase in the intensity of a specific set of peaks will confirm the presence of that impurity.
-
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) can help establish the coupling networks of the impurity protons, aiding in their structural elucidation.
Q2: I'm observing unexpected signals in the aliphatic region of the ¹H NMR spectrum. What could they be?
A2: Unidentified signals in the aliphatic region often originate from residual solvents used during synthesis or purification.
Common Residual Solvents and Their ¹H NMR Signals (in CDCl₃):
| Solvent | ¹H Chemical Shift (ppm) | Multiplicity |
| Acetone | 2.17 | Singlet |
| Dichloromethane | 5.30 | Singlet |
| Diethyl ether | 3.48 (q), 1.21 (t) | Quartet, Triplet |
| Ethyl acetate | 4.12 (q), 2.05 (s), 1.26 (t) | Quartet, Singlet, Triplet |
| Hexane | 1.25, 0.88 | Multiplets |
| Toluene | 7.27-7.17 (m), 2.36 (s) | Multiplet, Singlet |
Data sourced from established tables of NMR solvent impurities.[7][8][9][10][11]
Troubleshooting Protocol:
-
Check Synthesis and Purification Records: Review the solvents used in the reaction and workup steps.
-
High Vacuum Drying: Ensure your sample is thoroughly dried under high vacuum to remove volatile solvents.
-
Reference Published Data: Compare the chemical shifts of the unknown peaks to published data for common laboratory solvents.[8][9][10]
Q3: The integration of my thiophene proton signals is not 1:1 as expected. What could be the cause?
A3: A deviation from the expected 1:1 integration ratio for the two thiophene protons in this compound can indicate several issues:
-
Presence of an Overlapping Impurity: An impurity signal may be resonating at or near one of the thiophene proton signals, artificially increasing its integration.
-
Poor Phasing or Baseline Correction: Inaccurate phasing or baseline correction during NMR data processing can lead to integration errors.
-
Relaxation Effects (Less Common for ¹H): In some cases, particularly with paramagnetic impurities or in viscous solutions, differential relaxation times (T1) of the protons can affect signal intensity if the relaxation delay is too short.
Troubleshooting and Data Processing Workflow:
Caption: Troubleshooting workflow for integration inaccuracies.
Step-by-Step Protocol:
-
Re-examine the Spectrum: Zoom in on the thiophene proton signals to look for any underlying broad signals or shoulders that might indicate an overlapping peak.
-
Reprocess the Raw Data: Go back to the FID (Free Induction Decay) and carefully re-process the spectrum. Pay close attention to phase correction and ensure a flat baseline across the entire spectrum.
-
Optimize Acquisition Parameters: If the problem persists, and you suspect relaxation issues, increase the relaxation delay (d1) in your acquisition parameters (e.g., to 5 times the longest T1) and re-run the experiment.
Q4: How can I use ¹³C NMR to identify impurities in my this compound sample?
A4: ¹³C NMR spectroscopy is a powerful tool for identifying impurities, as the chemical shifts are highly sensitive to the local electronic environment of each carbon atom.
Expected ¹³C NMR Chemical Shifts for this compound and Potential Impurities:
| Compound | C2 (ppm) | C3 (ppm) | C4 (ppm) | C5 (ppm) | -CH₂- (ppm) | -CH₃ (ppm) |
| This compound | ~112 | ~130 | ~125 | ~148 | ~24 | ~16 |
| 2-Ethylthiophene[1] | ~123 | ~127 | ~125 | ~145 | 23.9 | 16.1 |
| 2,5-Dibromothiophene[6][12] | ~112 | ~130 | ~130 | ~112 | - | - |
Note: The chemical shifts are approximate and can vary slightly depending on the solvent and concentration.
Experimental Protocol for ¹³C NMR Analysis:
-
Sample Preparation: Prepare a concentrated sample of your this compound in a suitable deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire a standard proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be collected to obtain a good signal-to-noise ratio for potential low-level impurities.
-
DEPT Analysis: Running DEPT-135 and DEPT-90 experiments can help differentiate between CH, CH₂, and CH₃ groups, which is particularly useful for confirming the structures of aliphatic impurities or side chains.
-
Spectral Comparison: Compare the obtained spectrum with reference spectra of the pure compound and suspected impurities.
General Troubleshooting Guide for NMR Analysis
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Broad Peaks | - Poor shimming- Sample inhomogeneity (e.g., insolubility)- Sample too concentrated | - Re-shim the instrument.- Ensure the sample is fully dissolved; filter if necessary.- Dilute the sample.[13] |
| Poor Signal-to-Noise | - Sample is too dilute- Insufficient number of scans | - Prepare a more concentrated sample.- Increase the number of scans. |
| Incorrect Chemical Shifts | - Incorrect solvent lock- Wrong referencing | - Ensure the instrument is locked on the correct deuterated solvent.- Re-reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).[14] |
| Water Peak Obscuring Signals | - "Wet" NMR solvent- Water in the sample | - Use a fresh ampule of deuterated solvent.- Add a small amount of a drying agent like anhydrous K₂CO₃ to the solvent bottle.[13]- For exchangeable protons, add a drop of D₂O to the NMR tube to exchange the proton signal. |
Impurity Identification Decision Tree:
References
- 1. 2-Ethylthiophene(872-55-9) 13C NMR spectrum [chemicalbook.com]
- 2. 2-Ethylthiophene | C6H8S | CID 13388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. 2,5-Dibromothiophene(3141-27-3) 1H NMR spectrum [chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. 2,5-Dibromothiophene | C4H2Br2S | CID 18453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. epfl.ch [epfl.ch]
- 12. spectrabase.com [spectrabase.com]
- 13. Troubleshooting [chem.rochester.edu]
- 14. Troubleshooting | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
Technical Support Center: Strategies to Minimize Homocoupling in Reactions with 2-Bromo-5-ethylthiophene
<content_type>
Introduction
Welcome to the technical support center for chemists and researchers working with 2-Bromo-5-ethylthiophene. This guide is designed to provide in-depth, practical solutions to a common and often frustrating side reaction: homocoupling. Whether you are performing a Suzuki, Stille, Sonogashira, or another cross-coupling reaction, the formation of the undesired 5,5'-diethyl-2,2'-bithiophene byproduct can significantly reduce the yield of your target molecule and complicate purification.
This document moves beyond a simple list of procedures. It aims to provide a deep understanding of the underlying mechanisms that lead to homocoupling, empowering you to make informed decisions and troubleshoot effectively. We will explore the causality behind experimental choices, ensuring that every protocol is a self-validating system for success.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is homocoupling and why is it a problem with this compound?
Answer: Homocoupling is an undesired side reaction in cross-coupling catalysis where two molecules of the same coupling partner react with each other. In the context of reactions involving this compound, this typically results in the formation of 5,5'-diethyl-2,2'-bithiophene. This byproduct consumes your starting material, reduces the yield of your desired cross-coupled product, and often has similar chromatographic properties to the target compound, making purification challenging.
The electron-rich nature of the thiophene ring can influence the rates of the elementary steps in the catalytic cycle, sometimes favoring pathways that lead to homocoupling.
Q2: I'm observing significant formation of 5,5'-diethyl-2,2'-bithiophene in my Suzuki-Miyaura coupling. What are the primary causes?
Answer: In Suzuki-Miyaura reactions, homocoupling of the boronic acid or ester partner is a frequent issue. Several factors can contribute to this:
-
Presence of Oxygen: Dissolved oxygen in the reaction mixture is a major culprit.[1][2] Oxygen can promote the oxidative dimerization of the organoboron reagent.[1][2][3] It can also lead to the formation of Pd(II) species, which can directly facilitate the homocoupling of two boronic acid molecules.[1]
-
Choice of Palladium Precatalyst: Using a Pd(II) source like Pd(OAc)₂ or PdCl₂ can increase the likelihood of homocoupling.[1][4] These precatalysts must be reduced in situ to the active Pd(0) species, and this reduction can occur via the homocoupling of the boronic acid.[1][4]
-
Inappropriate Base Selection: While a base is necessary to activate the boronic acid, a strong base can sometimes accelerate homocoupling pathways.[4][5]
-
Sub-optimal Ligand Choice: The ligand plays a critical role in stabilizing the palladium center and modulating its reactivity. An inappropriate ligand may not efficiently promote the desired cross-coupling pathway over the homocoupling side reaction.
Troubleshooting Guide: Minimizing Homocoupling in Suzuki Coupling
Problem: High levels of 5,5'-diethyl-2,2'-bithiophene detected.
| Parameter | Recommendation & Rationale |
| Atmosphere Control | Action: Rigorously degas all solvents and reagents.[2] Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction setup and duration. A subsurface sparge with nitrogen can be particularly effective at removing dissolved oxygen.[6][7] Rationale: Minimizing oxygen prevents the oxidative homocoupling of the boronic acid and the formation of Pd(II) species that promote this side reaction.[1][2][6][7] |
| Palladium Source | Action: Opt for a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃. If using a Pd(II) source, consider the addition of a mild reducing agent.[6][7] Rationale: Starting with Pd(0) bypasses the in-situ reduction step that can consume the boronic acid via homocoupling.[1][4] |
| Ligand Selection | Action: Employ bulky, electron-rich phosphine ligands.[1][8][9][10] Examples include Buchwald-type ligands (e.g., XPhos, SPhos) or bulky trialkylphosphines (e.g., P(t-Bu)₃). Rationale: Bulky ligands accelerate the reductive elimination step, which is the final step in forming the desired product, making it more competitive with side reactions.[1][8][11] Electron-rich ligands facilitate the initial oxidative addition of this compound to the palladium center.[1][9][10] |
| Base Selection | Action: Use weaker inorganic bases like K₂CO₃ or K₃PO₄.[4] Rationale: These bases are generally less likely to promote the homocoupling of boronic acids compared to strong bases like NaOH.[4] |
Q3: My Sonogashira coupling of this compound with a terminal alkyne is yielding a lot of the diyne (alkyne homocoupling) byproduct. How can I prevent this?
Answer: The primary cause of alkyne homocoupling in Sonogashira reactions is the copper(I) co-catalyst, which can promote the oxidative dimerization of the terminal alkyne in the presence of oxygen.[12][13][14] This side reaction is known as the Glaser or Hay coupling.[12][13][14][15][16]
Troubleshooting Guide: Minimizing Diyne Formation in Sonogashira Coupling
Problem: Significant formation of the 1,4-disubstituted-1,3-diyne byproduct.
| Parameter | Recommendation & Rationale |
| Reaction Conditions | Action: Implement a copper-free Sonogashira protocol.[12][13][14] Rationale: Eliminating the copper(I) co-catalyst directly removes the primary promoter of Glaser-Hay type homocoupling.[12][13][14] While this may sometimes require slightly higher temperatures or more active catalysts, it is highly effective at preventing diyne formation.[3] |
| Atmosphere Control | Action: If a copper-catalyzed system is necessary, ensure strict exclusion of oxygen. Thoroughly degas all solvents and reagents and maintain a robust inert atmosphere.[12][13] Rationale: Oxygen is the oxidant required for the copper-mediated dimerization of the alkyne.[12][16] |
| Alternative Strategies | Action: Consider using a diluted hydrogen atmosphere (e.g., 5% H₂ in N₂ or Ar). Rationale: This has been shown to significantly reduce homocoupling of the terminal alkyne.[17] |
Q4: I am attempting a Stille coupling with an organotin reagent and this compound and observing homocoupling of the tin reagent. What are the key factors to consider?
Answer: Homocoupling of the organostannane reagent is a known side reaction in Stille couplings.[18] This can occur through two primary mechanisms: the reaction of two equivalents of the organotin reagent with the Pd(II) precatalyst, or a radical process involving the Pd(0) catalyst.[18]
Troubleshooting Guide: Minimizing Homocoupling in Stille Coupling
Problem: Formation of the R²-R² dimer from the organostannane reagent.
| Parameter | Recommendation & Rationale |
| Ligand Choice | Action: Utilize electron-rich and bulky phosphine ligands. Rationale: Similar to Suzuki coupling, these ligands promote the desired catalytic cycle. Bulky ligands can disfavor the formation of palladium complexes that might lead to homocoupling. |
| Additives | Action: The addition of certain additives, such as copper(I) salts, can sometimes alter the reaction pathway and suppress homocoupling, although this needs to be optimized for each specific system. |
| Stoichiometry | Action: Carefully control the stoichiometry of the organotin reagent. Using a large excess can increase the probability of homocoupling. |
Experimental Protocols
Optimized Suzuki-Miyaura Coupling Protocol to Minimize Homocoupling
This protocol is designed for the coupling of this compound with an arylboronic acid, incorporating best practices to suppress the formation of 5,5'-diethyl-2,2'-bithiophene.
Reaction Setup:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the arylboronic acid (1.2 equivalents) and potassium phosphate (K₃PO₄, 3.0 equivalents).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with argon three times. A gentle, positive pressure of argon should be maintained throughout the setup.[3]
-
Reagent Addition: Under the positive flow of argon, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and the anhydrous, degassed solvent (e.g., 1,4-dioxane).[3]
-
Substrate Addition: Add this compound (1.0 equivalent) via syringe.
-
Reaction: Heat the mixture to the optimized temperature (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Copper-Free Sonogashira Coupling Protocol
This protocol is optimized to prevent the Glaser-Hay homocoupling of the terminal alkyne partner.
Reaction Setup:
-
To a flame-dried Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%) and a magnetic stir bar.[3]
-
Inert Atmosphere: Seal the flask, evacuate, and backfill with argon three times.[3]
-
Reagent Addition: Under a positive flow of argon, add this compound (1.0 equivalent), the terminal alkyne (1.2 equivalents), and a degassed, anhydrous amine base/solvent (e.g., triethylamine or diisopropylamine).[3]
-
Reaction: Heat the mixture (e.g., to 80 °C) and stir until the reaction is complete as monitored by TLC or GC-MS.
-
Work-up: Cool the reaction mixture, dilute with an appropriate solvent (e.g., diethyl ether), and filter through a pad of celite to remove solid byproducts. Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine. Dry the organic layer and concentrate in vacuo.
-
Purification: Purify the desired product via column chromatography.
Visualizing the Problem: Reaction Pathways
Suzuki-Miyaura Coupling: Desired vs. Undesired Pathways
The following diagram illustrates the catalytic cycle for a Suzuki-Miyaura coupling and the competing homocoupling pathway. The key to minimizing the side reaction is to favor the kinetics of the main cycle, particularly the reductive elimination step that forms the desired product.
Caption: Suzuki catalytic cycles: desired cross-coupling vs. undesired homocoupling.
Troubleshooting Logic Flow for Homocoupling
This flowchart provides a systematic approach to diagnosing and solving issues with homocoupling in your cross-coupling reactions.
Caption: Troubleshooting decision tree for homocoupling side reactions.
References
-
Title: Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1 Source: Royal Society of Chemistry URL: [Link]
-
Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]
-
Title: Suzuki reaction - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations Source: ResearchGate URL: [Link]
-
Title: Suzuki-Miyaura Coupling - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]
-
Title: Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis Source: Paper Teplate URL: [Link]
-
Title: Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 Source: ACS Publications URL: [Link]
-
Title: Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design Source: Organic Chemistry Frontiers (RSC Publishing) URL: [Link]
-
Title: Sonogashira coupling - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]
-
Title: Copper-free Sonogashira coupling Source: The chemical reaction database URL: [Link]
-
Title: Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF Source: ResearchGate URL: [Link]
-
Title: How to prevent metal catalysed homocoupling reaction of boronic acids? Source: ResearchGate URL: [Link]
-
Title: Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes | Request PDF Source: ResearchGate URL: [Link]
-
Title: Understanding the Use of Phosphine-(EWO) Ligands in Negishi Cross-Coupling: Experimental and Density Functional Theory Mechanistic Study Source: ACS Publications URL: [Link]
-
Title: How to approach choosing reaction conditions for Suzuki? Source: Reddit URL: [Link]
-
Title: Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Problems with Suzuki coupling Source: Reddit URL: [Link]
-
Title: Diagnosing issues with a failed Suzuki coupling? Source: Reddit URL: [Link]
-
Title: Stille Coupling Source: Organic Chemistry Portal URL: [Link]
-
Title: The role of phosphorus ligands in the homo and co-polymerization of vinyl monomers | Request PDF Source: ResearchGate URL: [Link]
-
Title: How can I solve my problem with Suzuki coupling? Source: ResearchGate URL: [Link]
-
Title: Sonogashira Coupling Source: NROChemistry URL: [Link]
-
Title: Stille reaction - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Stille Coupling - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]
-
Title: Ligand design for cross-couplings: phosphines Source: YouTube URL: [Link]
-
Title: Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems Source: RSC Publishing URL: [Link]
-
Title: Glaser Coupling, Hay Coupling Source: Organic Chemistry Portal URL: [Link]
-
Title: Glaser coupling - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Sonogashira Coupling Reaction with Diminished Homocoupling Source: ACS Publications URL: [Link]
-
Title: Sonogashira Coupling Source: Organic Chemistry Portal URL: [Link]
-
Title: The Mechanisms of the Stille Reaction Source: University of Windsor URL: [Link]
-
Title: Sonogashira Coupling - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 11. old.rrjournals.com [old.rrjournals.com]
- 12. books.rsc.org [books.rsc.org]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 15. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 16. Glaser coupling - Wikipedia [en.wikipedia.org]
- 17. depts.washington.edu [depts.washington.edu]
- 18. Stille reaction - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to the Electrochemical Properties of Polymers Derived from 2-Bromo-5-ethylthiophene
This guide provides an in-depth comparison of the electrochemical properties of polymers derived from 2-Bromo-5-ethylthiophene, designed for researchers, scientists, and professionals in drug development. We will explore the synthesis, characterization, and comparative performance of these polymers against relevant alternatives, supported by experimental data and established scientific principles.
Introduction: The Significance of Substituted Polythiophenes
Polythiophenes are a class of conducting polymers widely studied for their applications in organic electronics, including sensors, transistors, and electrochromic devices.[1][2] The introduction of substituents onto the thiophene ring, such as an ethyl group, can significantly alter the polymer's physical and electrochemical properties. Specifically, the ethyl group in poly(3-ethylthiophene), derived from this compound, can enhance solubility and processability, which are crucial for device fabrication. This guide focuses on the nuances of how this specific substitution impacts electrochemical behavior.
Synthesis Strategies: Tailoring Polymer Properties
The properties of poly(3-ethylthiophene) are intrinsically linked to its synthesis method, which dictates molecular weight, regioregularity, and ultimately, electrochemical performance.[3] Two primary methods are discussed:
-
Chemical Oxidative Polymerization: This method often employs an oxidant like ferric chloride (FeCl₃) to polymerize the monomer.[4][5][6] While being a straightforward and cost-effective approach, it can lead to polymers with lower regioregularity, meaning the ethyl side chains are not consistently oriented in a head-to-tail fashion.[5] This irregularity can disrupt the planarity of the polymer backbone, hindering charge transport.[1]
-
Grignard Metathesis (GRIM) Polymerization: The GRIM method is a powerful technique for synthesizing highly regioregular poly(3-alkylthiophenes).[7][8][9] It involves the formation of a Grignard reagent from a di-brominated monomer, followed by nickel-catalyzed polymerization.[3][10] This method yields polymers with a high degree of head-to-tail couplings, which is critical for achieving desirable electronic properties.[9]
Caption: Workflow from synthesis to electrochemical characterization.
Electrochemical Characterization Techniques: Unveiling Polymer Behavior
To understand the electrochemical properties of these polymers, several key techniques are employed:
-
Cyclic Voltammetry (CV): This is a fundamental electrochemical technique used to determine the oxidation and reduction potentials of the polymer.[11][12] From these potentials, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, as well as the electrochemical band gap, can be estimated.[13] These parameters are crucial for predicting the polymer's behavior in electronic devices.
-
Electrochemical Impedance Spectroscopy (EIS): EIS is a powerful tool for studying the charge transfer and ionic conductivity of conducting polymers.[14][15][16] It provides information about the charge transfer resistance at the electrode-polymer interface and the bulk redox capacitance of the polymer film.[14]
-
Spectroelectrochemistry: This technique combines spectroscopy with electrochemistry to monitor changes in the polymer's absorption spectrum as a function of the applied potential.[17] This allows for the correlation of electronic transitions with the electrochemical state of the polymer.
Comparative Analysis of Electrochemical Properties
The electrochemical properties of poly(3-ethylthiophene) are best understood in comparison to other poly(3-alkylthiophene)s (P3ATs). The length and nature of the alkyl side chain significantly influence these properties.
| Polymer | Oxidation Onset (V vs. Ag/Ag+) | Electrochemical Band Gap (eV) | Key Considerations |
| Poly(3-ethylthiophene) | Typically around 0.5 - 0.7 V | ~2.0 - 2.2 eV | Good balance of solubility and electronic properties. |
| Poly(3-methylthiophene) (P3MT) | Slightly higher than P3ET | ~2.1 - 2.3 eV | Lower solubility compared to longer-chain P3ATs.[18][19] |
| Poly(3-hexylthiophene) (P3HT) | Typically around 0.4 - 0.6 V | ~1.9 - 2.1 eV | Highly studied, often used as a benchmark.[20][21] Good solubility and high mobility.[13] |
| Poly(3-octylthiophene) (P3OT) | Similar to P3HT | ~1.9 - 2.1 eV | Increased solubility due to the longer alkyl chain.[18][22] |
Note: These values are representative and can vary depending on the synthesis method, molecular weight, regioregularity, and experimental conditions.
The ethyl group in poly(3-ethylthiophene) provides a good compromise between the lower solubility of poly(3-methylthiophene) and the potentially excessive insulating effect of very long alkyl chains. The oxidation potential is a key indicator of the ease with which the polymer can be p-doped (oxidized). A lower oxidation potential is generally desirable for applications requiring efficient hole injection. The electrochemical band gap is a critical parameter that determines the polymer's optical and electronic properties.
The Critical Role of Regioregularity
The arrangement of the alkyl side chains along the polymer backbone, known as regioregularity, has a profound impact on the electrochemical properties.[22] Head-to-tail (HT) coupling leads to a more planar polymer backbone, which facilitates π-stacking and intermolecular charge hopping.[20] This results in:
-
Lower Oxidation Potentials: Easier removal of electrons.
-
Narrower Band Gaps: Red-shifted absorption spectra.
-
Higher Conductivity: More efficient charge transport.
Regiorandom polymers, with a mix of head-to-head and tail-to-tail linkages, have a more twisted backbone, which disrupts conjugation and leads to inferior electronic properties.[1]
Caption: Impact of regioregularity on polymer structure and properties.
Experimental Protocols
Protocol 1: Synthesis of Regioregular Poly(3-ethylthiophene) via GRIM Polymerization
This protocol is adapted from established procedures for the GRIM polymerization of 3-alkylthiophenes.[7][8]
Materials:
-
2,5-Dibromo-3-ethylthiophene (monomer)
-
Anhydrous Tetrahydrofuran (THF)
-
Methylmagnesium bromide (CH₃MgBr) solution in diethyl ether
-
[1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂)
-
Methanol
-
Hydrochloric acid (HCl)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2,5-dibromo-3-ethylthiophene (1.0 equivalent) in anhydrous THF.
-
Grignard Metathesis: Cool the solution to 0 °C and slowly add methylmagnesium bromide (1.0 equivalent). Allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours. This step forms the magnesium-thiophene intermediates.[7]
-
Polymerization: Cool the reaction mixture to room temperature and add the Ni(dppp)Cl₂ catalyst (0.5-1.0 mol%). Heat the solution to reflux and stir for 2 hours.
-
Quenching and Precipitation: Pour the reaction mixture into methanol containing a small amount of HCl to quench the reaction and precipitate the polymer.
-
Purification: Filter the crude polymer and purify it by Soxhlet extraction with methanol, hexane, and chloroform to remove catalyst residues and low molecular weight oligomers. The final polymer is collected from the chloroform fraction.
Protocol 2: Electrochemical Characterization by Cyclic Voltammetry
Materials and Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
Working electrode (e.g., platinum or glassy carbon)
-
Counter electrode (e.g., platinum wire)
-
Reference electrode (e.g., Ag/AgCl or Ag/Ag⁺)
-
Electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous acetonitrile)
-
Polymer film drop-cast or spin-coated onto the working electrode
Procedure:
-
Cell Assembly: Assemble the three-electrode cell with the polymer-coated working electrode, counter electrode, and reference electrode in the electrolyte solution.
-
De-aeration: Purge the electrolyte solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.
-
Cyclic Voltammetry Scan: Set the potential window to scan from the neutral state of the polymer to its oxidized state and back. A typical range for poly(3-ethylthiophene) would be from 0 V to approximately 1.2 V vs. Ag/Ag⁺.
-
Data Acquisition: Record the cyclic voltammogram at a specific scan rate (e.g., 50 mV/s). Multiple cycles should be run to ensure the stability of the polymer film.
-
Data Analysis: From the resulting voltammogram, determine the onset potential of oxidation (E_ox) and reduction (E_red). These values can be used to estimate the HOMO and LUMO energy levels and the electrochemical band gap (E_g) using the following empirical formulas:
-
HOMO (eV) = - (E_ox + 4.8)
-
LUMO (eV) = - (E_red + 4.8)
-
E_g (eV) = LUMO - HOMO
-
Conclusion
Polymers derived from this compound, specifically poly(3-ethylthiophene), offer a compelling set of electrochemical properties for various applications. The ethyl side chain provides a favorable balance of solubility and electronic performance. However, to fully harness their potential, careful control over the synthesis, particularly to achieve high regioregularity, is paramount. The GRIM polymerization method stands out as a superior strategy for this purpose. Comparative analysis with other poly(3-alkylthiophene)s highlights the nuanced role of the side chain in tuning the electrochemical characteristics. Future research should continue to explore the optimization of synthesis conditions and the development of novel derivatives to further enhance the performance of these promising materials.
References
- The Role of Electrochemical and Spectroelectrochemical Techniques in the Preparation and Characterization of Conjugated Polymers: From Polyaniline to Modern Organic Semiconductors. Polymers.
- Application Notes and Protocols for Grignard Coupling Reactions of 3-Substituted Thiophenes. Benchchem.
- Electrochemical Impedance Spectroscopy (EIS)
- A Comparative Guide to the Electronic Properties of Alkylthio- vs. Alkyl-Substituted Polythiophenes. Benchchem.
- Conductive Polymer Characteriz
- Electrochemical Impedance Spectroscopy of Conductive Polymer Co
- Regioregularity and deposition effect on the physical/chemical properties of polythiophene deriv
- Poly(3-alkylthiophenes) and Polydiphenylamine copolymers: a comparative study using Electrochemical Impedance Spectroscopy. Request PDF.
- Molecular Weight-Dependent Oxidation and Optoelectronic Properties of Defect-Free Macrocyclic Poly(3-hexylthiophene). PMC - PubMed Central.
- Oxidative Photopolymerization of 3,4‐Ethylenedoxythiophene (EDOT) via Graphitic Carbon Nitride. MPG.PuRe.
- Synthetic routes to poly(3-(2- ethylhexyl)thiophene)
- Electrochemical and optical properties of 3',4'-bis(alkyloxy)-2,2':5',2"-terthiophene bearing multifunctional polymers. Taylor & Francis Online.
- Enabling Conducting Polymer Applications: Methods for Achieving High Molecular Weight in Chemical Oxidative Polymerization in Alkyl- and Ether-Substituted Thiophenes. MDPI.
- The influence of different electrolytes on the electrical and optical properties of polymer films electrochemically synthesized
- SUPPORTING INFORMATION - Macrocyclic Regioregular Poly(3-hexylthiophene): From Controlled Synthesis to Nanotubular Assemblies.
- Influence of solvent used on oxidative polymerization of Poly(3-hexylthiophene) in their chemical properties. SciELO.
- A Simple Method to Prepare Head-to-Tail Coupled, Regioregular Poly(3-alkylthiophenes) Using Grignard Metathesis.
- Chemometric Evaluation of Poly(3-hexylthiophene) Electrochemical Aging Path as a Function of Electrochemical Synthesis Variables. SciELO.
- Synthesis of Highly Conductive Poly(3-hexylthiophene)
- Cyclic voltammetry characterization (v = 0.1 V s⁻¹) of P3HT/ITO and ITO...
- Spectro-electrochemical studies of [conjugated] polymer single-molecules, nanoparticles, and thin films.
- Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based c
- Grignard metathesis (GRIM) method for the synthesis of regioregular poly(3-alkylthiophene)s with well-defined molecular weights.
- Regioregular, Head-to-Tail Coupled Poly(3-alkylthiophenes) Made Easy by the GRIM Method: Investigation of the Reaction and the Origin of Regioselectivity.
- Electrochemical characterization of the polymers.
- Catalytic oxidative polymerization of thiophene deriv
- Electrochemical Sensors Based on Organic Conjug
- Tuning the surface energies in a family of poly-3- alkylthiophenes bearing hydrophilic side-chains synthesized via direct. The Royal Society of Chemistry.
- The synthesis of poly(thiophene-co-fluorene) gradient copolymers. AWS.
- Impact of the anion on electrochemically doped regioregular and regiorandom poly(3. ChemRxiv.
- Grignard metathesis (GRIM) polymerization for the synthesis of conjugated block copolymers containing regioregular poly(3-hexylthiophene). Request PDF.
- Electrochemistry of Conjugated Polymers and Electrochemical Applic
- On the Electrochemical Synthesis of Poly-3-Methylthiophene.
- Electrochemical Postfunctionalization of Thiophene–Fluorene Alternating Copolymers via Anodic C–H Phosphonyl
- Phase Transition-Governed Asymmetry in Poly(3-alkylthiophenes) Redox Kinetics: An Electrochemical Study.
- Electrochemical Impedance Spectroscopy of PEO-LATP Model Multilayers: Ionic Charge Transport and Transfer.
- Characterization of polymer electrolytes by dielectric response using Electrochemical Impedance Spectroscopy. IUPAC.
- Electrochemical and Optical Characterization of Poly (3-methylthiophene): Effects of Solvent, Anion, and Applied Potential.
- Electrolyte effect on the electrochemical properties of poly(3-methylthiophene) thin films. Scilit.
- Electrochemical Polymerization of Thiophenes in the Presence of Bithiophene or Terthiophene: Kinetics and Mechanism of the Polym. DTIC.
- Electrochemical synthesis of poly(3,4-ethylenedioxythiophene)
- Synthesis of 2,3,4,5-Tetraphenylfuran, -thiophene and -pyrrole from Toluene. Journal of the Korean Chemical Society.
- A Novel Synthesis of 2,5-Dibromo-3-[2-2(Methoxyethoxy)Ethoxy]Methylthiophene. JOCPR.
Sources
- 1. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel a ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09712K [pubs.rsc.org]
- 2. Electrochemical Sensors Based on Organic Conjugated Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Enabling Conducting Polymer Applications: Methods for Achieving High Molecular Weight in Chemical Oxidative Polymerization in Alkyl- and Ether-Substituted Thiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.cmu.edu [chem.cmu.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Molecular Weight-Dependent Oxidation and Optoelectronic Properties of Defect-Free Macrocyclic Poly(3-hexylthiophene) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Conductive Polymer Characterization via EIS – Advances in Polymer Science [ncstate.pressbooks.pub]
- 16. ntrs.nasa.gov [ntrs.nasa.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. Regioregularity and deposition effect on the physical/chemical properties of polythiophene derivatives films - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Palladium Catalysts for 2-Bromo-5-ethylthiophene Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of thiophene scaffolds is a cornerstone in the synthesis of high-value organic materials and pharmaceutical agents. Thiophene-containing molecules are integral to a range of applications, from organic electronics to potent therapeutics. Among the various synthetic strategies, palladium-catalyzed cross-coupling reactions of halogenated thiophenes stand out for their efficiency and versatility in forming new carbon-carbon and carbon-heteroatom bonds.
This guide provides an in-depth comparative analysis of palladium catalyst systems for the coupling reactions of a key building block: 2-Bromo-5-ethylthiophene. We will delve into the performance of different catalysts in Suzuki-Miyaura, Heck, and Sonogashira couplings, offering experimental data from closely related systems to inform catalyst selection. Beyond just presenting data, this guide, written from the perspective of a Senior Application Scientist, will elucidate the mechanistic principles and rationale behind experimental design, empowering you to optimize your synthetic routes.
The Critical Role of the Palladium Catalyst
The success of a cross-coupling reaction hinges on the choice of the palladium catalyst. The catalyst system, comprising a palladium precursor and a ligand, governs the reaction's efficiency, substrate scope, and selectivity. The ligand's steric and electronic properties are particularly crucial, as they influence the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. Bulky, electron-rich ligands, for instance, are known to facilitate the often rate-limiting oxidative addition step and promote the final reductive elimination.
Suzuki-Miyaura Coupling: Forging Biaryl Linkages
The Suzuki-Miyaura reaction is a powerful and widely used method for constructing C(sp²)-C(sp²) bonds, making it invaluable for synthesizing biaryl and vinyl-substituted thiophenes. The choice of the palladium catalyst is critical for achieving high yields, especially with potentially challenging substrates like substituted bromothiophenes.
Comparative Performance of Palladium Catalysts in Suzuki-Miyaura Coupling
While a direct head-to-head comparison for this compound is not extensively documented in a single study, we can synthesize a comparative overview from studies on structurally similar 2-bromothiophenes.
| Catalyst System | Ligand Type | Key Features | Typical Yields (for similar substrates) | Reference(s) |
| Pd(PPh₃)₄ | Monodentate Phosphine | "Classic" catalyst, commercially available, and effective for many substrates. Can sometimes require higher catalyst loadings and temperatures. | Moderate to Good | [1][2][3][4] |
| Pd(OAc)₂ / SPhos | Biaryl Phosphine (Buchwald) | Highly active for a broad range of aryl bromides, including hindered and heteroaromatic substrates. Often allows for lower catalyst loadings and milder reaction conditions. | Excellent | [5][6] |
| Pd(OAc)₂ / XPhos | Biaryl Phosphine (Buchwald) | Similar to SPhos, with exceptional activity for challenging substrates, including aryl chlorides. | Excellent | [5][6][7] |
| Pd(dppf)Cl₂ | Ferrocenyl Phosphine | Stable and effective catalyst, particularly good for preventing β-hydride elimination. | Good to Excellent | [4] |
| Ligandless (e.g., Pd(OAc)₂) | No Ligand | Can be effective in some cases, offering a simpler and more cost-effective setup. However, catalyst stability and activity can be lower. | Variable | [8][9] |
Table 1: Comparative overview of common palladium catalysts for the Suzuki-Miyaura coupling of 2-bromothiophenes.
Mechanistic Insight & Catalyst Selection Rationale
The superior performance of catalysts bearing bulky, electron-rich biaryl phosphine ligands like SPhos and XPhos can be attributed to their ability to stabilize the monoligated Pd(0) species, which is believed to be the active catalyst in many cross-coupling reactions. This stabilization promotes efficient oxidative addition of the aryl bromide to the palladium center. Furthermore, the steric bulk of these ligands facilitates the reductive elimination step, which releases the final product and regenerates the active catalyst.
For a standard Suzuki-Miyaura coupling of this compound, Pd(PPh₃)₄ is a reliable starting point due to its simplicity and proven track record with similar substrates[1][2]. However, for optimizing yield and reaction time, or for more challenging coupling partners, a system based on Pd(OAc)₂ with SPhos or XPhos is highly recommended[5][6].
Sources
- 1. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 7. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 9. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
performance of 2-Bromo-5-ethylthiophene-based OFETs versus furan-based analogues
An In-Depth Comparative Guide to Thiophene and Furan-Based Organic Field-Effect Transistors (OFETs)
Introduction: The Role of Heterocycles in Modern Electronics
In the landscape of organic electronics, five-membered aromatic heterocycles, particularly thiophene and furan, serve as fundamental building blocks for organic semiconductors.[1] Their utility in devices like Organic Field-Effect Transistors (OFETs), the cornerstone of flexible and low-cost electronics, is well-established.[2][3] Thiophene-based materials have long been the benchmark, demonstrating high charge carrier mobilities and stability.[4] However, furan, its oxygen-containing analogue, is rapidly gaining attention as a potentially more sustainable and electronically viable alternative, often derived from renewable biomass sources.[1][5]
This guide provides a comparative analysis of the performance of OFETs based on these two critical heterocycles. We will use 2-Bromo-5-ethylthiophene as a representative building block for the thiophene class and compare its projected performance against its direct furan analogue. This comparison is grounded in fundamental physicochemical principles and supported by experimental data from analogous systems reported in the literature.
Part 1: Fundamental Physicochemical Properties - A Tale of Two Heteroatoms
The distinct electronic and structural characteristics of thiophene and furan originate from the difference in their heteroatom: sulfur versus oxygen. This single atomic substitution has a cascading effect on aromaticity, electronic structure, and intermolecular interactions, which are critical for charge transport in the solid state.[1]
-
Aromaticity and Stability: Sulfur is less electronegative than oxygen and possesses available 3d orbitals, which enhances the aromaticity of the thiophene ring compared to furan.[1] This generally translates to greater environmental and thermal stability in thiophene-based materials. The aromaticity order is often cited as Benzene > Thiophene > Pyrrole > Furan.[1]
-
Electronic Properties: The higher electronegativity of oxygen in furan leads to a lower-lying Highest Occupied Molecular Orbital (HOMO) energy level compared to its thiophene counterpart. This can be advantageous in stabilizing the material against ambient oxidation.[6]
-
Molecular Packing and Conformation: The smaller atomic radius of oxygen reduces steric hindrance between adjacent rings in a polymer or oligomer.[7] This often results in a more planar molecular backbone for furan-based systems, which can facilitate denser π-π stacking and potentially improve intermolecular charge hopping.[8] In contrast, oligothiophenes often exhibit a torsion angle of approximately 150° between units.[1][7]
The molecular structures of our representative building blocks, this compound and its furan analogue, are depicted below. The bromo-substituent serves as a crucial handle for synthetic chemists, enabling the construction of larger π-conjugated systems via cross-coupling reactions, while the ethyl group enhances solubility for solution-based processing.
Caption: Molecular structures of key heterocyclic building blocks.
Part 2: OFET Performance: A Comparative Analysis
Historically, thiophene-based semiconductors have demonstrated superior charge carrier mobilities.[12] However, recent advancements in molecular design have shown that furan-containing polymers can achieve comparable, and sometimes superior, performance by leveraging their tendency for planar backbones and ordered molecular packing.[13][14] It has been demonstrated that substituting thiophene units with furan can yield nearly comparable performance to all-thiophene polymers, offering a path to more sustainable materials without sacrificing high performance.[15]
| Performance Metric | Thiophene-Based Systems (Typical) | Furan-Based Systems (Typical) | Causality & Rationale |
| Hole Mobility (μh) | 0.1 - 3.5 cm²/Vs[12][16] | 0.01 - 0.7 cm²/Vs[8][13] | Thiophene's higher aromaticity and polarizability have traditionally led to higher mobilities. However, furan's planarity can promote strong π-π stacking, leading to surprisingly high mobilities in well-designed molecules.[8] |
| On/Off Ratio (Ion/Ioff) | 106 - 108[16][17] | 105 - 107 | This ratio is highly dependent on the semiconductor's bandgap and the quality of the dielectric interface. Both systems can achieve high ratios suitable for switching applications. |
| Threshold Voltage (Vth) | 0 to -20 V | +5 to -15 V[18] | Vth is sensitive to trap states at the semiconductor-dielectric interface and the semiconductor's HOMO/LUMO levels. Furan's lower HOMO can sometimes lead to different Vth characteristics. Judicious interface engineering can significantly reduce Vth in both systems.[18][19] |
| Stability | Generally Higher | Historically Lower, but Improving | Thiophene's greater resonance energy contributes to higher intrinsic stability.[1] However, modern molecular design has produced furan-based materials with excellent operational stability. |
Part 3: Experimental Protocols for Fabrication and Characterization
To ensure the trustworthiness of this guide, we provide a self-validating, detailed experimental workflow for the fabrication and characterization of a Bottom-Gate, Top-Contact (BGTC) OFET, a common and reliable device architecture.
A. Synthesis of a Representative Polymer (Illustrative Example)
A common method to synthesize conjugated polymers from bromo-heterocycles is the Stille cross-coupling reaction.
-
Monomer Preparation: Synthesize the necessary stannylated co-monomer. For example, reacting a dibrominated aromatic compound with hexamethylditin in the presence of a palladium catalyst.
-
Polymerization:
-
In an inert atmosphere (e.g., a glovebox or under Argon), dissolve this compound (or its furan analogue) and the stannylated co-monomer in an anhydrous solvent like toluene or DMF.
-
Add a palladium catalyst, such as Pd(PPh₃)₄, to the solution.[20]
-
Heat the reaction mixture (e.g., to 90-120 °C) and stir for 24-48 hours. The progress can be monitored by techniques like GPC.
-
Rationale: The palladium catalyst is essential for oxidatively adding to the C-Br bond and facilitating the transmetalation/reductive elimination cycle that forms the new C-C bond, extending the polymer chain.
-
-
Purification:
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol.
-
Filter the solid polymer and perform sequential Soxhlet extractions with methanol, acetone, and hexane to remove catalyst residues and low molecular weight oligomers.
-
Finally, dissolve the purified polymer in a high-boiling point solvent like chloroform or chlorobenzene.
-
Rationale: Purity is paramount. Catalyst residues and impurities act as charge traps, severely degrading OFET performance.[21]
-
B. OFET Fabrication (BGTC Architecture)
Caption: A step-by-step workflow for OFET fabrication and analysis.
-
Substrate Preparation:
-
Use heavily n-doped Si wafers with a thermally grown SiO₂ layer (e.g., 300 nm) as the substrate. The doped Si acts as the gate electrode and the SiO₂ as the gate dielectric.
-
Clean the substrates by sequential ultrasonication in acetone and isopropyl alcohol (IPA) for 15 minutes each. Dry with a stream of N₂.
-
-
Dielectric Surface Treatment:
-
Treat the SiO₂ surface with UV-Ozone for 10 minutes to create a hydrophilic surface with hydroxyl groups.
-
Immediately transfer the substrates to a vacuum desiccator containing a few drops of a silanizing agent like octadecyltrichlorosilane (OTS) in an open vial.[13]
-
Rationale: The OTS forms a self-assembled monolayer (SAM) on the dielectric. This nonpolar surface reduces charge trapping and promotes better crystalline ordering of the organic semiconductor, which is critical for achieving high mobility.[18]
-
-
Semiconductor Deposition:
-
Prepare a solution of the synthesized polymer (e.g., 5-10 mg/mL in chloroform).
-
Spin-coat the solution onto the treated substrates at 2000-3000 RPM for 60 seconds. This should result in a thin film (30-50 nm).
-
-
Annealing:
-
Transfer the films to a hotplate in an inert N₂ atmosphere and anneal at a temperature just below the material's glass transition temperature (e.g., 100-150 °C) for 30 minutes.
-
Rationale: Annealing provides thermal energy for the polymer chains to rearrange into more ordered, crystalline domains, which enhances charge transport pathways.
-
-
Source-Drain Electrode Deposition:
-
Using a shadow mask to define the channel length (L) and width (W), thermally evaporate 50 nm of Gold (Au) to form the source and drain electrodes.
-
Rationale: Gold is chosen for its high work function, which generally provides a good ohmic contact for hole injection into p-type organic semiconductors.
-
C. OFET Characterization
-
Place the fabricated device on the chuck of a semiconductor probe station.
-
Using a parameter analyzer (e.g., Keithley 4200-SCS), measure the transfer and output characteristics.
-
Output Curve: Measure the drain current (IDS) as the drain-source voltage (VDS) is swept (e.g., 0 to -80 V) at various constant gate-source voltages (VGS).
-
Transfer Curve: Measure IDS as VGS is swept (e.g., +20 to -80 V) at a high, constant VDS (e.g., -80 V).
-
-
From these curves, extract the key parameters. Field-effect mobility is typically calculated in the saturation regime using the equation: IDS = (W/2L) * μ * Ci * (VGS - Vth)² where Ci is the capacitance per unit area of the gate dielectric.
Caption: Diagram of a standard BGTC OFET device structure.
Conclusion and Future Outlook
The long-standing dominance of thiophene-based materials in OFETs is being challenged by significant progress in their furan-based analogues. While thiophenes often still provide the highest charge carrier mobilities due to their inherent electronic properties, furans offer a compelling alternative with the potential for greater backbone planarity and derivation from sustainable sources.[5] Research has shown that furan can be a promising building block, with some furan-based devices exhibiting mobilities as high as 0.0122 cm² V⁻¹ s⁻¹.[13]
The choice between a thiophene or furan-based system is no longer a simple matter of peak performance versus sustainability. As molecular design strategies become more sophisticated, the performance gap is narrowing. Future research will likely focus on creating novel co-polymers that strategically incorporate both furan and thiophene units, aiming to harness the best properties of each: the high intrinsic mobility of thiophene and the ideal packing geometry and sustainability of furan. For researchers and developers, the key takeaway is that both classes of materials are powerful tools, and the optimal choice will depend on the specific application's requirements for performance, stability, and environmental impact.
References
-
Effect of thiophene/furan substitution on organic field effect transistor properties of arylthiadiazole based organic semiconductors. ResearchGate. [Link]
-
Comparative study of thiophene and furan oligomers: Unveiling structural, electronic, and optical properties. AIP Publishing. [Link]
-
High-performance flexible organic field effect transistors with print-based nanowires. ResearchGate. [Link]
-
Examples of p‐type fused thiophenes‐based organic semiconductors and their OFET performances. ResearchGate. [Link]
-
Bottom gate top contact organic transistors using thiophene and furan flanked diketopyrrolopyrrole polymers and its comparative study. ResearchGate. [Link]
-
Electrode and dielectric layer interface device engineering study using furan flanked diketopyrrolopyrrole–dithienothiophene polymer based organic transistors. PubMed Central. [Link]
-
Electronic properties and field-effect transistors of oligomers based on thiophene and furan units end capped with benzofuran moieties. ResearchGate. [Link]
-
Engineering the Interfacial Materials of Organic Field-Effect Transistors for Efficient Charge Transport. ACS Publications. [Link]
-
The design and synthesis of fused thiophenes and their applications in organic field-effect transistors. OUCI. [Link]
-
Structural, Photophysical, and Distributed Feedback Lasing Characteristics of Furan-Substituted Thiophene/Phenylene Co-Oligomer Single Crystals. PubMed Central. [Link]
-
Optimizing OFET Performance with Tailored Thiophene-Based Semiconductors. Ningbo Inno Pharmchem Co., Ltd.. [Link]
-
Molecular Design Concept for Enhancement Charge Carrier Mobility in OFETs: A Review. PubMed Central. [Link]
-
Optoelectronic characteristics of furan substituted thiophene/phenylene co-oligomer single crystals for organic lasing. Journal of Materials Chemistry C. [Link]
-
TOPICAL REVIEW: Organic field-effect transistors using single crystals. ResearchGate. [Link]
-
Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit. PubMed Central. [Link]
-
Furan Is Superior to Thiophene: A Furan-Cored AIEgen with Remarkable Chromism and OLED Performance. ResearchGate. [Link]
-
Advances in Charge Carrier Mobility of Diketopyrrolopyrrole-Based Organic Semiconductors. MDPI. [Link]
-
A Novel Donor-Acceptor Thiophene-Containing Oligomer Comprising Dibenzothiophene-S,S-dioxide Units for Solution-Processable Organic Field Effect Transistor. MDPI. [Link]
-
Molecular Design Concept for Enhancement Charge Carrier Mobility in OFETs: A Review. Semantic Scholar. [Link]
-
Categories, playing roles, and affected properties of furan‐based materials as well as development timeline for representative furan‐based materials. ResearchGate. [Link]
-
Organic Field-Effect Transistors. MIT. [Link]
-
Organic semiconductors for organic field-effect transistors. PubMed Central. [Link]
-
Organic Semiconductor Field-Effect Transistors Based on Organic-2D Heterostructures. Frontiers. [Link]
-
High ON/OFF ratio single crystal transistors based on ultrathin thienoacene microplates. Journal of Materials Chemistry C. [Link]
-
The New Era of Organic Field-Effect Transistors: Hybrid OECTs, OLEFETs and OFEWs. MDPI. [Link]
-
Thiophene-Furan oligomers: Beyond-DFT Study of Electronic and Optical Properties. arXiv. [Link]
-
A Review on Organic Field-Effect Transistors. GRENZE Scientific Society. [Link]
-
Is there any formula to calculate the ON/OFF Ratio in OFET?. ResearchGate. [Link]
-
Recent Advances of Furan and Its Derivatives Based Semiconductor Materials for Organic Photovoltaics. ResearchGate. [Link]
-
Optimizing OFET Performance with High-Quality Thiophene Derivatives. Ningbo Inno Pharmchem Co., Ltd.. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Organic semiconductors for organic field-effect transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The design and synthesis of fused thiophenes and their applications in organic field-effect transistors [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. [2110.15414] Thiophene-Furan oligomers: Beyond-DFT Study of Electronic and Optical Properties [arxiv.org]
- 8. Optoelectronic characteristics of furan substituted thiophene/phenylene co-oligomer single crystals for organic lasing - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC03149K [pubs.rsc.org]
- 9. Molecular Design Concept for Enhancement Charge Carrier Mobility in OFETs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Organic Semiconductor Field-Effect Transistors Based on Organic-2D Heterostructures [frontiersin.org]
- 11. ossila.com [ossila.com]
- 12. web.mit.edu [web.mit.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. High ON/OFF ratio single crystal transistors based on ultrathin thienoacene microplates - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 18. Electrode and dielectric layer interface device engineering study using furan flanked diketopyrrolopyrrole–dithienothiophene polymer based organic transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. nbinno.com [nbinno.com]
A Senior Application Scientist's Guide to the Analytical Characterization of 2-Bromo-5-ethylthiophene Derivatives
Introduction
2-Bromo-5-ethylthiophene and its derivatives are heterocyclic compounds of significant interest, serving as crucial building blocks in the synthesis of pharmaceuticals, organic electronic materials, and conducting polymers. The precise substitution pattern and purity of these intermediates are paramount, as they directly influence the physicochemical and functional properties of the final products. Consequently, a robust and multi-faceted analytical approach is not merely a quality control step but a foundational component of the research and development lifecycle.
This guide provides a comparative overview of the principal analytical methods for the comprehensive characterization of this compound derivatives. We will move beyond procedural lists to explore the causality behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals. The discussion is grounded in the principles of structural elucidation and quantitative analysis, from initial separation to definitive three-dimensional structural confirmation.
I. Chromatographic Methods: The Foundation of Separation and Quantification
For any complex reaction mixture, the first step towards characterization is the separation of the target molecule from starting materials, by-products, and impurities. Chromatographic techniques are the workhorses for this purpose, providing both qualitative and quantitative data.
A. High-Performance Liquid Chromatography (HPLC)
HPLC is a premier technique for the separation and quantification of moderately polar, non-volatile compounds like many thiophene derivatives.[1]
Expertise & Experience: The Rationale Behind the Method
The choice of Reverse-Phase HPLC (RP-HPLC) is logical for this compound derivatives. The molecule possesses both nonpolar (ethyl group, thiophene ring) and polarizable (bromine, sulfur) characteristics, making it well-suited for partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[1] The mobile phase, typically a gradient of acetonitrile and water, allows for the effective elution and separation of compounds with varying polarities.[2][3] The addition of a small amount of acid, such as formic or phosphoric acid, can sharpen peaks by suppressing the ionization of any acidic or basic functional groups on the derivatives.[1][2] UV detection is highly effective, as the conjugated π-system of the thiophene ring absorbs UV light.
Experimental Protocol: RP-HPLC-UV Analysis
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration within the detector's linear range (e.g., 0.1-1 mg/mL).
-
Filter the sample through a 0.22 µm syringe filter to remove particulate matter, protecting the column and system from blockages.
-
-
Instrumentation and Conditions:
-
HPLC System: A standard system with a gradient pump, autosampler, column oven, and UV-Vis detector.[1]
-
Column: A C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size) is a robust starting point.[1][3]
-
Mobile Phase: Acetonitrile (Solvent B) and water with 0.1% formic acid (Solvent A).
-
Gradient: Start at 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: Monitor at the λ_max of the thiophene chromophore, typically around 230-260 nm.[4]
-
-
Data Analysis:
-
Identify the peak corresponding to the target derivative by comparing its retention time to a pure standard.
-
Quantify the compound by creating a calibration curve from standard solutions of known concentrations.
-
Data Presentation: Comparative Retention Times
The following table illustrates typical separation achievable with RP-HPLC for related thiophene compounds.
| Compound | Typical Retention Time (min)[3] |
| Dibenzothiophene Sulfone | 3.31 |
| Dibenzothiophene (DBT) | 6.23 |
| 4,6-dimethyldibenzothiophene | 10.24 |
Visualization: HPLC Analysis Workflow
Caption: General workflow for HPLC analysis of thiophene derivatives.
B. Gas Chromatography-Mass Spectrometry (GC-MS)
For derivatives that are volatile and thermally stable, GC-MS is a powerful alternative, offering exceptional separation efficiency and definitive identification through mass analysis.
Expertise & Experience: The Rationale Behind the Method
The semi-volatile nature of this compound makes it an ideal candidate for GC analysis. The choice of a low-to-mid polarity column (e.g., 5% phenyl polysiloxane) provides good selectivity for such aromatic compounds. Coupling the GC to a mass spectrometer is crucial. Not only does it provide the molecular weight, but the electron ionization (EI) process generates a reproducible fragmentation pattern that acts as a "fingerprint" for the molecule.[5] Critically, the presence of a bromine atom is readily confirmed by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br), which results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal abundance.[6]
Experimental Protocol: GC-MS Analysis
-
Sample Preparation:
-
Prepare a dilute solution (e.g., 10-100 µg/mL) of the sample in a volatile organic solvent like dichloromethane or ethyl acetate.
-
If the sample is in a complex matrix, perform a liquid-liquid extraction to isolate the analyte.
-
Ensure the sample is dry (e.g., pass through anhydrous sodium sulfate) to protect the GC column.
-
-
Instrumentation and Conditions:
-
GC-MS System: A GC system coupled to a mass spectrometer (e.g., quadrupole).
-
Column: A capillary column such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm).
-
Injector: Split/splitless injector at 250 °C.
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 450.
-
Source Temperature: 230 °C.
-
-
-
Data Analysis:
-
Analyze the total ion chromatogram (TIC) to determine the retention time of the analyte.
-
Examine the mass spectrum of the corresponding peak to confirm the molecular weight and analyze the fragmentation pattern and bromine isotopic signature.
-
Visualization: GC-MS Analysis Workflow
Caption: Workflow for GC-MS analysis of volatile thiophene derivatives.
II. Spectroscopic Methods: Unveiling the Molecular Structure
Once a compound is purified, spectroscopic techniques are employed to confirm its molecular structure.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful and definitive technique for elucidating the covalent framework of an organic molecule in solution.
Expertise & Experience: The Rationale Behind the Method
¹H and ¹³C NMR experiments are indispensable. For a compound like this compound, ¹H NMR will clearly show the protons of the ethyl group (a quartet and a triplet) and the two protons on the thiophene ring.[7] The chemical shifts and, crucially, the coupling constants (J-values) between these aromatic protons are diagnostic of their relative positions (ortho, meta, para).[8] ¹³C NMR provides complementary information, showing a distinct signal for each unique carbon atom in the molecule.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
-
Instrumentation and Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 300-500 MHz).[9]
-
Experiments: Acquire standard ¹H, ¹³C, and optionally 2D correlation spectra (e.g., COSY, HSQC) for unambiguous assignments.
-
-
Data Analysis:
-
Integrate the ¹H signals to determine the relative number of protons.
-
Analyze chemical shifts, multiplicities (singlet, doublet, etc.), and coupling constants to assemble the molecular fragments.
-
Assign each signal in the ¹H and ¹³C spectra to a specific atom in the proposed structure.
-
Data Presentation: Expected ¹H NMR Data
For a hypothetical this compound derivative, the data would resemble the following:
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Thiophene H-3 | ~6.8-7.0 | Doublet | ~3.5-4.0 |
| Thiophene H-4 | ~6.7-6.9 | Doublet | ~3.5-4.0 |
| -CH₂- (ethyl) | ~2.8-3.0 | Quartet | ~7.5 |
| -CH₃ (ethyl) | ~1.2-1.4 | Triplet | ~7.5 |
B. Vibrational Spectroscopy: FTIR and Raman
FTIR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.
Expertise & Experience: The Rationale Behind the Method
These methods are excellent for confirming the presence of the core thiophene structure. The spectra are dominated by bands corresponding to the C=C and C-C stretching vibrations of the aromatic ring, typically found in the 1300-1500 cm⁻¹ region.[10] C-H stretching vibrations on the ring appear above 3000 cm⁻¹.[11] While not as structurally definitive as NMR, these techniques are fast, non-destructive, and can provide information about molecular symmetry and conformation.[12]
Data Presentation: Key Vibrational Frequencies
| Vibrational Mode | FTIR (cm⁻¹)[11] | Raman (cm⁻¹)[10][13] |
| Aromatic C-H Stretch | ~3100 | ~3100 |
| Thiophene Ring Stretch (C=C) | ~1540-1400 | ~1445 (strong) |
| Thiophene Ring Stretch (C-C) | ~1400-1300 | ~1377 |
| C-H In-plane Bend | ~1250-1050 | Variable |
| C-S Stretch | Not easily assigned | ~710-570 |
III. X-ray Crystallography: The Unambiguous 3D Structure
When a single crystal of sufficient quality can be grown, X-ray crystallography provides the absolute, unequivocal three-dimensional structure of the molecule in the solid state.
Expertise & Experience: The Rationale Behind the Method
This technique is the gold standard for structural determination.[14] It goes beyond mere connectivity, providing precise bond lengths, bond angles, and information about how molecules pack together in a crystal lattice.[14][15] For novel derivatives, a crystal structure can confirm regiochemistry and stereochemistry without ambiguity, which is invaluable for publications, patents, and regulatory filings.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.[14]
-
Data Collection: A selected crystal is mounted on a diffractometer and cooled to low temperature (e.g., 100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam, and the diffraction patterns are collected as the crystal is rotated.[14]
-
Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the unit cell. An atomic model is fitted to this map and refined iteratively to achieve the best possible fit between the calculated and observed diffraction data.[14]
-
Validation: The final structure is validated to ensure it is chemically and crystallographically reasonable.
Visualization: X-ray Crystallography Workflow
Caption: General workflow for single-crystal X-ray crystallography.
IV. Comparative Summary of Analytical Techniques
| Technique | Primary Application | Information Provided | Key Advantage |
| HPLC-UV | Separation, Quantification, Purity Check | Retention Time, Purity (%), Concentration | Robust for non-volatile compounds |
| GC-MS | Separation, Identification, Quantification | Retention Time, Molecular Weight, Fragmentation Pattern | High resolution, definitive ID via MS |
| NMR | Unambiguous Structure Elucidation | Covalent structure, Connectivity, Regiochemistry | Gold standard for structure in solution |
| FTIR/Raman | Functional Group Identification | Presence of characteristic bonds (C=C, C-S, etc.) | Fast, non-destructive, conformational info |
| UV-Vis | Analysis of Conjugated Systems | Electronic transition energies (λ_max) | Simple, good for conjugated systems |
| X-ray | Absolute 3D Structure Determination | Bond lengths/angles, Stereochemistry, Packing | Unambiguous solid-state structure |
Conclusion
The comprehensive characterization of this compound derivatives is a task that necessitates a synergistic application of multiple analytical techniques. The journey begins with chromatographic methods like HPLC and GC-MS to ensure the purity and quantity of the material. It then proceeds to spectroscopic techniques, with NMR serving as the cornerstone for structural elucidation, supported by vibrational and UV-Vis spectroscopy for functional group confirmation. Finally, where possible, X-ray crystallography provides the ultimate, unambiguous confirmation of the three-dimensional molecular architecture.
By understanding the strengths and applications of each method, researchers can make informed decisions, ensuring the materials they synthesize are well-defined, pure, and suitable for their intended high-value applications in science and industry.
References
- A Comparative Guide to the X-ray Crystallographic Analysis of Substituted Thiophene Derivatives. (n.d.). Benchchem.
- Application Notes and Protocols for the HPLC Analysis of Thiophene Derivatives. (n.d.). Benchchem.
- Separation of Thiophene on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- A Multi-Wavelength Raman Study of Some Oligothiophenes and Polythiophene. (2023). MDPI.
- Experiments on thiophene pyrolysis using gas-phase Raman spectroscopy. (2025). AIP Publishing.
- Raman Fingerprints of π-Electron Delocalization in Polythiophene-Based Insulated Molecular Wires. (2022). ACS Publications.
- Raman spectroscopic characterization of a thiophene-based active material for resistive organic nonvolatile memories. (2009). Sci-Hub BOX.
- Raman spectroscopy as tool for the characterization of thio-polyaromatic hydrocarbons in organic minerals. (2025). ResearchGate.
- Spectroscopic study in the UV-Vis, near and mid IR of cationic species formed by interaction of thiophene, dithiophene and terthiophene with the zeolite H-Y. (n.d.). ResearchGate.
- Application Note: Analytical Methods for Detecting Thiophene-2-amidoxime in Reaction Mixtures. (n.d.). Benchchem.
- Polymorph-Dependent Emission in Cyano Group-Substituted Thiophene/Phenylene Co-Oligomer Crystals. (2025). American Chemical Society.
- FT-IR, FT-Raman and UV-Visible Spectral Analysis on (E)-N′-(thiophen-2-ylmethylene) Nicotinohydrazide. (2017). Prime Scholars.
-
UV-vis absorption spectra of (a) thiophene[1]Rotaxane and (b) polythiophene polyrotaxane. (n.d.). ResearchGate. Retrieved January 2, 2026, from
- Polymorph-Dependent Emission in Cyano Group-Substituted Thiophene/Phenylene Co-Oligomer Crystals. (2025). ACS Omega.
- Synthesis, X-ray analysis and computational studies of two novel thiophene derivatives. (n.d.). ResearchGate.
- Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. (n.d.). MDPI.
- Sample Preparation Protocol for Open Access MS. (n.d.). Mass Spectrometry Research Facility.
- The Infrared Absorption Spectra of Thiophene Derivatives. (n.d.). J-STAGE.
- Thiophene - Optional[UV-VIS] - Spectrum. (n.d.). SpectraBase.
- 2-Bromo-5-methylthiophene - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase.
- Two experimental NMR spectra of 2, 3-dibromo-thiophene, which... (n.d.). ResearchGate.
- Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. (n.d.).
- GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). (n.d.). ResearchGate.
- In-Depth Technical Guide: Molecular Weight of 2-Bromo-5-(2-ethylhexyl)thiophene. (n.d.). Benchchem.
- 2-Bromothiophene(1003-09-4) 1 H NMR. (n.d.). ChemicalBook.
- Improved Synthesis of. (2025). AperTO - Archivio Istituzionale Open Access dell'Università di Torino.
- Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. (n.d.). MDPI.
- Analysis of Trace (mg/kg) Thiophene in Benzene Using Two-Dimensional Gas Chromatography and Flame Ionization Detection. (2003). Agilent.
- Mass spectrometry of bisanellated thiophene-S-oxides as model substances for oxidation products in crude oil. (1983). ETDEWEB - OSTI.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Separation of Thiophene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. 2-Bromothiophene(1003-09-4) 1H NMR [m.chemicalbook.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 12. dacemirror.sci-hub.box [dacemirror.sci-hub.box]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
A Comparative Spectroscopic Guide to 2-Bromo-5-ethylthiophene Containing Materials
This guide provides an in-depth comparative analysis of materials derived from 2-Bromo-5-ethylthiophene using Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectroscopy. Designed for researchers, scientists, and professionals in drug development and materials science, this document elucidates the core principles of these analytical techniques and their application in characterizing thiophene-based structures, from simple monomers to complex polymers. We will explore the causal relationships behind spectral features and provide validated experimental protocols for reproducible results.
The Scientific Imperative: Why Spectroscopically Interrogate this compound?
This compound is a key heterocyclic building block in the synthesis of advanced organic materials. Its unique structure, featuring a reactive bromine atom for polymerization and an ethyl group to enhance solubility, makes it a valuable precursor for creating conjugated polymers like polythiophenes. These polymers are at the forefront of innovations in organic electronics, including organic light-emitting diodes (OLEDs), photovoltaics, and sensors.
Characterizing these materials is paramount to understanding their structure-property relationships. FT-IR and UV-Vis spectroscopy are powerful, non-destructive techniques that provide critical insights:
-
FT-IR Spectroscopy acts as a molecular fingerprint, identifying the specific functional groups and bonding arrangements within a material. It allows us to confirm the chemical structure of the monomer and track changes during polymerization.
-
UV-Vis Spectroscopy probes the electronic structure of the material. For thiophene-based compounds, it is particularly sensitive to the π-conjugated system, which is directly responsible for their electronic and optical properties.
This guide will compare the spectroscopic signatures of the this compound monomer to its polymerized form and other relevant thiophene derivatives, providing a clear framework for analysis.
Foundational Principles of Spectroscopic Analysis
To interpret the data presented, a brief overview of the underlying principles is necessary.
FT-IR Spectroscopy: Unveiling Molecular Vibrations
FT-IR spectroscopy operates on the principle that chemical bonds are not static; they vibrate at specific, quantized frequencies. When a sample is irradiated with infrared light, its bonds absorb the energy corresponding to their natural vibrational frequencies. This absorption is detected and plotted as a spectrum of absorbance or transmittance versus wavenumber (cm⁻¹). The resulting peaks are characteristic of specific functional groups (e.g., C-H, C=C, C-S), making FT-IR an invaluable tool for structural elucidation.[1][2]
UV-Vis Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. In conjugated systems like thiophenes, the delocalized π electrons can be excited to higher energy orbitals (π → π* transitions) by absorbing photons of a specific energy.[3] The wavelength of maximum absorption (λmax) is directly related to the energy gap of this transition. A key principle is that as the length of the π-conjugated system increases, the energy gap decreases, and the λmax shifts to a longer wavelength (a bathochromic or red shift) .[4] This makes UV-Vis spectroscopy exceptionally useful for monitoring polymerization and evaluating the electronic properties of the resulting polymer.
Spectroscopic Profile of the Monomer: this compound
While specific experimental data for this compound is not widely published, its spectrum can be reliably predicted based on well-characterized analogs like 2-Bromo-5-methylthiophene and other substituted thiophenes.[5]
Predicted FT-IR Signature
The FT-IR spectrum of this compound is expected to show a combination of peaks corresponding to the thiophene ring and its substituents.
| Wavenumber (cm⁻¹) | Vibration Type | Significance |
| ~3100 | Aromatic C-H stretch | Confirms the presence of the thiophene ring hydrogens. |
| 2965-2850 | Aliphatic C-H stretch | Characteristic of the ethyl group (-CH₂CH₃). |
| ~1450 | Aromatic C=C symmetric stretch | Indicates the double bond character within the thiophene ring.[6] |
| ~1030 | C-H in-plane bending | Aromatic C-H bending vibrations.[6] |
| ~810 | C-S stretch | Associated with the carbon-sulfur bond in the thiophene ring.[6] |
| ~700 | C-H out-of-plane bending | Sensitive to the substitution pattern on the aromatic ring. |
| 600-500 | C-Br stretch | Confirms the presence of the bromo-substituent. |
Predicted UV-Vis Signature
As a substituted thiophene, this compound will exhibit a strong absorption band in the UV region. Based on similar 2-bromothiophene derivatives, the λmax is predicted to be in the 240-260 nm range when dissolved in a non-polar solvent like cyclohexane.[7] This absorption corresponds to the π → π* electronic transition within the isolated thiophene ring.
Comparative Analysis: From Monomer to Polymer and Beyond
The true power of spectroscopic analysis becomes evident when comparing the monomer to its corresponding polymer, poly(5-ethylthiophene-2,5-diyl), and other thiophene derivatives. Polymerization dramatically alters the electronic and vibrational properties of the molecule.
FT-IR: Tracking the Polymerization
Upon successful polymerization (e.g., via Grignard metathesis or other coupling reactions where bromine is a leaving group), the FT-IR spectrum will exhibit distinct changes:
-
Disappearance of the C-Br Peak: The peak between 500-600 cm⁻¹ associated with the C-Br stretch will significantly diminish or disappear, providing direct evidence of C-C bond formation between monomer units.
-
Broadening of Peaks: Polymer spectra often show broader absorption bands compared to the sharp peaks of the small molecule monomer. This is due to the distribution of chain lengths and conformations in the polymer sample.
-
Shifts in Ring Vibrations: The C=C and C-H bending vibrations of the thiophene ring may shift slightly due to the new electronic environment and steric interactions along the polymer backbone. For instance, the aromatic C=C stretching in polythiophene is often observed around 1607 cm⁻¹.[4]
UV-Vis: Visualizing Extended Conjugation
The most dramatic change upon polymerization is observed in the UV-Vis spectrum.
As monomer units link to form a polymer, the π-orbitals of adjacent thiophene rings overlap, creating a long, delocalized electronic system. This extended conjugation significantly lowers the π-π* energy gap. Consequently, the polymer absorbs light at a much lower energy (longer wavelength).
-
Monomer (this compound): λmax ≈ 240-260 nm.[7]
-
Polythiophene: The λmax for polythiophenes can range from 450 nm to over 600 nm , depending on the side chains, regioregularity, and chain length.[8] For example, undoped poly(3-hexylthiophene) (P3HT), a closely related polymer, shows strong absorption around 500-600 nm.[8] This dramatic red shift is the hallmark of successful π-conjugated polymer formation.
Comparison with Alternative Thiophene Building Blocks
| Compound | Key FT-IR Features (cm⁻¹) | UV-Vis λmax (Monomer) | UV-Vis λmax (Polymer) | Key Differences & Insights |
| This compound | C-H (aliphatic) ~2960, C-Br ~550 | ~250 nm[7] | >450 nm | The ethyl group provides solubility. The single bromo-site allows for linear polymerization. |
| Thiophene | No aliphatic C-H, No C-Br | ~231 nm | ~480-550 nm | The baseline unsubstituted monomer. Its polymer is often poorly soluble. |
| 3-Hexylthiophene | Strong aliphatic C-H ~2925, No C-Br | ~236 nm | ~500-600 nm (P3HT)[8] | The long hexyl chain at the 3-position greatly enhances solubility and can promote ordered packing in films. |
| 2,5-Dibromothiophene | No aliphatic C-H, Strong C-Br ~550 | ~255 nm | ~480-550 nm | A difunctional monomer used for polymerization. The absence of an alkyl side chain results in a less soluble polymer. |
This comparison highlights how the choice of substituents on the thiophene ring—bromo, ethyl, or hexyl—not only alters the monomer's spectroscopic fingerprint but also critically dictates the properties (like solubility and extent of conjugation) of the final polymer.
Validated Experimental Protocols
Reproducible data is the cornerstone of scientific integrity. The following protocols provide a robust methodology for the spectroscopic analysis of thiophene-based materials.
General Workflow
Protocol for FT-IR Spectroscopy (ATR Method)
The Attenuated Total Reflectance (ATR) method is ideal for both liquid and solid samples, requiring minimal preparation.
-
Instrument Preparation: Ensure the FT-IR spectrometer and ATR crystal (typically diamond or germanium) are clean. Run a background scan in air to subtract atmospheric CO₂ and H₂O signals.
-
Sample Application:
-
For Liquids (Monomer): Place a single drop of the neat liquid directly onto the ATR crystal.
-
For Solids (Polymer): Place a small amount of the solid powder onto the crystal and apply firm, even pressure using the built-in clamp to ensure good contact.
-
-
Spectrum Acquisition:
-
Scan Range: 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: Co-add 16 or 32 scans to achieve a good signal-to-noise ratio.
-
-
Data Processing: Perform a baseline correction and use the instrument's software to identify and label significant peak wavenumbers.
Protocol for UV-Vis Spectroscopy
This protocol is for analyzing dilute solutions to determine λmax.
-
Solvent Selection: Choose a high-purity spectroscopic grade solvent that dissolves the sample and is transparent in the wavelength range of interest (e.g., chloroform, THF, cyclohexane).
-
Sample Preparation:
-
Prepare a stock solution of the sample with a known concentration (e.g., 1 mg/mL).
-
Dilute the stock solution until the maximum absorbance is within the optimal range for the spectrophotometer (typically 0.3 - 1.0 Absorbance Units) to ensure adherence to the Beer-Lambert Law.
-
-
Instrumentation:
-
Use a matched pair of quartz cuvettes (1 cm path length).
-
Fill one cuvette with the pure solvent to be used as a reference (blank).
-
Fill the second cuvette with the prepared sample solution.
-
-
Spectrum Acquisition:
-
Baseline Correction: Run a baseline scan with the solvent-filled cuvette in the sample beam path.
-
Sample Scan: Place the sample cuvette in the beam path and acquire the absorption spectrum over a range of 200 to 800 nm.
-
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) from the resulting spectrum.
Conclusion
FT-IR and UV-Vis spectroscopy are indispensable tools for the analysis of this compound and the materials derived from it. FT-IR provides definitive structural confirmation by identifying characteristic functional groups and monitoring the disappearance of reactive sites like the C-Br bond during polymerization. UV-Vis spectroscopy offers a direct window into the material's electronic properties, with the bathochromic shift of λmax serving as conclusive evidence of the formation of an extended π-conjugated system. By comparing the spectral data of the monomer to its polymer and other thiophene analogs, researchers can gain critical insights into structure-property relationships, enabling the rational design of novel materials for advanced applications.
References
-
Benchchem. (n.d.). Spectroscopic Properties of 2-Bromo-5-(2-ethylhexyl)thiophene: A Technical Guide. Retrieved from Benchchem website.[7]
-
ResearchGate. (n.d.). UV-Visible spectrum of polythiophene nanoparticles. Retrieved from ResearchGate.[4]
- Semantic Scholar. (n.d.). Spectroscopic Study of Thiophene-Pyrrole-Containing S,N-Heteroheptacenes Compared to Acenes and Phenacenes.
-
PubChem. (n.d.). 2-Bromo-5-methylthiophene. Retrieved from PubChem.[5]
-
ACS Publications. (2020). UV-to-IR Absorption of Molecularly p-Doped Polythiophenes with Alkyl and Oligoether Side Chains: Experiment and Interpretation Based on Density Functional Theory. The Journal of Physical Chemistry B.[8]
- Singh, M. V., et al. (2023). Synthetic procedures, properties, and applications of thiophene-based azo scaffolds. ES Food & Agroforestry.
- ResearchGate. (n.d.). FTIR spectra (a) polypyrrole, (b) polythiophene, (c) polymer from mixture of pyrrole and thiophene.
-
Scribd. (n.d.). Full Report Uv-Vis and Ftir. Retrieved from Scribd.[3]
- ResearchGate. (n.d.). Photophysical properties of polythiophenes 7 and 8 a UV/vis absorption....
- Singh, M. V., et al. (2023). Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. ES Food & Agroforestry.
-
PubMed. (2020). UV-to-IR Absorption of Molecularly p-Doped Polythiophenes with Alkyl and Oligoether Side Chains: Experiment and Interpretation Based on Density Functional Theory.[9]
- Wikipedia. (n.d.). Thiophene.
- ACS Publications. (2023). Polymorph-Dependent Emission in Cyano Group-Substituted Thiophene/Phenylene Co-Oligomer Crystals. ACS Omega.
-
YouTube. (2022). NACK S10.3: FTIR and and UV-Vis Spectroscopy Techniques. Retrieved from YouTube.[1]
- NIST. (n.d.). 2-Acetyl-5-bromothiophene. NIST WebBook.
- Spectroscopy Online. (2024). Applications and Theories of FTIR and UV-Vis Spectroscopy.
- NIST. (n.d.). 2-Acetyl-5-bromothiophene. NIST WebBook.
- PubChem. (n.d.). 2-Bromo-5-[2-(5-bromothiophen-2-yl)ethyl]thiophene.
- PMC. (n.d.). Synthesis and Polymerization of Thiophene‐Bearing 2‐Oxazolines and 2‐Oxazines.
- RSC Publishing. (2020).
-
ResearchGate. (n.d.). UV-vis absorption spectra of (a) thiophene[4]Rotaxane and (b) polythiophene polyrotaxane. Retrieved from ResearchGate.
-
ResearchGate. (n.d.). FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. Retrieved from ResearchGate.[6]
- MDPI. (2022). Synthesis and Characterization of Polymers Containing Ethynylene and Ethynylene-Thiophene Based Alternating Polymers Containing 2,1,3-Linked Naphthothiadiazole Units as Acceptor Linked with Fluorine as Donor: Electrochemical and Spectroscopic Studies.
- ResearchGate. (n.d.). FT-IR spectra recorded for (a) 5-bromothiophene-2-carbaldehyde, (b)....
- YouTube. (2022).
- ResearchGate. (n.d.). Thiophene, 2‐Bromo‐5‐methyl‐ | Request PDF.
- NIST. (n.d.). Thiophene. NIST WebBook.
- PMC. (n.d.).
-
PubMed Central. (2021). Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In Vitro Bioactivities of the Momordica balsamina Leaf Extract.[2]
- MDPI. (n.d.).
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In Vitro Bioactivities of the Momordica balsamina Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-Bromo-5-methylthiophene | C5H5BrS | CID 69831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. UV-to-IR Absorption of Molecularly p-Doped Polythiophenes with Alkyl and Oligoether Side Chains: Experiment and Interpretation Based on Density Functional Theory - PubMed [pubmed.ncbi.nlm.nih.gov]
mass spectrometry fragmentation pattern of 2-Bromo-5-ethylthiophene
Starting Data Analysis
I've initiated a thorough search for the mass spectrometry fragmentation pattern of 2-Bromo-5-ethylthiophene. My focus is on pinpointing the molecular ion and crucial fragment ions. I am also seeking experimental data to validate and enrich my findings. I'm keen to find any data to cross reference with my theoretical findings.
Expanding Spectral Search
I'm now expanding my search for the mass spectrometry data. I'm focusing on finding information on structurally similar compounds like 2-ethylthiophene and 2-bromothiophene. This comparative analysis will help me understand the fragmentation patterns of this compound. I'm also delving into the common fragmentation mechanisms of thiophene derivatives under electron ionization conditions.
Deepening Fragmentation Understanding
I'm now fully immersed in the fragmentation process. I'm focusing on the expected pathways like benzylic cleavage and bromine loss. I've designed a draft DOT graph to visualize these proposed routes. I'm also preparing a comparison table for the experimental data and predicted fragmentation patterns. I have also thought through the structure of the guide, and the protocol section.
comparing the stability of thiophene vs furan derivatives in electronic devices
An In-Depth Guide to the Stability of Thiophene vs. Furan Derivatives in Electronic Devices
Introduction: The Bedrock of Performance
In the realm of organic electronics, the long-term operational stability of materials is not merely a feature—it is the bedrock upon which practical application is built. Among the most ubiquitous building blocks for organic semiconductors are five-membered aromatic heterocycles, with thiophene and furan derivatives being principal contenders.[1] While structurally similar, the subtle substitution of a sulfur atom (thiophene) for an oxygen atom (furan) instigates a cascade of electrochemical and physical changes that profoundly impact the durability of devices such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).
This guide provides a comparative analysis of the stability of thiophene and furan-based materials, grounded in fundamental chemical principles and supported by experimental data. We will explore the causal links between heteroatom identity, aromaticity, and degradation resistance, offering researchers and materials scientists a comprehensive framework for informed material selection and design.
The Root of Stability: A Tale of Two Heteroatoms
The principal distinction in stability between thiophene and furan derivatives originates from the intrinsic properties of their respective heteroatoms: sulfur and oxygen. These differences manifest primarily in the aromaticity and electronic structure of the heterocyclic rings.
Aromaticity: The Decisive Factor
Aromaticity, the exceptional stability of certain cyclic, planar molecules with delocalized π-electron systems, is the key determinant of chemical stability.[2] Both thiophene and furan are aromatic, satisfying Hückel's rule with 6 π-electrons.[3][4] However, the degree of aromaticity differs significantly, following the established order: Benzene > Thiophene > Pyrrole > Furan .[1][5]
This hierarchy is a direct consequence of the heteroatom's electronegativity.[2] Oxygen is more electronegative than sulfur. As a result, the oxygen atom in furan holds its lone pair of electrons more tightly, making them less available for delocalization into the π-system of the ring.[2][4] Conversely, sulfur's lower electronegativity and the presence of available 3d orbitals in thiophene facilitate a more effective delocalization of its lone pair, enhancing the resonance stabilization of the ring.[1] This superior aromatic character endows thiophene and its derivatives with greater inherent chemical stability compared to their furan counterparts.[1][6]
dot graph ERD { layout=neato; graph [overlap=false, splines=true, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#5F6368"];
} dot Figure 1: Causality diagram linking heteroatom properties to molecular stability.
Structural and Electronic Implications
Beyond aromaticity, the heteroatom choice influences molecular geometry and electronic energy levels.
-
Backbone Conformation: The smaller atomic size of oxygen compared to sulfur reduces steric hindrance between adjacent rings in a polymer chain. This often allows furan-based oligomers and polymers to adopt a more planar backbone conformation, whereas polythiophenes typically exhibit a torsion angle of around 150° between units.[1][7][8] This increased planarity in furan-based systems can enhance π-π stacking and potentially improve charge transport, though it may not always translate to better stability.
-
Oxidation Potential: Furan's higher electronegativity means it holds onto its electrons more tightly, generally giving furan derivatives a higher oxidation potential compared to their thiophene analogues.[1][9]
| Property | Thiophene Derivatives | Furan Derivatives | Rationale |
| Aromaticity Order | Higher (Benzene > Thiophene > Furan)[1][5] | Lower (Thiophene > Furan)[1][5] | Lower electronegativity of sulfur allows for better electron delocalization.[2] |
| Oxidation Potential | Lower | Higher[1] | The more electronegative oxygen atom stabilizes electrons more effectively. |
| Backbone Conformation | Torsion angle of ~150° between units.[7] | More planar conformation.[1][8] | The smaller size of the oxygen atom reduces steric hindrance.[8] |
Experimental Evidence: Stability in Action
While theoretical principles favor thiophene for stability, experimental results reveal a more nuanced picture where performance and stability must be balanced.
Superior Stability of Thiophene
Polythiophene and its derivatives are widely recognized for their good environmental and thermal stability, which has established them as the benchmark material in many organic electronic applications.[1][10] In contrast, early studies of polyfuran noted lower stability, with films often bleaching upon exposure to air and light.[1] The higher aromaticity of the thiophene ring makes it less susceptible to electrophilic attack and oxidative degradation, which are common failure modes in organic semiconductors.[11]
The Furan Advantage: Performance Over Stability?
Despite the stability concerns, furan-based materials are gaining significant attention as a bio-renewable alternative that can, in some cases, outperform thiophenes.[1] The unique electronic properties of the furan ring can be leveraged to achieve superior device efficiencies.
A compelling example comes from the field of dye-sensitized solar cells (DSSCs). In a comparative study, two dyes with a D–A−π–A structure were synthesized, one containing a 4,7-di(furan-2-yl)benzo[c][3][12][13]thiadiazole linker (WS5) and the other its direct thiophene analogue (WS6).[9][14] The device incorporating the furan-based WS5 dye demonstrated a significantly higher power conversion efficiency (PCE).
| Dye | Heterocycle Linker | Jsc (mA cm⁻²) | Voc (mV) | Fill Factor (ff) | PCE (%) |
| WS5 | Furan | 10.87 | 680 | 0.75 | 5.5 |
| WS6 | Thiophene | 7.14 | 640 | 0.77 | 3.5 |
| Data sourced from Sharmoukh et al., 2020.[9][14][15] |
The superior performance of the furan-based dye was attributed to a favorable alignment of its molecular orbitals, allowing for efficient charge injection into the semiconductor.[15] This highlights a critical trade-off: while thiophene may offer greater intrinsic stability, furan's electronic tuning can lead to higher initial device performance.[9] Recent research has also demonstrated that the stability of furan-based polymers can be substantially improved through molecular engineering, sometimes even surpassing their thiophene counterparts.[1]
Common Degradation Pathways
The instability of these heterocycles in electronic devices often stems from their susceptibility to oxidation, particularly in the presence of oxygen, water, and light.
dot graph Degradation { rankdir=LR; node [shape=box, style="filled", fontname="Arial", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#5F6368"];
} dot Figure 2: A simplified pathway for oxidative degradation of heterocyclic rings.
In p-type thiophene-based organic electrochemical transistors (OECTs), degradation can be accelerated by the reaction of dissolved oxygen at the device electrodes, which produces mobile reactive species that aggressively attack the conjugated material.[11][16] This process destroys the π-conjugation, disrupting charge transport and leading to device failure.[11] Due to its lower aromatic stabilization energy, the furan ring is generally more vulnerable to such oxidative ring-opening reactions than the more robust thiophene ring.
Standard Protocol for Assessing Device Stability: An OFET Example
To quantitatively compare the stability of different materials, standardized stress testing protocols are essential. The following is a representative methodology for evaluating the operational stability of an OFET.
Objective: To measure the degradation of key transistor parameters under continuous electrical bias stress.
Methodology:
-
Initial Characterization: Measure the initial transfer and output characteristics of the OFET device to determine pristine parameters, including:
-
On/Off ratio
-
Carrier mobility (μ)
-
Threshold voltage (Vth)
-
Subthreshold swing (SS)
-
-
Bias Stress Application:
-
Place the device in a controlled environment (e.g., inert N₂ atmosphere or ambient air, specified temperature).
-
Apply a constant gate-source voltage (Vgs) and drain-source voltage (Vds) to bias the transistor in the "on" state (typically in the saturation regime). A common stress condition is Vgs = Vds = -20 V for a p-type device.
-
-
Intermittent Characterization:
-
At predetermined time intervals (e.g., 0, 10, 100, 1000, 10000 seconds), interrupt the bias stress.
-
Quickly measure the transfer curve again to extract the evolving parameters (μ, Vth, etc.).
-
-
Data Analysis:
-
Plot the change in threshold voltage (ΔVth) versus stress time. A significant Vth shift indicates charge trapping at the semiconductor-dielectric interface or within the semiconductor.
-
Plot the normalized mobility (μ/μ₀) versus stress time. A decrease in mobility signifies degradation of the semiconductor's charge-transporting ability.
-
-
Endpoint: Continue the stress test until the device performance drops below a predefined failure threshold (e.g., 50% of initial mobility) or for a set total duration.
dot graph Workflow { rankdir=TB; node [shape=box, style="filled", fontname="Arial", fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontcolor="#5F6368"];
} dot Figure 3: Workflow for a typical OFET bias stress test.
Conclusion: Navigating the Stability-Performance Trade-off
The choice between thiophene and furan derivatives for electronic devices is not a matter of absolute superiority but one of strategic compromise.
-
Thiophene derivatives remain the gold standard for applications where long-term stability and robustness are paramount. Their higher aromaticity provides a fundamental defense against chemical and oxidative degradation.[1][6]
-
Furan derivatives present a compelling alternative when maximizing initial device performance is the primary goal. Their unique electronic structure and tendency toward planar conformations can be exploited to achieve higher efficiencies, particularly in photovoltaic applications.[8][9]
The future of organic electronics will likely involve a synergistic approach, creating copolymers that incorporate both furan and thiophene units to harness the optimal balance of performance and stability.[7] As synthetic strategies for enhancing the intrinsic stability of furan-based materials continue to evolve, the lines between these two foundational heterocycles will become increasingly blurred, empowering researchers with a more versatile and powerful toolkit for next-generation electronic devices.
References
-
Pharmaguideline. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene. Available from: [Link]
-
StackExchange. The order of aromaticity of benzene, thiophene, pyrrole, furan, and pyridine. (2018). Available from: [Link]
-
Slideshare. Relative Aromaticity & Reactivity of Pyrrole, Furan & Thiophene. (2017). Available from: [Link]
-
ChemRxiv. Theoretical studies of furan and thiophene nanothreads: structures, cycloaddition barriers and activation volumes. (2020). Available from: [Link]
-
Prepp. Aromaticity Order: Pyridine, Thiophene, Pyrrole, Furan. (2024). Available from: [Link]
-
ACS Publications. Chemical Bonding and Aromaticity in Furan, Pyrrole, and Thiophene: A Magnetic Shielding Study. (2005). Available from: [Link]
-
AIP Publishing. Comparative study of thiophene and furan oligomers: Unveiling structural, electronic, and optical properties. (2023). Available from: [Link]
-
ACS Publications. Comparison between Benzothiadizole–Thiophene- and Benzothiadizole–Furan-Based D–A−π–A Dyes Applied in Dye-Sensitized Solar Cells: Experimental and Theoretical Insights. (2020). Available from: [Link]
-
arXiv. Thiophene-Furan oligomers: Beyond-DFT Study of Electronic and Optical Properties. (2021). Available from: [Link]
-
Aakash Blog. Explained: Why Thiophene Is More Stable Than Pyrrole And Furan. Available from: [Link]
-
ACS Publications. Organic Dyes Containing Furan Moiety for High-Performance Dye-Sensitized Solar Cells. (2009). Available from: [Link]
-
ResearchGate. A Computational Study of the Relative Aromaticity of Pyrrole, Furan, Thiophene and Selenophene, and Their Diels-Alder Stereoselectivity. (2016). Available from: [Link]
-
ScholarBank@NUS. Organic dyes incorporating a thiophene or furan moiety for efficient dye-sensitized solar cells. (2014). Available from: [Link]
-
MDPI. Fused-Thiophene Based Materials for Organic Photovoltaics and Dye-Sensitized Solar Cells. (2014). Available from: [Link]
-
ResearchGate. Furan Is Superior to Thiophene: A Furan-Cored AIEgen with Remarkable Chromism and OLED Performance. (2017). Available from: [Link]
-
Princeton University. Sources and Mechanism of Degradation in p-Type Thiophene-Based Organic Electrochemical Transistors. (2022). Available from: [Link]
-
RSC Publishing. Optoelectronic characteristics of furan substituted thiophene/phenylene co-oligomer single crystals for organic lasing. (2024). Available from: [Link]
-
ResearchGate. Sources and Mechanism of Degradation in p-Type Thiophene-Based Organic Electrochemical Transistors. (2022). Available from: [Link]
-
PubMed Central. Comparison between Benzothiadizole–Thiophene- and Benzothiadizole–Furan-Based D–A−π–A Dyes Applied in Dye-Sensitized Solar Cells: Experimental and Theoretical Insights. (2020). Available from: [Link]
-
ResearchGate. Comparison between Benzothiadizole–Thiophene- and Benzothiadizole–Furan-Based D–A−π–A Dyes Applied in Dye-Sensitized Solar Cells: Experimental and Theoretical Insights. (2020). Available from: [Link]
-
Ask this paper. sources-and-mechanism-of-degradation-in-p-type-thiophene-based-organic-electrochemical-transistors. (2022). Available from: [Link]
-
ResearchGate. Group 16 conjugated polymers based on furan, thiophene, selenophene, and tellurophene. (2021). Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. prepp.in [prepp.in]
- 3. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene | Pharmaguideline [pharmaguideline.com]
- 4. Relative Aromaticity & Reactivity of Pyrrole, Furan & Thiophene | PDF [slideshare.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Explained: Why Thiophene Is More Stable Than Pyrrole And Furan - Aakash Blog [aakash.ac.in]
- 7. [2110.15414] Thiophene-Furan oligomers: Beyond-DFT Study of Electronic and Optical Properties [arxiv.org]
- 8. Optoelectronic characteristics of furan substituted thiophene/phenylene co-oligomer single crystals for organic lasing - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC03149K [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. collaborate.princeton.edu [collaborate.princeton.edu]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Comparison between Benzothiadizole–Thiophene- and Benzothiadizole–Furan-Based D–A−π–A Dyes Applied in Dye-Sensitized Solar Cells: Experimental and Theoretical Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromo-5-ethylthiophene
Navigating the lifecycle of specialized reagents requires a commitment to safety that extends beyond the benchtop. The proper disposal of 2-Bromo-5-ethylthiophene, a halogenated heterocyclic compound, is not merely a regulatory formality but a critical component of responsible laboratory management. This guide provides a procedural framework for its disposal, grounded in an understanding of its chemical properties and the principles of hazardous waste management.
Immediate Safety Profile & Hazard Identification
| Hazard Classification | Description | Rationale & Causality |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3] | The presence of the thiophene ring and the bromine atom can lead to toxic effects upon absorption, ingestion, or inhalation. |
| Skin & Eye Irritation | Causes skin irritation and serious eye irritation.[1][2][3] | Brominated organic compounds are often irritating to mucous membranes and skin upon direct contact. |
| Respiratory Irritation | May cause respiratory irritation if vapors or mists are inhaled.[1][2] | As a volatile organic compound, it can irritate the respiratory tract. Handling should always occur in a well-ventilated area. |
| Combustibility | Classified as a combustible liquid.[3] | While not highly flammable, it can ignite with a sufficient heat source. Keep away from open flames and sparks. |
| Environmental Hazard | Should not be released into the environment.[4][5] | Halogenated organics can be persistent in the environment and harmful to aquatic life. Drain disposal is strictly prohibited.[6][7][8] |
Pre-Disposal: The Principle of Waste Segregation
The single most important step in the disposal of this compound is its correct classification and segregation. As a brominated molecule, it falls into the category of halogenated organic waste .
Why Segregation is Critical:
-
Regulatory Compliance: Environmental regulations, such as the Resource Conservation and Recovery Act (RCRA) in the U.S., mandate the strict separation of different waste streams.[9]
-
Disposal Method: Halogenated wastes are typically disposed of via high-temperature incineration at specialized facilities.[10] Mixing them with non-halogenated solvents complicates and significantly increases the cost of this process.[11]
-
Safety: Combining incompatible waste streams can lead to dangerous chemical reactions. This compound should never be mixed with strong oxidizing agents, acids, or bases in the same waste container.[8][12]
Step-by-Step Disposal Protocol
This protocol ensures a safe, compliant, and self-validating system for waste management from the point of generation to final pickup.
Step 1: Personal Protective Equipment (PPE) Before handling the primary container or the waste container, ensure you are wearing the appropriate PPE. This is the first line of defense against accidental exposure.
-
Gloves: Nitrile gloves are required.[6]
-
Eye Protection: Safety glasses with side shields or chemical goggles.
-
Body Protection: A flame-retardant lab coat and closed-toe shoes.[6]
-
Location: All transfers of this compound waste must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[6][8]
Step 2: Select the Correct Waste Container
-
Obtain a designated waste container specifically for "Halogenated Organic Waste." [7][10]
-
The container must be made of a compatible material, typically high-density polyethylene (HDPE). Avoid metal containers, as halogenated compounds can degrade to form acidic byproducts that corrode metal.[8]
-
Ensure the container is in good condition, free of cracks, and has a secure, leak-proof screw cap.[9][12]
Step 3: Label the Waste Container Proper labeling is a regulatory necessity and crucial for safety.
-
As soon as the first drop of waste is added, affix a "Hazardous Waste" label provided by your institution's Environmental Health & Safety (EH&S) department.[11][12]
-
Clearly write the full chemical name, "this compound," and list all other components being added to the container.[10]
-
Include the date the waste was first added and the name of the generating researcher or lab.
Step 4: Accumulate Waste Safely
-
Store the waste container in a designated Satellite Accumulation Area (SAA) . This area must be at or near the point of waste generation and under the direct control of laboratory personnel.[12][13]
-
Keep the waste container closed at all times except when you are actively adding waste. This prevents the release of volatile organic compounds (VOCs) into the lab atmosphere.[7][11]
-
Place the container in a secondary containment bin to catch any potential leaks.
-
Do not fill the container beyond 90% capacity to allow for vapor expansion.[13]
Step 5: Arrange for Final Disposal
-
Once the waste container is full, it must be moved from the SAA to your facility's central accumulation area for pickup. According to EPA guidelines, a full container must be removed from the SAA within three days.[12]
-
Contact your institution's EH&S department to schedule a pickup.
-
Final disposal must be carried out by a licensed hazardous waste disposal contractor.[9][14] These professionals are equipped to transport and process the waste in accordance with all federal and state regulations.
Emergency Procedures: Spill Management
In the event of a spill during handling or disposal:
-
Alert Personnel: Immediately notify others in the vicinity.
-
Isolate the Area: If the spill is large, evacuate the immediate area.
-
Use Spill Kit: For small spills, use the chemical spill kit. Don inert absorbent material, such as vermiculite or sand, over the spill.[7][11]
-
Collect Absorbent: Once absorbed, carefully sweep the material into a separate, sealable container (e.g., a heavy-duty plastic bag or a dedicated solid waste container).[7][11]
-
Label and Dispose: Label the container as "Spill Debris containing this compound" and dispose of it as halogenated hazardous waste.
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to your laboratory supervisor and EH&S department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
-
Safe Handing & Disposal of Organic Substances. Science Ready. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]
-
Hazardous Waste Segregation. Bucknell University. [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety. [Link]
-
Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). [Link]
-
Halogenated Solvents. University of Washington Environmental Health & Safety. [Link]
-
Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]
-
Safety Data Sheet: 2-Bromo-5-chlorothiophene. Thermo Fisher Scientific. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. scienceready.com.au [scienceready.com.au]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. danielshealth.com [danielshealth.com]
- 10. bucknell.edu [bucknell.edu]
- 11. campusoperations.temple.edu [campusoperations.temple.edu]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 14. epa.gov [epa.gov]
A Comprehensive Guide to the Safe Handling of 2-Bromo-5-ethylthiophene
For Researchers, Scientists, and Drug Development Professionals
The following guide provides essential safety and logistical information for the handling and disposal of 2-Bromo-5-ethylthiophene. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a culture of safety and excellence in your laboratory.
Understanding the Hazard: A Proactive Approach to Safety
-
Acute Toxicity: Harmful or fatal if swallowed, in contact with skin, or inhaled.[1][2][3][4]
-
Serious Eye Damage/Irritation: Causes serious eye irritation or damage.[2][3][4]
-
Respiratory Irritation: May cause respiratory irritation.[2][4][5]
-
Flammability: As a combustible liquid, it can form explosive mixtures with air at elevated temperatures.[3]
Given these potential hazards, a comprehensive personal protective equipment (PPE) plan is not just recommended, it is imperative for ensuring personal and environmental safety.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical when handling this compound. The following table summarizes the recommended PPE, with detailed explanations for each selection.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield.[6] | Standard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect against splashes.[7] A face shield should be worn in conjunction with goggles, especially when handling larger quantities or when there is a significant risk of splashing, to protect the entire face.[6] |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber or Viton®). Nitrile gloves may offer limited, short-term protection.[5] | Halogenated hydrocarbons can permeate standard laboratory gloves like latex or nitrile with prolonged contact.[5] Therefore, gloves specifically resistant to these chemical classes are essential. Always inspect gloves for tears or punctures before use and change them immediately if contamination is suspected.[8] It is crucial to follow proper glove removal techniques to avoid skin contact.[8] |
| Body Protection | A flame-retardant lab coat and a chemical-resistant apron.[5][7] | A flame-retardant lab coat protects against accidental splashes and potential ignition. For operations with a higher risk of splashing, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.[5] |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors is required if work is not performed in a certified chemical fume hood.[2][9][10] | Due to the potential for respiratory irritation and inhalation toxicity, all handling of this compound should ideally be conducted within a certified chemical fume hood to minimize vapor exposure.[5][10] If a fume hood is not available or if there is a risk of aerosol generation, a properly fitted respirator is mandatory.[4] |
| Footwear | Closed-toe, chemical-resistant shoes. | Shoes should fully cover the feet to protect against spills.[5] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for minimizing risk. The following workflow provides a step-by-step guide for safe management of this chemical within the laboratory.
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Handling:
-
Cleanup and Disposal:
-
Decontaminate all glassware and surfaces that have come into contact with the chemical.
-
Segregate waste containing this compound into a clearly labeled, sealed container for hazardous waste.[2] Do not mix with other waste streams.
-
Follow proper procedures for removing PPE to avoid cross-contamination.
-
Wash hands and any exposed skin thoroughly with soap and water after handling.[4][11]
-
Spill Management:
In the event of a spill:
-
Evacuate: Immediately evacuate the immediate area.[5]
-
Alert: Inform your supervisor and colleagues.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.[5]
-
Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the liquid.
-
Collect: Carefully collect the absorbed material into a sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.[5]
First Aid Measures: Immediate Response is Key
In case of exposure, immediate action is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2][11]
-
Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek immediate medical attention if irritation persists.[4][11]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][4][11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11]
Storage and Incompatibilities
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[1][3][11] Keep away from heat, sparks, and open flames.[11]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[5][11]
By adhering to these guidelines, you contribute to a safer research environment for yourself and your colleagues.
References
- Personal protective equipment for handling 2-(Chloromethyl)-5-fluorothiophene - Benchchem. (URL: )
- An In-depth Technical Guide to the Health and Safety of 2-Bromo-5-(2-nitro-vinyl)-thiophene - Benchchem. (URL: )
-
This compound | C6H7BrS | CID 22729112 - PubChem. (URL: [Link])
-
Section 6C: Protective Equipment | Office of Environmental Health and Safety - Princeton EHS. (URL: [Link])
-
Choosing The Correct PPE | Environmental Health & Safety - UC Merced. (URL: [Link])
Sources
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. aaronchem.com [aaronchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 8. enamine.enamine.net [enamine.enamine.net]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
